molecular formula C14H19BrO9 B013513 alpha-D-Galactopyranosyl bromide, tetraacetate CAS No. 3068-32-4

alpha-D-Galactopyranosyl bromide, tetraacetate

Cat. No.: B013513
CAS No.: 3068-32-4
M. Wt: 411.20 g/mol
InChI Key: CYAYKKUWALRRPA-UHFFFAOYSA-N
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Description

Alpha-D-Galactopyranosyl bromide, tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C14H19BrO9 and its molecular weight is 411.20 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3068-32-4

Molecular Formula

C14H19BrO9

Molecular Weight

411.20 g/mol

IUPAC Name

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3

InChI Key

CYAYKKUWALRRPA-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS No.

3068-32-4

Pictograms

Irritant

Synonyms

Acetobromo-α-D-Galactose;  Acetobromogalactose; 

Origin of Product

United States

Foundational & Exploratory

alpha-D-Galactopyranosyl bromide, tetraacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of key chemical entities is paramount. This guide provides the fundamental molecular data for alpha-D-Galactopyranosyl bromide, tetraacetate, a commonly used glycosyl donor in carbohydrate chemistry.

Physicochemical Data

The molecular formula and weight are critical parameters for stoichiometric calculations in synthesis and for characterization. The data for this compound is summarized below.

PropertyValue
Molecular FormulaC₁₄H₁₉BrO₉[1][2][3]
Molecular Weight411.20 g/mol [2][4][5]
IUPAC Name(2R,3R,4S,5R,6R)-3,4,5-Triacetoxy-6-bromotetrahydro-2H-pyran-2-yl]methyl acetate
CAS Number3068-32-4[1][3]

This technical summary provides the essential molecular and physical data for this compound, presented for ease of use in a research and development setting.

References

Stability and Storage of Acetobromo-α-D-galactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobromo-α-D-galactose (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide) is a pivotal glycosyl donor in carbohydrate synthesis, enabling the formation of α-galactosidic linkages in a variety of glycoconjugates and oligosaccharides. Its reactivity, however, is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for acetobromo-α-D-galactose, drawing upon available data and analogous information from structurally similar compounds to ensure the integrity and successful application of this vital reagent.

Core Stability Profile

Acetobromo-α-D-galactose is a crystalline solid that is sensitive to environmental factors. Its stability is primarily influenced by temperature, moisture, and light. To maintain its purity and reactivity, adherence to appropriate storage and handling protocols is critical. The compound is often supplied with a stabilizer, such as calcium carbonate, to mitigate degradation.

General Storage Recommendations

Proper storage is paramount to extending the shelf-life of acetobromo-α-D-galactose. The following table summarizes the recommended storage conditions based on information from various suppliers.

ParameterRecommended ConditionRationale
Temperature -20°C to -15°C for long-term storage.[1][2] Short-term storage at 2-8°C is also cited.Minimizes thermal degradation and preserves the integrity of the acetyl and bromide functional groups.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative degradation.
Moisture Keep in a tightly sealed container in a dry environment. A vacuum desiccator is recommended.[1]The anomeric bromide is highly susceptible to hydrolysis, which is a primary degradation pathway.
Light Protect from light.While specific photostability data is limited, related compounds are known to be light-sensitive, which can promote decomposition.[3]
Stabilizer Often supplied with ~2% calcium carbonate.[1]The basic nature of calcium carbonate neutralizes any hydrobromic acid that may form, thus preventing autocatalytic degradation.

Degradation Pathways and Kinetics

The primary degradation pathway for acetobromo-α-D-galactose is hydrolysis of the anomeric C-Br bond upon contact with water. This reaction leads to the formation of 2,3,4,6-tetra-O-acetyl-D-galactose and hydrobromic acid. The buildup of hydrobromic acid can further catalyze the degradation of the starting material.

Hydrolytic_Degradation reagent {Acetobromo-α-D-galactose | C₁₄H₁₉BrO₉} products {Degradation Products | 2,3,4,6-Tetra-O-acetyl-D-galactose + HBr} reagent->products Hydrolysis water {H₂O | (Moisture)} autocatalysis {Autocatalytic Decomposition} products->autocatalysis HBr formation autocatalysis->reagent Catalyzes further degradation

Caption: Proposed hydrolytic degradation pathway for acetobromo-α-D-galactose.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is crucial for assessing the purity and degradation of acetobromo-α-D-galactose. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Stability-Indicating HPLC Method (General Protocol)

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Example Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Acetyl groups provide some UV absorbance; detection in the low UV range (e.g., 210-220 nm) is often effective.

  • Sample Preparation:

    • Accurately weigh and dissolve the acetobromo-α-D-galactose sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

    • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the sample to stress conditions to generate degradation products.

    • Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

    • Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid material or a solution to elevated temperatures.

    • Photodegradation: Expose the solid material or a solution to UV and visible light. The HPLC method should be able to separate the intact acetobromo-α-D-galactose from all formed degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of acetobromo-α-D-galactose and its degradation products. In a stability study, NMR can be used to:

  • Confirm the identity and purity of the starting material.

  • Identify the chemical structures of degradation products formed during forced degradation studies.

  • Quantify the extent of degradation by integrating the signals of the parent compound and its degradation products.

Experimental_Workflow start Acetobromo-α-D-galactose Sample storage {Long-Term Storage Conditions (-20°C, Dry, Dark, Inert Atm.)} start->storage stress {Forced Degradation (Acid, Base, Heat, Light, Oxidation)} start->stress analysis Stability-Indicating Analysis storage->analysis stress->analysis hplc HPLC-UV analysis->hplc nmr NMR Spectroscopy analysis->nmr data Data Interpretation (Purity Assessment, Degradation Profile) hplc->data nmr->data

Caption: A logical workflow for assessing the stability of acetobromo-α-D-galactose.

Summary of Stability Data

Due to the limited availability of quantitative stability data for acetobromo-α-D-galactose in the scientific literature, the following table summarizes the key qualitative stability characteristics and recommended handling procedures. This information is critical for maintaining the quality and reactivity of the compound.

AspectSummary of Findings
Thermal Stability Considered to have limited thermal stability and is susceptible to decomposition by heat.[3] Long-term storage at low temperatures (-20°C to -15°C) is consistently recommended.[1][2]
Hydrolytic Stability Highly sensitive to moisture.[1] Decomposes on contact with water, making anhydrous storage and handling conditions essential.
Photostability Should be protected from light, as related glycosyl bromides are known to be light-sensitive.[3]
Chemical Compatibility Incompatible with strong oxidizing agents, acids, magnesium, and aluminum.
Physical Appearance Typically a white to off-white crystalline powder. A change in color may indicate degradation.

Conclusion

The stability of acetobromo-α-D-galactose is a critical factor for its successful use in chemical synthesis. This technical guide consolidates the available information, emphasizing the necessity of stringent storage conditions, including low temperatures, exclusion of moisture and light, and storage under an inert atmosphere. While quantitative degradation kinetic data remains elusive, the provided qualitative stability profile and general experimental protocols for stability assessment offer a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this important glycosylating agent. The use of a stabilizer like calcium carbonate is a common and recommended practice. Adherence to these guidelines will help in minimizing degradation and ensuring reproducible results in synthetic applications.

References

An In-depth Technical Guide to the Solubility of α-D-Galactopyranosyl Bromide, Tetraacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical intermediates is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the solubility of α-D-Galactopyranosyl bromide, tetraacetate (also known as acetobromo-α-D-galactose), a crucial glycosyl donor in carbohydrate chemistry.

Core Concepts: Solubility and Physicochemical Properties

α-D-Galactopyranosyl bromide, tetraacetate is a white to pale yellow crystalline solid. Its solubility is a critical parameter for its application in glycosylation reactions, where it serves as an electrophilic donor of a galactose moiety. The acetyl protecting groups enhance its stability and solubility in organic solvents while rendering it sparingly soluble in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for α-D-Galactopyranosyl bromide, tetraacetate in various organic solvents.

SolventChemical FormulaSolubilityRemarks
Ethyl AcetateC₄H₈O₂50 mg/mLClear, colorless to faintly yellow solution.
ChloroformCHCl₃5 mg/mL-
Dichloromethane (DCM)CH₂Cl₂SolubleFrequently used as a solvent for glycosylation reactions.
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble-
MethanolCH₃OHSlightly Soluble[1]-
WaterH₂OSparingly soluble[2], Slightly soluble[2]The compound is known to have low solubility in water.[3]

Experimental Protocols

General Protocol for Solubility Determination

This protocol outlines a typical procedure for determining the solubility of a compound like α-D-Galactopyranosyl bromide, tetraacetate in an organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • α-D-Galactopyranosyl bromide, tetraacetate

  • Selected organic solvent (e.g., Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of α-D-Galactopyranosyl bromide, tetraacetate to a series of vials.

    • Add a known volume of the organic solvent to each vial.

    • Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature.

    • Stir the mixtures vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of the solvent.

    • Analyze the concentration of α-D-Galactopyranosyl bromide, tetraacetate in the diluted solution using a calibrated analytical method such as HPLC or GC.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at that temperature.

Protocol for a Typical Glycosylation Reaction

This protocol describes a generalized procedure for a glycosylation reaction using α-D-Galactopyranosyl bromide, tetraacetate as the glycosyl donor.

Materials:

  • α-D-Galactopyranosyl bromide, tetraacetate (Glycosyl Donor)

  • Glycosyl Acceptor (an alcohol or thiol)

  • Anhydrous Dichloromethane (DCM)

  • Promoter/Activator (e.g., silver triflate, silver carbonate)

  • Inert gas (Argon or Nitrogen)

  • Activated molecular sieves (4 Å)

  • Thin-Layer Chromatography (TLC) supplies

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Preparation of Reactants:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

    • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

    • In a separate flask, dissolve the α-D-Galactopyranosyl bromide, tetraacetate in anhydrous DCM.

  • Reaction Initiation:

    • To the stirring mixture of the acceptor and molecular sieves, add the promoter (e.g., silver carbonate).

    • Slowly add the solution of the glycosyl donor to the acceptor mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Filter the mixture through a pad of celite to remove the insoluble salts and molecular sieves.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Visualizations

Glycosylation Reaction Workflow

The following diagram illustrates the logical workflow of a typical glycosylation reaction using α-D-Galactopyranosyl bromide, tetraacetate.

Glycosylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Donor α-D-Galactopyranosyl bromide, tetraacetate (Donor) in DCM ReactionMix Addition of Promoter (e.g., Silver Carbonate) Acceptor Glycosyl Acceptor + Molecular Sieves in DCM Acceptor->ReactionMix Stirring Reaction Stirring (Monitored by TLC) ReactionMix->Stirring Filtration Filtration (Removal of Solids) Stirring->Filtration Extraction Aqueous Wash (NaHCO3, Brine) Filtration->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product Pure Glycoside Chromatography->Product

Caption: A generalized workflow for a glycosylation reaction.

This technical guide provides essential information on the solubility of α-D-Galactopyranosyl bromide, tetraacetate, offering a valuable resource for laboratory work. The provided data and protocols are intended to aid in the planning and execution of experiments involving this important glycosylating agent.

References

The Chemistry and Applications of Acetobromo-α-D-galactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetobromo-α-D-galactose, a key glycosyl donor in carbohydrate chemistry. It details the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the synthesis of complex glycans and glycoconjugates.

Nomenclature and Structure

Acetobromo-α-D-galactose, a synthetically derived monosaccharide, is systematically named according to IUPAC nomenclature. Its structure is characterized by a pyranose ring with acetyl protecting groups and a bromine atom at the anomeric carbon, rendering it a highly reactive intermediate for glycosylation reactions.

The formal IUPAC name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate [1]. However, it is more commonly referred to by its semi-systematic name, 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide [1][2][3][4][5]. For brevity and common usage in literature, the name acetobromo-α-D-galactose is frequently used.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for acetobromo-α-D-galactose is presented in the table below, providing essential information for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₁₉BrO₉[1][3][6]
Molecular Weight 411.20 g/mol [1][3][4][6]
CAS Number 3068-32-4[1][3][4][5][6][7]
Appearance White to off-white or light brown crystalline powder[3]
Purity ≥93% (TLC) or >98.0% (HPLC)[4][6]
Optical Activity [α]²⁵/D +200° to +225° (c = 0.5% in chloroform)[4]
Solubility Soluble in chloroform (5 mg/mL)[4]
Storage Temperature -20°C[4]

Experimental Protocols

Synthesis of Acetobromo-α-D-galactose

The chemical synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is a standard procedure in carbohydrate chemistry, typically involving the peracetylation of galactose followed by bromination at the anomeric position. A general methodology is outlined below.

Materials:

  • D-galactose

  • Acetic anhydride

  • A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Peracetylation of D-galactose: D-galactose is treated with an excess of acetic anhydride in the presence of a catalyst to acetylate all hydroxyl groups, forming penta-O-acetyl-β-D-galactopyranose.

  • Anomeric Bromination: The peracetylated galactose is then dissolved in a suitable anhydrous solvent like dichloromethane. A solution of bromine in dichloromethane is added dropwise at a controlled temperature, often in the presence of red phosphorus which facilitates the formation of phosphorus tribromide in situ. This reagent then facilitates the substitution of the anomeric acetate with bromide.

  • Work-up: The reaction mixture is carefully quenched, for instance, by pouring it into ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide.

Koenigs-Knorr Glycosylation using Acetobromo-α-D-galactose

This compound is a classic glycosyl donor in the Koenigs-Knorr reaction, a widely used method for the formation of glycosidic bonds.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (glycosyl donor)

  • An alcohol or a compound with a hydroxyl group (glycosyl acceptor)

  • A silver salt promoter (e.g., silver carbonate, silver oxide)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Molecular sieves (to ensure anhydrous conditions)

Procedure:

  • A mixture of the glycosyl acceptor and the silver salt promoter in an anhydrous solvent is prepared under an inert atmosphere (e.g., argon or nitrogen) in the presence of activated molecular sieves.

  • A solution of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide in the same anhydrous solvent is added dropwise to the mixture, typically at room temperature or slightly below.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is filtered to remove the silver salts, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography to isolate the desired glycosylated product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generalized workflow for a Koenigs-Knorr glycosylation reaction, a primary application of acetobromo-α-D-galactose.

Koenigs_Knorr_Workflow Start Start: Prepare Reactants Donor Acetobromo-α-D-galactose (Glycosyl Donor) Acceptor Alcohol/Phenol (Glycosyl Acceptor) Promoter Silver Salt Promoter (e.g., Ag2CO3) Reaction Koenigs-Knorr Reaction (Anhydrous Solvent, Inert Atmosphere) Donor->Reaction Acceptor->Reaction Promoter->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Glycosylated Product Purification->Product End End: Characterization Product->End

Caption: Workflow for Koenigs-Knorr Glycosylation.

Applications in Research and Development

Acetobromo-α-D-galactose is a crucial building block in the synthesis of complex oligosaccharides and glycoproteins[2]. Its applications span various fields:

  • Carbohydrate Chemistry: It serves as a key intermediate in the synthesis of a wide array of oligosaccharides, enabling the exploration of complex carbohydrate structures and their biological functions[3].

  • Drug Development: The unique reactivity of the anomeric bromide allows for the modification of sugar-based drugs, potentially enhancing their efficacy and targeting capabilities[3]. It has been used in the synthesis of compounds with potential anti-inflammatory and anti-tumor activities[2].

  • Biotechnology: This compound is utilized in the production of glycoproteins, which are essential for the development of biotherapeutics for treating diseases such as cancer and autoimmune disorders[3].

  • Glycobiology: It facilitates the study of carbohydrate-protein interactions by enabling the synthesis of specific glycan structures for use in binding assays and other biological investigations[3].

References

An In-depth Technical Guide to α-D-Galactopyranosyl Bromide, Tetraacetate: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of α-D-galactopyranosyl bromide, tetraacetate, also known as acetobromo-α-D-galactose. It includes detailed experimental protocols for the determination of its melting point and the observation of its physical appearance, crucial for its characterization and quality control in research and development. Furthermore, this guide illustrates key reaction pathways where this compound serves as a vital glycosyl donor.

Core Properties

α-D-Galactopyranosyl bromide, tetraacetate is a key intermediate in carbohydrate chemistry, widely utilized in the synthesis of a variety of glycoconjugates, including oligosaccharides and glycopeptides.[1] Its reactivity as a glycosyl donor makes it an invaluable tool in the development of novel therapeutics and diagnostics.

Data Presentation: Physical and Chemical Properties

The quantitative data for α-D-galactopyranosyl bromide, tetraacetate are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Appearance White to light yellow or off-white crystalline powder/solid.[2][3][4][5]
Melting Point 79 - 85 °C[2][5][6]
Molecular Formula C₁₄H₁₉BrO₉[7]
Molecular Weight 411.20 g/mol [7][8]
Purity ≥93% (TLC), >98.0%(T)(HPLC)[3][4]
Optical Activity [α]²⁵/D +200° to +225° (c=0.5% in chloroform)[2][4]
Solubility Sparingly soluble in water. Soluble in chloroform, ethyl acetate, DMSO, and DCM.[2][4][5][9]
Storage Conditions Store at ≤ -15 °C to -20°C. Temperature sensitive.[4][6][9]
Stabilizer Often stabilized with ~1-2% calcium carbonate (CaCO₃).[2][4][5]

Experimental Protocols

Detailed methodologies for the determination of melting point and observation of physical appearance are provided below. These protocols are fundamental for verifying the identity and purity of α-D-galactopyranosyl bromide, tetraacetate in a laboratory setting.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded to define the melting point range.[4] A broad melting range often indicates the presence of impurities.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4]

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • α-D-Galactopyranosyl bromide, tetraacetate sample

Procedure:

  • Sample Preparation: Place a small amount of the crystalline α-D-galactopyranosyl bromide, tetraacetate on a clean, dry surface. If the crystals are large, gently crush them into a fine powder.

  • Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample.[4] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[4][9]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly positioned.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[4] Immerse the setup in the oil bath of the Thiele tube.

  • Heating:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.

    • For a precise measurement, allow the apparatus to cool and then begin heating again at a slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. For repeated measurements, always use a fresh sample and a new capillary tube.[4]

2. Observation of Physical Appearance

The physical appearance provides a qualitative measure of a compound's purity and identity.

Principle: Visual inspection of the compound under controlled lighting conditions allows for the characterization of its color, state (e.g., crystalline, powder), and the presence of any visible impurities.

Apparatus and Materials:

  • Clean, dry watch glass or white tile

  • Spatula

  • Good lighting source (preferably natural or full-spectrum artificial light)

  • α-D-Galactopyranosyl bromide, tetraacetate sample

Procedure:

  • Sample Preparation: Using a clean spatula, place a small amount of α-D-galactopyranosyl bromide, tetraacetate onto a clean, dry watch glass or a white tile.

  • Visual Inspection:

    • Observe the sample against a white background to accurately determine its color. Note if it is white, off-white, or has a yellowish tint.

    • Examine the physical state of the material. Describe it as a crystalline solid, a fine powder, or note any other relevant textures.

    • Carefully look for any signs of heterogeneity, such as discolored particles or foreign matter, which could indicate impurities.

  • Recording Observations: Document the observed appearance in a laboratory notebook, for example, "a white to off-white crystalline powder."

Visualization of Experimental Workflows

Koenigs-Knorr Glycosylation Reaction

α-D-Galactopyranosyl bromide, tetraacetate is a classic glycosyl donor in the Koenigs-Knorr reaction, a fundamental method for the formation of glycosidic bonds.[3] The reaction typically involves the activation of the anomeric bromide with a heavy metal salt, such as silver oxide or silver carbonate, to facilitate nucleophilic attack by an alcohol.[2][3]

Koenigs_Knorr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions GalBr α-D-Galactopyranosyl Bromide, Tetraacetate (Glycosyl Donor) Intermediate Oxocarbenium Ion Intermediate GalBr->Intermediate Activation ROH Acceptor Alcohol (R-OH) ROH->Intermediate Nucleophilic Attack Promoter Promoter (e.g., Ag₂O, Ag₂CO₃) Promoter->Intermediate Solvent Anhydrous Solvent (e.g., DCM, Toluene) Product O-Glycoside (Protected) Intermediate->Product Deprotection Deprotection Product->Deprotection FinalProduct Final Glycoside Deprotection->FinalProduct

Caption: Workflow of the Koenigs-Knorr glycosylation reaction.

Iterative Oligosaccharide Synthesis

The synthesis of complex oligosaccharides can be achieved through an iterative process where a glycosyl donor, such as α-D-galactopyranosyl bromide, tetraacetate, is coupled to a glycosyl acceptor. The resulting disaccharide can then be chemically modified to become the new donor or acceptor for the next glycosylation step.

Oligosaccharide_Synthesis Donor Glycosyl Donor (e.g., Acetobromo-α-D-galactose) Coupling1 Glycosylation (Koenigs-Knorr) Donor->Coupling1 Coupling2 Glycosylation Donor->Coupling2 Acceptor1 Monosaccharide Acceptor 1 Acceptor1->Coupling1 Disaccharide Protected Disaccharide Coupling1->Disaccharide Modification Deprotection/ Functionalization Disaccharide->Modification NewAcceptor Disaccharide Acceptor Modification->NewAcceptor NewAcceptor->Coupling2 Trisaccharide Protected Trisaccharide Coupling2->Trisaccharide Iteration Repeat Cycle for Longer Oligosaccharides Trisaccharide->Iteration

Caption: Iterative workflow for oligosaccharide synthesis.

References

An In-depth Technical Guide to Acetobromo-α-D-galactose: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetobromo-α-D-galactose (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide), a key glycosyl donor in carbohydrate chemistry. The document details its chemical structure, stereochemistry, and physical properties. Furthermore, it presents representative experimental protocols for its synthesis, purification, and characterization, alongside its primary application in the Koenigs-Knorr glycosylation reaction for the formation of α- and β-galactosides. This guide is intended to be a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Acetobromo-α-D-galactose, also known as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, is a fully protected derivative of D-galactose. The pyranose ring is in a chair conformation, and the stereochemistry of the substituents is crucial for its reactivity and the stereochemical outcome of glycosylation reactions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate[1].

The key stereochemical features are:

  • D-configuration: The stereocenter at C5 has the R-configuration, defining it as a D-sugar.

  • Galacto-configuration: The hydroxyl group at C4 is in an axial position, distinguishing it from the glucose analogue where it is equatorial.

  • α-anomer: The bromine atom at the anomeric carbon (C1) is in an axial position. This is a critical feature as it influences the stereoselectivity of glycosylation reactions. The anomeric configuration is typically confirmed by ¹H NMR spectroscopy, where the coupling constant between H1 and H2 (J₁,₂) is characteristically around 4 Hz for the α-anomer.

The chemical structure, including the stereochemistry, is unambiguously represented by its SMILES (Simplified Molecular Input Line Entry System) string: CC(=O)OC[C@@H]1--INVALID-LINK--Br)OC(=O)C)OC(=O)C)OC(=O)C[1].

Koenigs_Knorr_Reaction cluster_reactants Reactants cluster_products Products acetobromo Acetobromo-α-D-galactose (Glycosyl Donor) intermediate Oxocarbenium Ion Intermediate acetobromo->intermediate + Promoter - AgBr alcohol Alcohol (R-OH) (Glycosyl Acceptor) alcohol->intermediate promoter Promoter (e.g., Ag₂CO₃, AgOTf) alpha_glycoside α-Galactoside intermediate->alpha_glycoside Direct Attack beta_glycoside β-Galactoside intermediate->beta_glycoside Anchimeric Assistance (via C2-OAc)

References

Technical Guide on the Hazardous Decomposition of alpha-D-Galactopyranosyl bromide, tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazardous decomposition products of alpha-D-Galactopyranosyl bromide, tetraacetate (CAS No. 3068-32-4). This information is critical for ensuring laboratory safety, designing stable formulations, and understanding the potential degradation pathways of this important glycosyl donor in drug development and chemical synthesis.

Overview and Stability

This compound, also known as acetobromo-α-D-galactose, is a key intermediate in glycosylation reactions. While stable at room temperature in closed containers under normal storage and handling conditions, it is susceptible to decomposition under certain conditions. Factors that can induce decomposition include exposure to excess heat, dust generation, and contact with incompatible materials.

Hazardous Decomposition Products

Upon decomposition, this compound can release hazardous gases. The primary identified hazardous decomposition products are:

Decomposition ProductChemical FormulaPrimary Hazards
Carbon MonoxideCOToxic, Flammable
Carbon DioxideCO₂Asphyxiant in high concentrations
Hydrogen BromideHBrCorrosive, Toxic, Respiratory Irritant

This table summarizes the hazardous decomposition products as identified in safety data sheets.

The formation of these products is primarily expected under thermal stress. The organic acetate groups contribute to the formation of carbon monoxide and carbon dioxide, while the glycosidic bromide is the source of hydrogen bromide.

Conditions to Avoid and Incompatible Materials

To prevent hazardous decomposition, it is crucial to avoid the following conditions and materials:

  • Excess Heat: Elevated temperatures can initiate thermal decomposition.

  • Dust Generation: Fine dust particles can create an explosion hazard and increase the surface area for reaction.

  • Incompatible Materials: Contact with the following can lead to vigorous reactions and decomposition:

    • Acids

    • Aluminum

    • Oxidizing agents

    • Magnesium

Proposed Experimental Protocol for Decomposition Analysis

Objective: To identify and quantify the gaseous decomposition products of this compound as a function of temperature.

Methodology: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Mass Spectrometer (MS)

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Sample pans (e.g., alumina)

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a TGA sample pan.

  • TGA Setup: The TGA is purged with an inert gas to eliminate atmospheric oxygen and prevent combustion.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

  • TGA Data Collection: The TGA records the mass loss of the sample as a function of temperature.

  • MS Coupling: The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.

  • MS Data Collection: The MS continuously analyzes the composition of the evolved gases, identifying the decomposition products by their mass-to-charge ratio (m/z). For the expected products:

    • Carbon Monoxide (CO): m/z = 28

    • Carbon Dioxide (CO₂): m/z = 44

    • Hydrogen Bromide (HBr): m/z = 80 and 82 (due to bromine isotopes)

  • Data Analysis: The TGA data will indicate the temperatures at which decomposition occurs, and the MS data will identify the specific gases evolved at those temperatures. Quantitative analysis can be performed by calibrating the MS with known concentrations of the expected gases.

Visualizations

The following diagrams illustrate the conceptual decomposition pathway and the proposed experimental workflow.

Potential Decomposition Pathway A alpha-D-Galactopyranosyl bromide, tetraacetate B Heat / Incompatible Materials A->B C Decomposition Intermediates B->C D Carbon Monoxide (CO) C->D E Carbon Dioxide (CO2) C->E F Hydrogen Bromide (HBr) C->F

Caption: A diagram illustrating the potential decomposition pathway.

Experimental Workflow for Decomposition Analysis cluster_0 Sample Preparation cluster_1 TGA-MS Analysis cluster_2 Data Analysis A Weigh Sample B Load Sample into TGA A->B C Purge with Inert Gas B->C D Heat at Controlled Rate C->D E Evolved Gas Transfer to MS D->E F Mass Spectrometry Analysis E->F G Correlate Mass Loss (TGA) with Gas Evolution (MS) F->G H Identify & Quantify Decomposition Products G->H

Caption: A proposed workflow for analyzing decomposition products.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment. Always consult the latest Safety Data Sheet (SDS) for this compound and follow all appropriate laboratory safety procedures.

Methodological & Application

Application Notes and Protocols: Acetobromo-α-D-galactose in Koenigs-Knorr Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acetobromo-α-D-galactose as a glycosyl donor in the Koenigs-Knorr glycosylation reaction. This classical yet highly relevant method is pivotal for the synthesis of a wide array of galactosides, including complex oligosaccharides, glycoconjugates, and active pharmaceutical ingredients.

Introduction

The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[1] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2][3] Acetobromo-α-D-galactose, a stable and accessible glycosyl donor, is widely employed in this reaction. The participating acetyl group at the C-2 position typically directs the formation of the 1,2-trans-glycosidic linkage (β-glycoside) through anchimeric assistance.[2] However, the stereochemical outcome can be influenced by various factors, including the choice of promoter, solvent, and reaction temperature.[2][4]

Key Applications

  • Oligosaccharide Synthesis: Sequential Koenigs-Knorr reactions using appropriately protected monosaccharide building blocks enable the assembly of complex oligosaccharides.

  • Glycoconjugate Chemistry: Attachment of galactose moieties to peptides, proteins, lipids, and other molecules to study their biological function or enhance their pharmacological properties.

  • Drug Development: Synthesis of galactose-containing natural products and their analogs with potential therapeutic activities.

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various studies on the Koenigs-Knorr glycosylation using acetobromo-α-D-galactose and related glycosyl bromides, highlighting the impact of different promoters and reaction conditions on yield and stereoselectivity.

Table 1: Effect of Promoter on the Glycosylation of Acetobromo-α-D-galactose with Cyclohexanol Derivatives

Glycosyl DonorAcceptorPromoterSolventYield (%)Anomeric Selectivity (α:β)Reference
2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide2-(4-methoxybenzyl)cyclohexanolCadmium carbonateToluene50-60β-anomer exclusively[5][6]
2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromideCyclohexanolSilver(I) oxide/IodineChloroform-Varies with conditions[4]
2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromideCyclohexanolMercury(II) oxide/Mercury(II) bromideChloroform-Varies with conditions[4]
2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromideCyclohexanolMercury(II) cyanideBenzene-Nitromethane-Varies with conditions[4]

Table 2: Influence of Catalytic Additives on Koenigs-Knorr Glycosylation

Glycosyl DonorAcceptorPromoter SystemSolventTimeYield (%)Anomeric Selectivity (α:β)Reference
Per-benzoylated mannosyl bromideDi-O-isopropylidene-α-D-glucofuranoseAg₂OCH₂Cl₂30 h5-[7][8]
Per-benzoylated mannosyl bromideDi-O-isopropylidene-α-D-glucofuranoseAg₂O / TMSOTf (20 mol%)CH₂Cl₂<5 min99α only[7][8]
Per-benzoylated galactosyl bromideDi-O-isopropylidene-α-D-glucofuranoseAg₂O / TMSOTf (25 mol%)CH₂Cl₂10 min99β only[8]
Per-benzylated galactosyl bromideDi-O-isopropylidene-α-D-glucofuranoseAg₂O / TMSOTf (10 mol%)CH₂Cl₂15 min90>1:20[8]

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation using Cadmium Carbonate

This protocol is adapted from the synthesis of cycloalkyl-β-D-galactopyranosides.[5]

Materials:

  • 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (glycosyl donor)

  • Alcohol acceptor (e.g., 2-(4-methoxybenzyl)cyclohexanol)

  • Cadmium carbonate (promoter)

  • Toluene (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the alcohol acceptor (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add cadmium carbonate (3.0 equivalents) to the solution.

  • Heat the mixture to reflux and distill off a small portion of the toluene (azeotropic distillation) to remove any traces of water.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (3.0 equivalents) in a minimal amount of anhydrous toluene.

  • Add the glycosyl bromide solution dropwise to the refluxing acceptor-promoter mixture over 5 minutes.

  • Continue stirring the reaction mixture at reflux for an additional 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the solid residue with toluene and combine the filtrates.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure glycoside.

Protocol 2: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation

This protocol is based on the accelerated Koenigs-Knorr reaction.[7][8]

Materials:

  • Per-O-acylated glycosyl bromide (e.g., acetobromo-α-D-galactose) (1.0 equivalent)

  • Alcohol acceptor (1.2 equivalents)

  • Silver(I) oxide (Ag₂O) (3.0 equivalents)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.25 equivalents)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol acceptor, silver(I) oxide, and activated molecular sieves.

  • Add anhydrous dichloromethane via syringe.

  • Cool the stirred suspension to the desired temperature (e.g., 0 °C).

  • Add the glycosyl bromide donor to the mixture.

  • Add TMSOTf dropwise via syringe.

  • Allow the reaction to proceed, monitoring by TLC. Reactions are often complete within minutes to a few hours.[8]

  • Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or pyridine).

  • Dilute the mixture with dichloromethane and filter through a pad of Celite to remove solid residues.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired glycoside.

Visualizations

Koenigs-Knorr Reaction Mechanism

Koenigs_Knorr_Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Product Formation Donor Acetobromo-α-D-galactose Oxocarbenium Acyl-oxocarbenium ion intermediate Donor->Oxocarbenium - AgBr, - AgCO₃⁻ Promoter Ag₂CO₃ Intermediate Oxonium intermediate Oxocarbenium->Intermediate Neighboring group participation (C2-OAc) Acceptor Alcohol (ROH) Acceptor->Intermediate SN2 attack Product β-Galactoside Intermediate->Product Deprotonation Deprotonation Deprotonation

Caption: Mechanism of the Koenigs-Knorr reaction with acetobromo-α-D-galactose.

General Experimental Workflow

Experimental_Workflow start Start: Combine Acceptor, Promoter, and Solvent azeotrope Azeotropic Removal of Water (if necessary) start->azeotrope add_donor Add Acetobromo-α-D-galactose Solution azeotrope->add_donor reaction Reaction under Controlled Temperature and Time add_donor->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup / Filtration monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for a Koenigs-Knorr glycosylation experiment.

References

Application Notes and Protocols for N- and S-Galactosylation Reactions with Tetraacetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective introduction of galactose moieties onto proteins and peptides through either N-galactosylation via metabolic labeling or S-galactosylation via direct chemical ligation. The use of tetraacetylated precursors enhances cell permeability for metabolic labeling and provides a stable starting material for chemical modifications.

Introduction

Glycosylation, the enzymatic attachment of sugars to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, and function. The ability to selectively introduce specific sugars, such as galactose, onto a protein of interest is a powerful tool in glycobiology and drug development. N-galactosylation typically involves the metabolic incorporation of galactose analogs into the glycan structures of proteins, while S-galactosylation refers to the direct chemical attachment of a galactose moiety to the thiol group of a cysteine residue. These methods enable the study of glycan function, the development of targeted therapeutics, and the creation of novel bioconjugates.

N-Galactosylation via Metabolic Labeling with Ac₄GalNAz

Metabolic labeling utilizes the cell's own biosynthetic machinery to incorporate unnatural sugars into glycoproteins. Peracetylated sugar analogs, such as N-azidoacetylgalactosamine-tetraacylated (Ac₄GalNAz), are cell-permeable and are processed by the cellular glycosylation pathways.[1][2][3] Once inside the cell, non-specific esterases remove the acetyl groups, and the modified sugar is incorporated into N-linked and O-linked glycans.[4] The azido group serves as a chemical reporter that can be selectively derivatized through bioorthogonal chemistry, such as click chemistry.[1]

Experimental Protocol: Metabolic Labeling of Cultured Cells with Ac₄GalNAz

This protocol describes the metabolic labeling of mammalian cells in culture with Ac₄GalNAz to introduce an azide-functionalized galactose analog into cellular glycoproteins.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • N-azidoacetylgalactosamine-tetraacylated (Ac₄GalNAz) (CAS: 653600-56-7)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency (typically 70-80%).

  • Preparation of Ac₄GalNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄GalNAz in sterile DMSO.

  • Metabolic Labeling:

    • For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of Ac₄GalNAz. A typical starting concentration is 50 µM.[1] A vehicle control (DMSO only) should be run in parallel.

    • For suspension cells, add the Ac₄GalNAz stock solution directly to the culture to the desired final concentration.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and experimental goals.

  • Cell Harvest and Lysis:

    • For adherent cells, wash the cells twice with ice-cold PBS, then add cell lysis buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.

  • Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis: The clarified lysate containing the azide-labeled glycoproteins is now ready for downstream applications, such as fluorescent labeling via click chemistry, enrichment, or mass spectrometry analysis.

Quantitative Data for N-Galactosylation
ParameterConditionCell TypeOutcomeReference
Ac₄GalNAz Concentration 50 µMRat Lung (ex vivo)Robust azide labeling of extracellular matrix proteins.[1]
Incubation Time 3 daysHepG2 cellsSuccessful expression of azido groups on the cell surface.[5]
Detection Method Click chemistry with DBCO-Cy5HepG2 cellsStrong Cy5 fluorescence intensity on labeled cells.[5]

S-Galactosylation via Thia-Michael Addition

Direct chemical S-galactosylation of cysteine residues offers a site-specific method to introduce a galactose moiety onto a protein. This approach is particularly useful for proteins that do not undergo extensive glycosylation naturally or when precise control over the glycosylation site is required. The thia-Michael addition is a robust reaction for forming a carbon-sulfur bond by the addition of a thiol to an α,β-unsaturated carbonyl compound.[6][7] For S-galactosylation, a galactose derivative functionalized as a Michael acceptor is required.

Experimental Protocol: Chemical S-Galactosylation of a Cysteine-Containing Peptide

This protocol provides a general method for the S-galactosylation of a peptide containing a free cysteine residue using a peracetylated galactose derivative activated for Michael addition.

Materials:

  • Cysteine-containing peptide

  • Peracetylated galactose-maleimide derivative

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF) or DMSO

  • HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. To ensure the cysteine thiol is in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Galactose Derivative Preparation: Dissolve the peracetylated galactose-maleimide derivative in a minimal amount of DMF or DMSO to create a concentrated stock solution.

  • S-Galactosylation Reaction: Add a 5 to 10-fold molar excess of the galactose-maleimide solution to the reduced peptide solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to react with the excess galactose-maleimide.

  • Purification: Purify the S-galactosylated peptide from unreacted starting materials and byproducts using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the S-galactosylated peptide by mass spectrometry.

  • Deprotection of Acetyl Groups (Optional): The acetyl protecting groups on the galactose moiety can be removed by treatment with a mild base, such as hydrazine or sodium methoxide in methanol, if the native glycan structure is desired.

Quantitative Data for S-Galactosylation
ParameterConditionSubstrateOutcomeReference
Reaction Type Thia-Michael AdditionCysteine-containing peptides/proteinsEfficient and specific thiol modification.[7]
pH ~7.0 - 8.5Cysteine thiolOptimal for thiolate formation and reaction.[8]
Reactant Molar Ratio 5-10 fold excess of electrophilePeptideDrives reaction to completion.General Practice

Diagrams

N_Galactosylation_Pathway Ac4GalNAz_ext Ac₄GalNAz (extracellular) Ac4GalNAz_int Ac₄GalNAz (intracellular) Ac4GalNAz_ext->Ac4GalNAz_int Transport GalNAz GalNAz Ac4GalNAz_int->GalNAz Esterases GalNAz_1P GalNAz-1-P GalNAz->GalNAz_1P GALK UDP_GalNAz UDP-GalNAz GalNAz_1P->UDP_GalNAz GALT Glycoprotein Azide-labeled Glycoprotein UDP_GalNAz->Glycoprotein Glycosyl- transferases

Caption: Metabolic pathway of Ac₄GalNAz for N-galactosylation.

Experimental_Workflow cluster_N N-Galactosylation (Metabolic) cluster_S S-Galactosylation (Chemical) N_Start Add Ac₄GalNAz to Cells N_Incubate Incubate (24-72h) N_Start->N_Incubate N_Lyse Cell Lysis N_Incubate->N_Lyse Analysis Downstream Analysis (Click Chemistry, MS, etc.) N_Lyse->Analysis S_Start Prepare Reduced Peptide/Protein S_React React with Galactose- Maleimide S_Start->S_React S_Purify Purification (HPLC) S_React->S_Purify S_Purify->Analysis

Caption: Experimental workflows for N- and S-galactosylation.

References

Synthesis of Glycoconjugates and Glycoproteins: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glycoconjugates and glycoproteins are central to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1] Their inherent structural complexity and heterogeneity, however, present significant challenges to understanding their precise functions and developing them as therapeutic agents.[2] The chemical and enzymatic synthesis of homogeneous glycoconjugates and glycoproteins has emerged as a powerful tool to overcome these hurdles, enabling detailed structure-function studies and the development of novel therapeutics and vaccines.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of these complex biomolecules, aimed at researchers, scientists, and professionals in drug development. Key methodologies covered include chemoenzymatic synthesis, native chemical ligation (NCL), and solid-phase glycopeptide synthesis.

Introduction to Glycoconjugate and Glycoprotein Synthesis

The synthesis of glycoconjugates and glycoproteins involves three main challenges: the stereoselective formation of glycosidic bonds, the assembly of the peptide or aglycone backbone, and the chemoselective ligation of the glycan and peptide/aglycone components.[5][6] Various strategies have been developed to address these challenges, broadly categorized as chemical, enzymatic, and chemoenzymatic approaches.

  • Chemical Synthesis: Offers the flexibility to create unnatural glycan structures and linkages but often requires extensive use of protecting groups and can be stereochemically challenging.[7][8]

  • Enzymatic Synthesis: Utilizes glycosyltransferases and glycosidases to achieve high regio- and stereoselectivity under mild conditions, mimicking natural biosynthetic pathways.[9][10]

  • Chemoenzymatic Synthesis: Combines the advantages of both chemical and enzymatic methods, offering a highly efficient and versatile approach to complex glycoconjugates.[4][11]

These synthetic strategies have profound applications in drug development, including the creation of glycan-based vaccines, glyco-engineered therapeutic proteins with improved pharmacokinetic properties, and tools for studying glycan-binding proteins (lectins) in disease.[12][13][14]

Key Synthetic Strategies and Applications

This section details several key synthetic methodologies with their applications and presents quantitative data for comparison.

Chemoenzymatic Synthesis of N-Glycans and Glycoproteins

Chemoenzymatic synthesis is a powerful strategy for producing complex N-glycans and glycoproteins with high homogeneity.[5] This approach typically involves the enzymatic trimming of a naturally sourced glycan to a core structure, followed by the enzymatic extension with desired monosaccharides.[15]

Application: Synthesis of a library of high-mannose N-glycans for microarray analysis to identify novel ligands for lectins or neutralizing epitopes for viruses.[15]

Quantitative Data Summary: Chemoenzymatic N-Glycan Synthesis Yields

StepDescriptionStarting MaterialEnzyme(s)Typical Yield (%)Reference(s)
1Release of N-glycansSialylglycopeptide (SGP) from egg yolkPNGase F>95[5]
2Trimming to core glycanSialyl N-glycanNeuraminidase, β-galactosidase80-90[5]
3Enzymatic ExtensionCore N-glycan (e.g., Man₃GlcNAc₂)Glycosyltransferases70-95 (per step)[9][11]
4TransglycosylationGlcNAc-protein, Sugar oxazolineEndo-A60-85[11]

Experimental Workflow: Chemoenzymatic Synthesis of N-Glycans

chemoenzymatic_workflow cluster_synthesis Chemoenzymatic N-Glycan Synthesis SGP Sialylglycopeptide (SGP) from Natural Source Released_Glycan Released Sialyl N-Glycan SGP->Released_Glycan PNGase F Core_Glycan Core N-Glycan (e.g., Man₃GlcNAc₂) Released_Glycan->Core_Glycan Exoglycosidases (Neuraminidase, etc.) Complex_Glycan Desired Complex N-Glycan Core_Glycan->Complex_Glycan Glycosyltransferases

Caption: Workflow for chemoenzymatic synthesis of complex N-glycans from SGP.

Native Chemical Ligation (NCL) for Glycopeptide and Glycoprotein Synthesis

Native Chemical Ligation (NCL) is a cornerstone of protein and glycopeptide synthesis, enabling the joining of two unprotected peptide fragments.[16][17] The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native peptide bond.[10][18] This method is highly valuable for incorporating synthetic glycopeptides into larger protein scaffolds.[19]

Application: Synthesis of glycoproteins with site-specific glycosylation to study the influence of glycans on protein folding and function.[20]

Quantitative Data Summary: Native Chemical Ligation Yields

Ligation PartnersGlycan ComplexityLigation Yield (%)Reference(s)
Glycopeptide-thioester + Cys-peptideSimple (e.g., single GalNAc)70-90[20]
Glycopeptide-thioester + Cys-peptideComplex (e.g., sialylated N-glycan)50-75[19]
Peptide-thioester + Cys-glycopeptideSimple (e.g., single GlcNAc)80-95[18]
Peptide-thioester + Cys-glycopeptideComplex (e.g., high-mannose)60-80[19]

Logical Relationship: Native Chemical Ligation Mechanism

ncl_mechanism Peptide1 Peptide 1 (C-terminal Thioester) Intermediate Thioester-linked Intermediate Peptide1->Intermediate Transthioesterification (reversible) Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Intermediate Product Ligated Glycoprotein (Native Peptide Bond) Intermediate->Product S-N Acyl Shift (irreversible)

Caption: Mechanism of Native Chemical Ligation for glycoprotein synthesis.

Solid-Phase Synthesis of Glycopeptides

Solid-phase peptide synthesis (SPPS) has been adapted for the synthesis of glycopeptides, typically by incorporating pre-synthesized glycosyl amino acid building blocks during the peptide chain elongation.[21][22] This method allows for precise control over the glycosylation site.[23]

Application: Synthesis of MUC1 glycopeptide antigens for the development of cancer vaccines.[23]

Quantitative Data Summary: Solid-Phase Glycopeptide Synthesis

Glycopeptide Length (amino acids)Number of Glycosylation SitesOverall Yield (%)Reference(s)
10-15120-40[21]
20-301-210-25[22]
>30>2<10[21]

Experimental Workflow: Solid-Phase Glycopeptide Synthesis

spps_workflow Resin Solid Support Resin Attach_AA1 Attach First Amino Acid Resin->Attach_AA1 Deprotection1 Fmoc Deprotection Attach_AA1->Deprotection1 Coupling_AA2 Couple Next Amino Acid Deprotection1->Coupling_AA2 Deprotection2 Fmoc Deprotection Coupling_AA2->Deprotection2 Coupling_GlycoAA Couple Glycosyl Amino Acid Building Block Deprotection2->Coupling_GlycoAA Repeat Repeat Cycles Coupling_GlycoAA->Repeat Cleavage Cleave from Resin Repeat->Cleavage Purification Purify Glycopeptide Cleavage->Purification

Caption: General workflow for solid-phase synthesis of O-glycopeptides.

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Sialyl Lewis X (sLeX) Glycan

This protocol describes a one-pot, multi-enzyme synthesis of the sLeX antigen, a crucial ligand for selectins involved in inflammation and cancer metastasis.[16][24]

Materials:

  • N-acetyllactosamine (LacNAc)

  • L-fucose

  • N-acetylneuraminic acid (Neu5Ac)

  • ATP, CTP, GTP

  • Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)

  • Pyruvate kinase

  • CMP-sialic acid synthetase

  • α2,3-sialyltransferase

  • α1,3-fucosyltransferase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM MnCl₂

  • C18 Sep-Pak cartridge for purification

Procedure:

  • Dissolve LacNAc (10 mg, acceptor), L-fucose (1.5 eq), Neu5Ac (1.5 eq), ATP (1.5 eq), CTP (1.5 eq), and GTP (1.5 eq) in 1 mL of reaction buffer.

  • Add the enzymes: FKP (5 U), pyruvate kinase (10 U), CMP-sialic acid synthetase (2 U), α2,3-sialyltransferase (1 U), and α1,3-fucosyltransferase (1 U).

  • Incubate the reaction mixture at 37°C for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC-MS.

  • Upon completion, terminate the reaction by adding an equal volume of cold ethanol and centrifuge to precipitate the enzymes.

  • Purify the supernatant containing the sLeX glycan using a C18 Sep-Pak cartridge, eluting with a stepwise gradient of methanol in water.

  • Lyophilize the pure fractions to obtain the sLeX product.

  • Characterize the final product by NMR and mass spectrometry.[24]

Protocol 2: Synthesis of a Glycopeptide via Native Chemical Ligation

This protocol outlines the ligation of a synthetic glycopeptide thioester with a peptide containing an N-terminal cysteine.

Materials:

  • Glycopeptide-thioester (e.g., MUC1 fragment with a single GalNAc, 1 eq)

  • Cys-peptide (1.2 eq)

  • Ligation Buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0

  • Thiol catalyst: 4-mercaptophenylacetic acid (MPAA, 20 mM)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP, 5 mM)

  • Analytical and preparative C18 reverse-phase HPLC columns

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Dissolve the glycopeptide-thioester and the Cys-peptide in the ligation buffer.

  • Add TCEP to the solution to ensure the cysteine thiol is in its reduced state.

  • Add the MPAA catalyst to initiate the ligation reaction.

  • Incubate the reaction at room temperature, monitoring its progress by analytical RP-HPLC. The reaction is typically complete within 4-16 hours.

  • Once the starting materials are consumed, quench the reaction by acidifying with TFA to a pH of 2-3.

  • Purify the crude ligation product by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

  • Collect the fractions corresponding to the desired ligated glycopeptide.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[25]

  • Lyophilize the pure fractions to obtain the final glycopeptide.

Protocol 3: Solid-Phase Synthesis of an O-Glycopeptide

This protocol describes the synthesis of a short O-glycopeptide using Fmoc-based solid-phase chemistry.[21]

Materials:

  • Rink amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Ser(α-D-GalNAc(OAc)₃)-OH (glycosyl amino acid building block)

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5)

  • DMF, DCM, Methanol, Diethyl ether

Procedure:

  • Swell the Rink amide resin in DMF in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF.

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Glycosyl Amino Acid Coupling: Use the same coupling protocol (step 3) to incorporate the Fmoc-Ser(α-D-GalNAc(OAc)₃)-OH building block.

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the glycopeptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Global Deprotection of Glycan: Treat the crude glycopeptide with a solution of sodium methoxide in methanol to remove the acetyl groups from the glycan.

  • Purify the final glycopeptide by preparative RP-HPLC.[25]

  • Characterize the product by mass spectrometry.[26]

Characterization of Synthetic Glycoconjugates and Glycoproteins

Thorough characterization is essential to confirm the identity, purity, and structural integrity of synthetic glycoconjugates and glycoproteins.

  • Mass Spectrometry (MS): MALDI-TOF MS and ESI-MS are used to determine the molecular weight of the final product and confirm the successful ligation or synthesis.[12][26] Tandem MS (MS/MS) can be used to sequence the peptide backbone and identify the glycosylation site.[13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the synthetic product and for its purification.[27][28] Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation and analysis of released glycans.[29]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful techniques for the detailed structural elucidation of the glycan moiety, including the determination of anomeric configurations and linkage positions.[30]

Conclusion

The ability to synthesize homogeneous glycoconjugates and glycoproteins is transforming our understanding of glycobiology and opening new avenues for therapeutic development. The chemoenzymatic, native chemical ligation, and solid-phase synthesis strategies outlined in these application notes provide researchers with a robust toolkit to construct well-defined glycoconjugates for a wide range of applications. By providing detailed protocols and comparative data, this document aims to facilitate the adoption of these powerful synthetic methods in academic and industrial research settings, ultimately accelerating the discovery and development of novel glycan-based diagnostics and therapeutics.

References

The Pivotal Role of Glycosyl Donors in Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge, essential for advancing our understanding of glycobiology and accelerating drug discovery. At the heart of this endeavor lies the glycosyl donor, a carbohydrate moiety activated at its anomeric center, poised to form a crucial glycosidic linkage with a glycosyl acceptor. The strategic selection and activation of a glycosyl donor are paramount, profoundly influencing reaction yields, stereochemical outcomes, and the overall efficiency of a synthetic route.

These application notes provide a comprehensive overview of the role of glycosyl donors, detailing their types, reactivity, and the experimental protocols for their use. Quantitative data are summarized for comparative analysis, and key experimental workflows are visualized to aid in the design and execution of glycosylation reactions.

Data Presentation: Comparative Performance of Common Glycosyl Donors

The efficacy of a glycosylation reaction is a multifactorial equation, with the choice of glycosyl donor being a critical variable. The following tables provide a comparative summary of the performance of major classes of glycosyl donors, with data collated from various studies. It is important to note that reaction outcomes are highly dependent on the specific donor, acceptor, protecting groups, and reaction conditions employed.[1]

Glycosyl Donor ClassLeaving GroupTypical Activator(s)General ReactivityTypical Yields (%)Typical Stereoselectivity (α:β)Key AdvantagesKey Disadvantages
Glycosyl Halides -Br, -ClAg₂O, AgOTf, Hg(CN)₂High60-90Variable, often requires neighboring group participation for high stereoselectivityWell-established, readily preparedStoichiometric toxic metal promoters, anomeric instability
Thioglycosides -SPh, -SEtNIS/TfOH, BSP/Tf₂OTunable (Armed/Disarmed)70-95Variable, influenced by protecting groups and conditionsStable, versatile, suitable for orthogonal and one-pot strategiesUnpleasant odor, requires thiophilic promoters
Trichloroacetimidates -OC(=NH)CCl₃TMSOTf, BF₃·OEt₂High75-95Good, influenced by solvent and protecting groupsHighly reactive, crystalline and stable donorsByproduct removal can be challenging
Glycosyl Phosphates -OPO(OR)₂TMSOTfVersatile70-90Good for β-linkagesStable, can be used in one-pot strategiesPreparation of donor can be multi-step

Table 1: Performance Data for Common Glycosyl Donors. This table summarizes the general characteristics and performance of widely used glycosyl donors. Data compiled from multiple sources.[1][2][3][4]

Donor Protecting GroupPrincipleRelative ReactivityTypical Glycosylation Conditions
Per-O-benzyl (Bn) ArmedHighMild activation (e.g., low concentration of Lewis acid)
Per-O-acetyl (Ac) DisarmedLowStronger activation required
4,6-O-Benzylidene Disarmed (conformational)LowStronger activation required
Per-O-silyl (TBDMS, TIPS) SuperarmedVery HighVery mild activation, can be too reactive

Table 2: Influence of Protecting Groups on Glycosyl Donor Reactivity. The "armed-disarmed" principle dictates that electron-donating groups (e.g., benzyl ethers) "arm" the donor for higher reactivity, while electron-withdrawing groups (e.g., acetyl esters) "disarm" it.[5][6]

Experimental Protocols

Detailed methodologies for key glycosylation reactions are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Koenigs-Knorr Glycosylation using a Glycosyl Bromide

The Koenigs-Knorr reaction is a classical method for glycosidic bond formation.[7] This protocol describes the silver oxide-promoted glycosylation of a glycosyl acceptor with an acetobromoglucose donor.

Materials:

  • Acetobromoglucose (glycosyl donor)

  • Glycosyl acceptor (e.g., an alcohol or another sugar with a free hydroxyl group)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous dichloromethane (DCM) or toluene

  • Activated 4 Å molecular sieves

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 equiv.) and activated 4 Å molecular sieves.

  • Add anhydrous DCM or toluene to the flask and stir the suspension for 30 minutes at room temperature.

  • In a separate flask, dissolve the acetobromoglucose donor (1.2 equiv.) in anhydrous DCM or toluene.

  • Add the glycosyl donor solution to the acceptor suspension.

  • Add silver(I) oxide (2.0 equiv.) to the reaction mixture in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Schmidt Glycosylation using a Trichloroacetimidate Donor

The Schmidt glycosylation is a powerful and widely used method that employs highly reactive glycosyl trichloroacetimidate donors.[8]

Materials:

  • Glycosyl trichloroacetimidate (donor)

  • Glycosyl acceptor

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (activator)

  • Anhydrous dichloromethane (DCM)

  • Activated 4 Å molecular sieves

  • Triethylamine or pyridine (for quenching)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and activated 4 Å molecular sieves.

  • Add anhydrous DCM to the flask.

  • Cool the mixture to -40 °C.

  • Add a solution of TMSOTf (0.1 equiv.) in anhydrous DCM dropwise to the stirred suspension.

  • Allow the reaction to warm to 0 °C over 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Thioglycoside Activation with N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)

Thioglycosides are stable and versatile donors that can be activated under various conditions. The NIS/TfOH system is a common and effective method for their activation.[9]

Materials:

  • Thioglycoside (donor)

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at -20 °C for 30 minutes.

  • Add NIS (1.3 equiv.) to the suspension.

  • Add a solution of TfOH (0.1 equiv.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Dilute with DCM and filter through Celite®.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Glycosylation Strategies

Diagrams generated using Graphviz provide clear visual representations of key concepts and workflows in glycosylation chemistry.

Koenigs_Knorr_Mechanism Donor Glycosyl Bromide (Donor) Intermediate Oxocarbenium Ion Donor->Intermediate + Ag₂O - AgBr, - AgO⁻ Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack Promoter Ag₂O Product Glycoside Intermediate->Product

Koenigs-Knorr Reaction Mechanism

Schmidt_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Donor, Acceptor, & Molecular Sieves in DCM Cool Cool to -40°C Start->Cool Activate Add TMSOTf (Activator) Cool->Activate React Stir and warm to 0°C Activate->React Quench Quench with Et₃N React->Quench Filter Filter through Celite Quench->Filter Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Product Pure Glycoside Purify->Product

Schmidt Trichloroacetimidate Glycosylation Workflow

Armed_Disarmed_Strategy Armed_Donor Armed Donor (High Reactivity) Mild_Activation Mild Activation (e.g., NIS/TfOH) Armed_Donor->Mild_Activation Disarmed_Acceptor Disarmed Acceptor (Low Reactivity) Disarmed_Acceptor->Mild_Activation Strong_Activation Strong Activation (Not Performed) Disarmed_Acceptor->Strong_Activation No Reaction under Mild Conditions Disaccharide Disaccharide Product Mild_Activation->Disaccharide Selective Glycosylation

The Armed-Disarmed Glycosylation Strategy

Conclusion

The strategic deployment of glycosyl donors is a cornerstone of modern carbohydrate chemistry. A thorough understanding of their relative reactivities, the influence of protecting groups, and the nuances of various activation protocols is indispensable for the successful synthesis of complex glycans. The data, protocols, and visual aids provided in these application notes are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the rational design of synthetic strategies and the efficient construction of intricate carbohydrate-based molecules for biological and therapeutic applications.

References

Regioselective Glycosylation with Acetobromo-α-D-galactose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective glycosylation of various acceptor molecules using acetobromo-α-D-galactose. This powerful technique is pivotal in the synthesis of complex oligosaccharides, glycoconjugates, and has significant applications in drug development, particularly in the targeted delivery and modification of therapeutic proteins.

Introduction to Regioselective Glycosylation

Regioselective glycosylation is a crucial process in carbohydrate chemistry that involves the selective reaction of a specific hydroxyl group on a polyhydroxylated acceptor molecule with a glycosyl donor.[1][2][3] The challenge lies in differentiating between multiple hydroxyl groups of similar reactivity.[4] Utilizing acetobromo-α-D-galactose as a glycosyl donor, a classic method for forming glycosidic bonds is the Koenigs-Knorr reaction, which has been refined over the years with various promoters and catalysts to enhance regioselectivity and yield.[5][6][7]

The strategic use of protecting groups on both the glycosyl donor and acceptor is fundamental to directing the glycosylation to the desired position.[4] Furthermore, the choice of catalyst and reaction conditions plays a significant role in achieving high regioselectivity.[8][9]

Key Methodologies for Regioselective Glycosylation

Several methodologies have been developed to control the regioselectivity of glycosylation reactions. Below are protocols for some of the most effective methods using acetobromo-α-D-galactose.

Koenigs-Knorr Glycosylation with Silver Triflate Promotion

The Koenigs-Knorr reaction, traditionally promoted by silver salts like silver carbonate or oxide, can be significantly accelerated and made more efficient with the use of silver triflate (AgOTf), often in combination with a mild base.[10] This method is particularly effective for the glycosylation of primary alcohols.

Experimental Protocol:

  • Preparation of Reactants:

    • Dissolve the glycosyl acceptor (1.0 eq.) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

    • Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to -78 °C.

  • Glycosylation Reaction:

    • In a separate flask, dissolve acetobromo-α-D-galactose (1.2 eq.) in anhydrous DCM.

    • Add the acetobromo-α-D-galactose solution dropwise to the cooled acceptor solution.

    • Dissolve silver triflate (AgOTf) (1.2 eq.) in anhydrous toluene and add it dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through a pad of Celite and wash with DCM.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary:

Acceptor TypeRegioselectivity (Primary vs. Secondary OH)Yield (%)Reference
Primary Alcohol>95:575-90[10][11]
Secondary Alcohol (less hindered)80:2060-75[11]
Secondary Alcohol (hindered)60:4040-55[11]
Tin-Mediated Regioselective Glycosylation of Diols

Organotin reagents, such as dibutyltin oxide (Bu₂SnO), can be used to activate a specific diol pair within a sugar, allowing for regioselective glycosylation.[8][9] This method is particularly useful for achieving glycosylation at less reactive secondary hydroxyl groups.

Experimental Protocol:

  • Stannylene Acetal Formation:

    • Suspend the diol-containing glycosyl acceptor (1.0 eq.) and dibutyltin oxide (1.1 eq.) in anhydrous methanol.

    • Reflux the mixture until the solution becomes clear (typically 2-4 hours).

    • Remove the solvent under reduced pressure to obtain the crude stannylene acetal.

  • Glycosylation Reaction:

    • Dissolve the crude stannylene acetal in anhydrous 1,4-dioxane under an inert atmosphere.

    • Add acetobromo-α-D-galactose (1.5 eq.) and tetrabutylammonium bromide (TBAB) (1.5 eq.).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue directly by silica gel column chromatography (e.g., toluene/ethyl acetate gradient).

Quantitative Data Summary:

Acceptor Diol PositionRegioselectivity (e.g., 3-OH vs. 4-OH)Yield (%)Reference
Galactopyranoside 3,4-diol3-OH > 4-OH (approx. 4:1)60-70[9]
Glucopyranoside 2,3-diol3-OH > 2-OH (approx. 3:1)55-65[8]
Mannopyranoside 2,3-diol2-OH > 3-OH (approx. 5:1)65-75[8]

Visualization of Key Processes

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized mechanism of a Koenigs-Knorr reaction and a typical experimental workflow for regioselective glycosylation.

Koenigs_Knorr_Mechanism cluster_reactants Reactants Donor Acetobromo-α-D-galactose Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate + AgOTf - AgBr AgOTf AgOTf Product Glycoside Product Intermediate->Product Deprotonation Acceptor Acceptor-OH Acceptor->Intermediate Nucleophilic Attack Base Base (e.g., DTBMP) Base->Product Accepts H+

Caption: Generalized mechanism of the Koenigs-Knorr reaction.

Glycosylation_Workflow Start Start Prep Prepare Acceptor and Base in Anhydrous Solvent Start->Prep AddSieves Add Molecular Sieves (Stir 30 min) Prep->AddSieves Cool Cool to specified temperature (e.g., -78°C) AddSieves->Cool AddDonor Add Acetobromo-α-D-galactose Solution Cool->AddDonor AddPromoter Add Promoter Solution (e.g., AgOTf) AddDonor->AddPromoter React Stir Overnight (Warm to RT) AddPromoter->React Quench Quench Reaction React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Experimental workflow for a typical glycosylation reaction.

Factors Influencing Regioselectivity

The regioselectivity of glycosylation is a multifactorial issue. The interplay between the acceptor's protecting groups, the reactivity of the hydroxyl groups, and the reaction conditions determines the final outcome.

References

Application Notes and Protocols for the Synthesis of Phosphorylated Saccharide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of phosphorylated saccharide fragments. Phosphorylated carbohydrates are crucial components of many biological molecules and play significant roles in various physiological and pathological processes.[1][2] Their synthesis is essential for the development of novel therapeutics, including glycoconjugate vaccines and targeted drug delivery systems.[1][2] This document focuses on two predominant chemical methods: the H-phosphonate method and the phosphoramidite method.

Introduction to Phosphorylated Saccharide Synthesis

The introduction of a phosphate group into a saccharide molecule can significantly alter its biological activity and physicochemical properties.[3] Phosphorylation is a key modification in natural polysaccharides and glycoconjugates, influencing their roles in cellular signaling, immune responses, and bacterial pathogenesis.[1][4] The chemical synthesis of phosphorylated saccharide fragments allows for the production of well-defined structures for biological investigation and as building blocks for more complex glycans.[1]

Key Applications:

  • Glycoconjugate Vaccines: Synthesis of fragments of bacterial capsular polysaccharides for use as haptens in vaccines.

  • Drug Delivery: Development of phosphorylated carbohydrate-based materials for targeted drug delivery.[1]

  • Enzyme Inhibitors: Creation of phosphorylated saccharide mimics as inhibitors of enzymes involved in carbohydrate metabolism.[1]

  • Biological Probes: Synthesis of labeled phosphorylated saccharides to study carbohydrate-protein interactions and cellular uptake.

Chemical Synthesis Methodologies

The two primary methods for the chemical phosphorylation of saccharides are the H-phosphonate and the phosphoramidite methods. Both approaches offer distinct advantages and are suited for different synthetic strategies.

The H-phosphonate Method

The H-phosphonate method is a robust and versatile technique for the formation of phosphate esters. It involves the coupling of a protected saccharide alcohol with an H-phosphonate monoester, followed by oxidation of the resulting H-phosphonate diester to the phosphate.[5][6][7]

Advantages:

  • H-phosphonate reagents are relatively stable and easy to handle.[6]

  • The method is generally high-yielding and avoids the use of highly reactive and moisture-sensitive phosphitylating agents.

  • It allows for the synthesis of various phosphate analogs by using different oxidizing agents.[8]

A general workflow for the H-phosphonate method is depicted below.

H_Phosphonate_Workflow cluster_synthesis H-Phosphonate Synthesis Cycle start Protected Saccharide Alcohol coupling Coupling (e.g., pivaloyl chloride) start->coupling h_phosphonate H-Phosphonate Monoester h_phosphonate->coupling h_phosphonate_diester H-Phosphonate Diester Intermediate coupling->h_phosphonate_diester oxidation Oxidation (e.g., Iodine, water) h_phosphonate_diester->oxidation phosphorylated_saccharide Protected Phosphorylated Saccharide oxidation->phosphorylated_saccharide deprotection Global Deprotection phosphorylated_saccharide->deprotection purification Purification (HPLC) deprotection->purification final_product Final Phosphorylated Saccharide Fragment purification->final_product

Caption: General workflow for the H-phosphonate method.

The Phosphoramidite Method

The phosphoramidite method is a highly efficient and widely used technique, particularly in automated solid-phase synthesis of oligonucleotides, and has been adapted for carbohydrate chemistry.[][10][11] This method involves the reaction of a protected saccharide alcohol with a phosphoramidite reagent in the presence of an activator, followed by oxidation of the resulting phosphite triester to the stable phosphate triester.[][11]

Advantages:

  • Extremely high coupling efficiencies, often exceeding 99%.[10]

  • Fast reaction kinetics.[]

  • Amenable to automation and solid-phase synthesis.[10][12]

Below is a diagram illustrating the phosphoramidite synthesis cycle.

Phosphoramidite_Workflow cluster_cycle Phosphoramidite Synthesis Cycle deblocking 1. Deblocking (Remove 5'-DMT) coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling Exposes 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Iodine, water) capping->oxidation Prevents failure sequences oxidation->deblocking Stabilizes phosphate (Next Cycle) final_cleavage Cleavage & Deprotection oxidation->final_cleavage After final cycle start Support-Bound Saccharide start->deblocking purification Purification (HPLC) final_cleavage->purification final_product Phosphorylated Saccharide purification->final_product

Caption: The four-step cycle of the phosphoramidite method.

Experimental Protocols

The following are generalized protocols for the synthesis of phosphorylated monosaccharides. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: Synthesis of a Monosaccharide-6-phosphate via the H-phosphonate Method

Objective: To regioselectively phosphorylate the primary hydroxyl group of a partially protected monosaccharide.

Materials:

  • Partially protected monosaccharide (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose)

  • Ammonium tert-butyl H-phosphonate[5]

  • Pivaloyl chloride (PvCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Iodine (I₂)

  • Water

  • Aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • H-phosphonate Diester Formation:

    • Dissolve the protected monosaccharide (1.0 eq) in a mixture of anhydrous pyridine and DCM (1:1 v/v).

    • Add ammonium tert-butyl H-phosphonate (1.5 eq).[5]

    • Cool the mixture to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.[6]

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude H-phosphonate diester may be used directly in the next step or purified by silica gel chromatography.

  • Oxidation:

    • Dissolve the crude H-phosphonate diester in a mixture of pyridine and water (9:1 v/v).

    • Add a solution of iodine (2.0 eq) in pyridine dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding aqueous sodium thiosulfate until the brown color disappears.

    • Extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the protected phosphorylated monosaccharide by silica gel chromatography.

  • Deprotection and Purification:

    • The protecting groups (e.g., isopropylidene, tert-butyl) are removed under appropriate acidic conditions.

    • The final deprotected phosphorylated monosaccharide is purified by a suitable method such as ion-exchange chromatography or HPLC.[13][14]

Protocol 2: Synthesis of a Disaccharide Phosphate using the Phosphoramidite Method (Solid-Phase)

Objective: To synthesize a disaccharide phosphate on a solid support.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first saccharide unit.

  • Protected saccharide phosphoramidite (e.g., a disaccharide α-1-phosphoramidite building block).[15]

  • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile).

  • Capping solution A (acetic anhydride/pyridine/THF) and B (N-methylimidazole/THF).[10]

  • Oxidizing solution (0.02 M iodine in THF/water/pyridine).[]

  • Deblocking solution (3% trichloroacetic acid in DCM).[10]

  • Anhydrous acetonitrile.

  • Ammonium hydroxide for cleavage and deprotection.

Procedure (performed on an automated synthesizer):

  • Deblocking (Detritylation):

    • The CPG support with the initial saccharide is treated with the deblocking solution for 60-180 seconds to remove the 5'-DMT protecting group.[10]

    • The support is then washed thoroughly with anhydrous acetonitrile.

  • Coupling:

    • The protected saccharide phosphoramidite (5-10 eq) and activator solution are delivered simultaneously to the synthesis column.

    • The coupling reaction is allowed to proceed for 2-5 minutes.

    • The support is washed with anhydrous acetonitrile.

  • Capping:

    • Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • The capping reaction proceeds for 30-60 seconds.[10]

    • The support is washed with anhydrous acetonitrile.

  • Oxidation:

    • The oxidizing solution is delivered to the column to convert the unstable phosphite triester to a stable phosphate triester.

    • The oxidation reaction proceeds for 60-120 seconds.

    • The support is washed with anhydrous acetonitrile.

  • Cleavage and Deprotection:

    • After the final cycle, the solid support is treated with concentrated ammonium hydroxide to cleave the synthesized fragment from the support and remove the protecting groups.

    • The resulting solution containing the crude phosphorylated disaccharide is collected.

  • Purification:

    • The crude product is purified by HPLC, often using a reverse-phase C18 column with an ion-pairing agent or an anion-exchange column.[13][14]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of phosphorylated saccharides.

Table 1: H-Phosphonate Method - Synthesis of a Monosaccharide Phosphate

StepReactantsKey ReagentsReaction Time (h)Typical Yield (%)
Coupling Protected Monosaccharide, Ammonium tert-butyl H-phosphonatePivaloyl chloride, Pyridine2-480-95
Oxidation H-phosphonate diesterIodine, Water, Pyridine1-285-98
Deprotection Protected Phosphorylated MonosaccharideAcid (e.g., TFA)1-670-90

Table 2: Phosphoramidite Method - Solid-Phase Synthesis of a Disaccharide Phosphate

StepKey ReagentsReaction Time (min)Coupling Efficiency (%)
Deblocking 3% TCA in DCM1-3>99
Coupling Saccharide Phosphoramidite, ETT2-5>99
Capping Acetic Anhydride, N-Methylimidazole0.5-1>99
Oxidation 0.02 M Iodine solution1-2>99

Characterization of Phosphorylated Saccharides

The structural integrity and purity of the synthesized phosphorylated saccharide fragments are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure, including the position of phosphorylation and the anomeric configuration.[16][17][18][19][20]

    • ¹H NMR: Anomeric proton signals typically appear in the range of 4.4-6.0 ppm.[16][19]

    • ¹³C NMR: Anomeric carbon signals are found between 90-110 ppm. Carbons bearing the phosphate group show a downfield shift.[18][19]

    • ³¹P NMR: The chemical shift of the phosphorus signal (typically -5 to 10 ppm) is indicative of the phosphate ester environment.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and purity assessment.[13][21][22]

Logical Relationships in Synthesis Planning

The choice of synthetic strategy depends on the target molecule's complexity and the desired scale.

Synthesis_Strategy cluster_considerations Key Considerations cluster_methods Synthetic Methods Target Target Phosphorylated Saccharide Complexity Structural Complexity (Mono-, Di-, Oligosaccharide) Target->Complexity Scale Synthesis Scale (mg to g) Target->Scale Automation Need for Automation Target->Automation H_phosphonate H-Phosphonate Method Complexity->H_phosphonate Versatile for various complexities Phosphoramidite Phosphoramidite Method Complexity->Phosphoramidite Ideal for oligomers Scale->H_phosphonate Scalable Scale->Phosphoramidite Typically smaller scale per sequence Automation->H_phosphonate Less commonly automated Automation->Phosphoramidite Highly automatable

Caption: Factors influencing the choice of synthetic method.

References

Application Notes & Protocols: Glycosylation of Alcohol Nucleophiles with 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromo-α-D-galactose) with alcohol nucleophiles is a cornerstone of synthetic carbohydrate chemistry, widely known as the Koenigs-Knorr glycosylation.[1][2] This reaction is fundamental for the synthesis of O-glycosides, which are crucial components of numerous biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides.[3] The stereoselective formation of the glycosidic bond is a primary challenge in carbohydrate synthesis.[4] The methodology described herein leverages the principle of neighboring group participation to achieve high stereoselectivity, making it a valuable tool in drug discovery and development for creating complex carbohydrate-based therapeutics and glycoconjugates.[3][5]

Reaction Mechanism and Stereoselectivity

The Koenigs-Knorr reaction, in this context, proceeds via a mechanism heavily influenced by the acetyl protecting group at the C-2 position of the galactopyranosyl donor.[1][6] This strategic placement facilitates neighboring group participation (NGP), which dictates the stereochemical outcome of the glycosylation.[4][6][7]

Key Mechanistic Steps:

  • Activation: The reaction is initiated by a promoter, typically a heavy metal salt such as silver(I) carbonate (Ag₂CO₃) or silver(I) trifluoromethanesulfonate (AgOTf).[1][8] The promoter coordinates to the bromide at the anomeric carbon (C-1), facilitating its departure as a silver bromide precipitate.[1]

  • Formation of Dioxolanium Ion: As the bromide leaves, the acetyl group at C-2 attacks the electrophilic anomeric carbon in an intramolecular fashion. This participation leads to the formation of a rigid, cyclic dioxolanium ion intermediate.[1][4][7] This intermediate effectively shields the α-face of the pyranose ring.

  • Nucleophilic Attack: The alcohol nucleophile then attacks the anomeric carbon. Due to the steric hindrance imposed by the dioxolanium ring on the α-face, the attack occurs exclusively from the β-face in an Sₙ2-like manner.[1]

  • Product Formation: This backside attack results in an inversion of configuration at the anomeric center, leading to the stereospecific formation of a 1,2-trans glycosidic bond. For D-galactose, this corresponds to the β-D-galactopyranoside product.[1][7] Subsequent deprotection of the acetyl groups yields the final glycoside.

The reliability of NGP from a C-2 acyl group makes this reaction a highly stereoselective method for synthesizing β-glycosides.[7]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products GalBr ROH Promoter Ag₂CO₃ Dioxolanium Promoter->Dioxolanium - AgBr - CO₂ BetaGlycoside Dioxolanium->BetaGlycoside + ROH (Sₙ2 Attack)

Figure 1. Reaction mechanism via neighboring group participation.

Quantitative Data Presentation

The efficiency of the glycosylation reaction depends on several factors, including the nature of the alcohol nucleophile, the promoter used, and the reaction conditions. The table below summarizes representative yields from various studies.

Glycosyl DonorAlcohol Nucleophile (Acceptor)Promoter / ConditionsYield (%)Stereoselectivity (β:α)Reference
Acetobromo-α-D-galactoseMethanolAg₂O, Catalytic TMSOTf90%>20:1[9]
Acetobromo-α-D-galactoseCholesterolAg₂O, Catalytic TMSOTf96%>20:1[9]
Acetobromo-α-D-galactose1-AdamantanolAg₂O, Catalytic TMSOTf91%>20:1[9]
Acetobromo-α-D-galactose1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseAg₂O, Catalytic TMSOTf98%>20:1[9]
Acetobromo-α-D-galactoseIsosorbideHg(CN)₂ / Drierite55%Not Specified[5]
Acetobromo-α-D-galactose2-Acetamido-2-deoxy-D-galactoseE. coli β-galactosidase (enzymatic)~20%β-specific[10]

Note: Yields are for the protected glycoside product unless otherwise specified. TMSOTf = Trimethylsilyl trifluoromethanesulfonate.

Experimental Protocols

General Protocol for Silver-Promoted Glycosylation

This protocol describes a representative procedure for the synthesis of a methyl β-D-galactopyranoside derivative.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (1.0 equiv)

  • Anhydrous methanol (5-10 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (0.6-1.0 equiv) or Silver(I) oxide (Ag₂O) (1.5-3.0 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • 4 Å molecular sieves

  • Celite®

Procedure:

  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the alcohol acceptor (e.g., anhydrous methanol), freshly activated 4 Å molecular sieves, and the silver promoter (e.g., Ag₂CO₃).

  • Reactant Addition: The galactopyranosyl bromide donor is dissolved in anhydrous DCM and added dropwise to the stirred suspension at room temperature. The flask should be protected from light (e.g., by wrapping in aluminum foil) as silver salts are light-sensitive.

  • Reaction: The reaction mixture is stirred at room temperature (or slightly elevated temperature, e.g., 40 °C) under a nitrogen atmosphere.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), typically using a solvent system like ethyl acetate/hexane. The disappearance of the starting glycosyl bromide (a high Rf spot) indicates reaction completion. This can take anywhere from a few minutes to several hours.[9][11]

  • Work-up: Upon completion, the reaction mixture is diluted with DCM and filtered through a pad of Celite® to remove the insoluble silver salts and molecular sieves. The Celite® pad is washed with additional DCM.

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the pure protected methyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

  • Characterization: The structure and purity of the product are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for TMSOTf-Catalyzed Koenigs-Knorr Reaction

The addition of catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) can dramatically accelerate the reaction, often leading to completion in minutes with high yields.[9][11]

Materials:

  • Same as 4.1, with the addition of TMSOTf (0.1-0.25 equiv).

Procedure:

  • Setup: A flame-dried flask is charged with the glycosyl acceptor, silver(I) oxide (Ag₂O, ~2.0 equiv), and anhydrous DCM under a nitrogen atmosphere. The mixture is stirred at room temperature.

  • Reactant Addition: The galactopyranosyl bromide donor (1.0 equiv) is added, followed by the dropwise addition of a solution of TMSOTf (0.2 equiv) in DCM.

  • Reaction & Monitoring: The reaction is typically very fast (<15 minutes).[9] Progress is monitored by TLC.

  • Quenching & Work-up: The reaction is quenched by the addition of triethylamine (Et₃N) or pyridine. The mixture is then diluted, filtered through Celite®, washed with saturated aqueous NaHCO₃ solution, and dried over Na₂SO₄.

  • Purification & Characterization: The solvent is removed in vacuo, and the product is purified and characterized as described in section 4.1.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Flame-Dried Glassware under N₂ B 2. Add Alcohol Acceptor, Promoter (Ag₂O), and Anhydrous Solvent (DCM) A->B C 3. Add Galactosyl Bromide Donor B->C D 4. Add Catalytic TMSOTf (if applicable) C->D E 5. Stir at RT, Monitor by TLC D->E F 6. Quench Reaction (e.g., with Et₃N) E->F G 7. Filter through Celite® to Remove Solids F->G H 8. Aqueous Wash & Dry Organic Layer G->H I 9. Concentrate in vacuo H->I J 10. Purify via Flash Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Figure 2. General experimental workflow for glycosylation.

Applications in Drug Development

The synthesis of β-D-galactopyranosides is critical for accessing a wide range of biologically active molecules. Applications include:

  • Synthesis of Glycoconjugate Vaccines: Attaching carbohydrate antigens to carrier proteins to elicit a robust immune response.

  • Development of Anti-Tumor Agents: Many tumor-associated carbohydrate antigens (TACAs) contain galactose. Synthetic TACAs are used to develop cancer vaccines and diagnostics.[3]

  • Inhibitor Synthesis: Creating mimics of natural oligosaccharides to study and inhibit carbohydrate-processing enzymes like galactosidases, which are implicated in various diseases.[12]

  • Drug Delivery: Glycosylation of drugs can improve their pharmacokinetic properties, such as solubility, stability, and targeted delivery to specific tissues or cells.[3]

These application notes provide a foundational understanding and practical guidance for utilizing the Koenigs-Knorr reaction for the stereoselective synthesis of β-D-galactopyranosides, a vital transformation for professionals in chemical biology and drug development.

References

Application Notes and Protocols for Carbohydrate-Based Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of key carbohydrate-based drugs. The information is intended to guide researchers in the strategic use of carbohydrate intermediates in drug development.

Introduction

Carbohydrates are fundamental building blocks in nature and offer a rich source of chiral starting materials for the synthesis of complex bioactive molecules.[1] Their inherent stereochemistry and dense functionality make them attractive intermediates for the development of drugs with high specificity and efficacy.[1][2] This document outlines the synthesis of three prominent drugs where carbohydrate intermediates play a pivotal role: Oseltamivir (Tamiflu®), Remdesivir, and Vancomycin.

The synthesis of carbohydrate-based drugs presents unique challenges, primarily due to the need for selective protection and deprotection of multiple hydroxyl groups.[3][4] Strategic use of protecting groups is crucial to control regioselectivity and stereoselectivity during glycosylation and other transformations.[5][6] Both chemical and chemo-enzymatic approaches are employed to construct the complex architectures of these therapeutic agents.[7][8]

Oseltamivir (Tamiflu®) Synthesis from (-)-Shikimic Acid

Oseltamivir is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses.[1] Its synthesis classically starts from (-)-shikimic acid, a naturally occurring carbohydrate derivative.[9]

Synthetic Pathway Overview

The synthesis of Oseltamivir from (-)-shikimic acid is a multi-step process that involves the strategic introduction of amino and acetamido groups and the formation of a key aziridine intermediate.[10][11] An efficient 8-step synthesis has been reported with an overall yield of approximately 47%.[4][12]

Oseltamivir_Synthesis cluster_0 Oseltamivir Synthesis from Shikimic Acid Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate (2) Shikimic_Acid->Ethyl_Shikimate EtOH, SOCl₂ Trimesylate Trimesylate (3) Ethyl_Shikimate->Trimesylate MsCl, Et₃N, DMAP Azido_Dimesylate Azido Dimesylate (4) Trimesylate->Azido_Dimesylate NaN₃, H₂O/DMF Aziridine Aziridine (6) Azido_Dimesylate->Aziridine 1. PPh₃, Et₃N 2. H₂O Amino_Ether Amino Ether (7) Aziridine->Amino_Ether 3-pentanol, BF₃·OEt₂ Azido_Mesylate Azido Mesylate (8) Amino_Ether->Azido_Mesylate 1. MsCl, Et₃N 2. NaN₃ Amino_Acetamide Amino Acetamide (9) Azido_Mesylate->Amino_Acetamide 1. H₂, Pd/C 2. Ac₂O Oseltamivir Oseltamivir Phosphate (1) Amino_Acetamide->Oseltamivir H₃PO₄

Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.

Quantitative Data for Oseltamivir Synthesis
StepIntermediateReagentsYield (%)Reference
1Ethyl Shikimate (2)EtOH, SOCl₂High[10]
2Trimesylate (3)MsCl, Et₃N, DMAP, EtOAc93[10]
3Azido Dimesylate (4)NaN₃, H₂O/DMF90[10]
4Aziridine (6)PPh₃, Et₃N, H₂O84[10]
5Amino Ether (7)3-pentanol, BF₃·OEt₂85[10]
6Azido Mesylate (8)MsCl, Et₃N then NaN₃84[10]
7Amino Acetamide (9)H₂, Pd/C then Ac₂O95[10]
8Oseltamivir Phosphate (1)H₃PO₄98[10]
Overall ~47 [4][12]
Experimental Protocols

Step 3: Synthesis of Ethyl (3R,4S,5R)-3-azido-4,5-dimesyloxy-cyclohex-1-enecarboxylate (4)

  • To a solution of trimesylate 3 (1.0 eq) in a 10:1 mixture of DMF and water at 0 °C, add sodium azide (4.0 eq).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Upon completion (monitored by TLC), dilute the reaction with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the azido dimesylate 4 .

Step 7: Synthesis of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (9)

  • To a solution of azido mesylate 8 (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting crude amine in dichloromethane and add acetic anhydride (1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amino acetamide 9 .

Remdesivir Intermediate Synthesis

Remdesivir is a broad-spectrum antiviral medication that has been used in the treatment of COVID-19.[13][14] Its synthesis involves the coupling of a protected ribose derivative with a heterocyclic base.[15][16]

Synthetic Pathway Overview

The synthesis of the key nucleoside intermediate for Remdesivir starts from a tribenzyl-protected D-ribonolactone. This undergoes a C-glycosylation reaction with a protected pyrrolotriazine base, followed by cyanation and deprotection steps.[13][16]

Remdesivir_Intermediate_Synthesis cluster_1 Remdesivir Intermediate Synthesis Ribonolactone 2,3,5-Tri-O-benzyl- D-ribonolactone C_Glycoside C-Glycoside Ribonolactone->C_Glycoside n-BuLi, -78 °C Protected_Base Protected Pyrrolotriazine Protected_Base->C_Glycoside Cyanated_Intermediate Cyanated Intermediate C_Glycoside->Cyanated_Intermediate TMSCN, TMSOTf Deprotected_Nucleoside Deprotected Nucleoside (GS-441524) Cyanated_Intermediate->Deprotected_Nucleoside BCl₃, -20 °C

Caption: Synthetic workflow for a key Remdesivir intermediate.

Quantitative Data for Remdesivir Intermediate Synthesis
StepIntermediateReagentsYield (%)Reference
1C-Glycosiden-BuLi, Protected Base~40-60[16]
2Cyanated IntermediateTMSCN, TMSOTfHigh (95:5 anomeric ratio)[16]
3Deprotected NucleosideBCl₃High[15]
Experimental Protocols

Step 1: C-Glycosylation

  • To a solution of the protected pyrrolotriazine base (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2,3,5-tri-O-benzyl-D-ribonolactone (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the cyanated intermediate (1.0 eq) in anhydrous dichloromethane and cool to -20 °C.

  • Add a solution of boron trichloride in dichloromethane (3.5 eq) dropwise.

  • Stir the reaction at -20 °C for 2 hours.

  • Quench the reaction by the slow addition of a mixture of potassium carbonate and methanol.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by reversed-phase HPLC to obtain the deprotected nucleoside.[15]

Vancomycin Glycosylation

Vancomycin is a glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[17] The final steps in its synthesis involve the enzymatic glycosylation of the vancomycin aglycon.[8][18]

Glycosylation Pathway Overview

A highly efficient chemo-enzymatic approach utilizes two glycosyltransferases, GtfE and GtfD, to sequentially add glucose and vancosamine to the vancomycin aglycon.[18][19] This process can be performed in a one-pot, two-step procedure.[19]

Vancomycin_Glycosylation cluster_2 Enzymatic Glycosylation of Vancomycin Aglycon Vancomycin Aglycon Pseudoaglycon Vancomycin Pseudoaglycon Aglycon->Pseudoaglycon GtfE UDP_Glucose UDP-Glucose UDP_Glucose->Pseudoaglycon Vancomycin Vancomycin Pseudoaglycon->Vancomycin GtfD UDP_Vancosamine UDP-Vancosamine UDP_Vancosamine->Vancomycin

Caption: Enzymatic glycosylation of Vancomycin aglycon.

Quantitative Data for Vancomycin Glycosylation
StepProductEnzymeGlycosyl DonorYield (%)Reference
1Vancomycin PseudoaglyconGtfEUDP-Glucose>95 (conversion)[19]
2VancomycinGtfDUDP-Vancosamine>95 (conversion)[19]
Overall (one-pot) Vancomycin 84-92 [19]
Experimental Protocol: One-Pot, Two-Step Enzymatic Glycosylation
  • Step 1: Glucosylation

    • To a solution of vancomycin aglycon (1.0 eq) in a suitable buffer (e.g., Tris-HCl, pH 7.5), add UDP-glucose (1.5 eq).

    • Initiate the reaction by adding the glycosyltransferase GtfE.

    • Incubate the reaction mixture at 30 °C with gentle agitation for 12-24 hours.

    • Monitor the reaction progress by HPLC.[20][21][22][23][24]

  • Step 2: Vancosaminylation

    • Once the first step is complete, add UDP-vancosamine (1.5 eq) and the glycosyltransferase GtfD directly to the reaction mixture.

    • Continue the incubation at 30 °C for another 2-4 hours.

    • Monitor the formation of vancomycin by HPLC.

  • Purification

    • Upon completion, terminate the reaction by adding a water-miscible organic solvent (e.g., acetonitrile).

    • Centrifuge the mixture to pellet the enzymes and any precipitated material.

    • Purify the supernatant containing vancomycin by reversed-phase HPLC.

Purification and Characterization of Carbohydrate Intermediates

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of carbohydrate intermediates and final products.[25][26][27]

  • Oseltamivir: Intermediates are often purified by column chromatography on silica gel.[28] Final product purity and enantiomeric excess can be determined by chiral HPLC.[29]

  • Remdesivir: Reversed-phase HPLC is used for the purification of the deprotected nucleoside intermediate.[15]

  • Vancomycin: Reversed-phase HPLC with a C18 column is the standard method for monitoring the enzymatic glycosylation and for the purification and quantification of the final product.[20][21][22][23][24]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrate-containing molecules.[30][31]

  • ¹H NMR: Provides information on the number and connectivity of protons, anomeric configurations (from coupling constants), and the presence of protecting groups.[30]

  • ¹³C NMR: Reveals the number of carbon atoms and their chemical environment, which is useful for confirming the carbohydrate skeleton and the position of glycosidic linkages.[30]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish detailed connectivity and assign all proton and carbon signals in complex carbohydrate structures.

For example, in the characterization of Remdesivir derivatives, specific chemical shifts in both ¹H and ¹³C NMR spectra are used to confirm the structure and the success of synthetic modifications.[13][30][31][32][33]

References

Application Notes and Protocols: HATU as a Premier Organic Condensation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in pharmaceutical and peptide chemistry, the efficient formation of amide bonds is a critical step. The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive carboxylate-ammonium salt.[1] To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid.[2] Among the modern arsenal of such reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a reagent of choice for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[3][4]

HATU is a uronium/aminium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[5] It is widely utilized in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis for creating amide bonds, even with sterically hindered amino acids or challenging peptide sequences.[6][7] Its superiority over older reagents, such as HBTU and carbodiimides, is well-documented, particularly in terms of reaction speed and preservation of stereochemical integrity.[7][8] These application notes provide a comprehensive overview of HATU, including its mechanism of action, comparative performance data, and detailed experimental protocols for its use.

Mechanism of Action

The efficacy of HATU in promoting amide bond formation lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester. The process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF).[9]

The reaction proceeds through the following key steps:

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[10]

  • Activation: The nucleophilic carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt intermediate.[3][11]

  • Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt. This step forms the key OAt-active ester and releases a byproduct, tetramethylurea.[10][11]

  • Coupling: The amine nucleophile attacks the highly reactive OAt-active ester, forming the desired amide bond and regenerating HOAt.[10]

The enhanced reactivity of HATU is attributed to a neighboring group effect from the pyridine nitrogen atom in the HOAt moiety, which stabilizes the transition state of the incoming amine.[11]

HATU_Mechanism HATU-Mediated Amide Bond Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU OAt_Ester OAt-Active Ester Isouronium->OAt_Ester + HOAt⁻ TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide R-CO-NH-R' (Amide Product) OAt_Ester->Amide Coupling Step Base Base (e.g., DIPEA) HOAt_anion HOAt⁻ Amine R'-NH₂ (Amine) Amine->Amide HOAt_regen HOAt (Regenerated) Amide->HOAt_regen

Mechanism of HATU-mediated amide bond formation.

Data Presentation: Comparative Performance of HATU

Quantitative studies demonstrate the superiority of HATU in terms of reaction efficiency and suppression of racemization compared to other coupling reagents.

Table 1: Performance in "Difficult" Peptide Synthesis

Peptide SequenceCoupling ReagentCoupling Time (min)Crude Purity (%)
ACP (65-74) PyBOP2 x 2070.27
HATU 2 x 20 79.91
HCTU2 x 2080.52
A-ß Amyloid (1-42) PyBOP2 x 2088.54
HATU 2 x 20 91.23
HCTU2 x 2092.11
Data adapted from a comparative study on PyBOP, HATU, and HCTU. Higher purity indicates greater coupling efficiency.[8]

Table 2: Performance in Aza-Peptide Synthesis

Coupling ReagentReaction Half-life (min)Acylation Yield (%)
HATU 40 ~100
HCTU40~55
PyBOP150~65
TBTU150~60
Data from a study on solid-phase aza-peptide synthesis. A shorter half-life and higher yield indicate superior performance.[8]

Table 3: Yield and Racemization in Hindered Peptide Coupling

EntryCoupling ReagentBaseYield (%)Racemization
1HCTUDIPEA36Not Observed
2HATU DIPEA 78 Not Observed
3EEDQ-Trace-
Data from the total synthesis of hoshinoamide A, coupling Fmoc-Val-OH to a dipeptide.[12][13]

Experimental Protocols

The following are detailed protocols for the application of HATU in both solution-phase and solid-phase synthesis.

Protocol 1: General Solution-Phase Amide Coupling

This protocol is suitable for the synthesis of small molecules and peptides in solution.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.1 eq)

  • HATU (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[3]

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture. The solution may change color. Continue stirring for an additional 10-15 minutes to allow for pre-activation.[3]

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.[3]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-4 hours at room temperature.[3]

  • Work-up: Upon completion, quench the reaction by adding water or a mild aqueous acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acid, aqueous base (e.g., saturated NaHCO₃), and brine to remove the tetramethylurea byproduct and excess reagents.[5]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Solution_Phase_Workflow Solution-Phase Coupling Workflow prep 1. Reagent Preparation - Dissolve Carboxylic Acid in DMF - Add Base (DIPEA) activation 2. Activation - Add HATU - Stir for 10-15 min prep->activation coupling 3. Coupling - Add Amine - Stir 1-4h at RT activation->coupling monitoring 4. Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup 5. Aqueous Workup - Quench, Extract, Wash monitoring->workup purification 6. Purification (Column Chromatography) workup->purification

General workflow for solution-phase amide coupling.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS) Coupling Cycle

This protocol outlines a single coupling step in an automated or manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 eq relative to resin loading)

  • HATU (3-5 eq)

  • DIPEA or 2,4,6-collidine (6-10 eq)

  • Resin-bound peptide with a free N-terminal amine

  • Anhydrous DMF

  • 20% Piperidine in DMF (for deprotection)

  • SPPS reaction vessel

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc protecting group.[8]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.[3]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq), HATU (3-5 eq), and DIPEA (6-10 eq) in DMF. Allow this mixture to pre-activate for 1-2 minutes.[8]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[3]

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the reaction is incomplete, the coupling step can be repeated.[3]

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[3]

Protocol 3: Synthesis of a Hindered Dipeptide in Solution (from the total synthesis of Hoshinoamide A)

This protocol provides a specific literature example of coupling a sterically demanding N-methylated amino acid.

Synthesis of Fmoc-N-Me-ᴅ-Phe-Pro-OBn:

  • Dissolve Proline benzyl ester hydrochloride (Pro-OBn.HCl, 2.41 g, 10 mmol), Fmoc-N-Me-ᴅ-Phe-OH (4.01 g, 10 mmol), and DIPEA (5.2 mL, 30 mmol) in 50 mL of anhydrous dichloromethane (DCM).[12]

  • Add HATU (5.7 g, 15 mmol) to the solution and stir the mixture at room temperature for 6 hours.[12]

  • Wash the reaction mixture sequentially with 1.0 M HCl (20 mL), aqueous NaHCO₃ (20 mL), and brine (20 mL).[12]

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]

  • Purify the crude residue by flash column chromatography (n-hexanes/Ethyl Acetate 2:1) to afford the dipeptide (4.9 g, 83% yield).[12]

Potential Side Reactions and Considerations

While highly efficient, users should be aware of potential side reactions:

  • Guanidinylation: The free N-terminal amine of a peptide can attack the guanidinium carbon of HATU, leading to a capped, unreactive peptide chain. This is more prevalent when HATU is used in large excess or with slow coupling reactions.[3]

  • Side-Chain Modification: Nucleophilic side chains (e.g., Tyr, Lys, Cys) can potentially react with HATU. Careful control of stoichiometry is recommended.[3]

  • Safety: The byproduct HOAt can be explosive under certain conditions. Standard laboratory safety precautions should always be observed.[6]

Reagent_Selection Logic for Coupling Reagent Selection start Start: Amide Bond Synthesis q1 Are substrates sterically hindered or electron-deficient? start->q1 q2 Is minimizing racemization a critical priority? q1->q2 No use_hatu Use HATU or other high-performance reagent (e.g., COMU, HCTU) q1->use_hatu Yes q3 Is cost a primary constraint? q2->q3 No q2->use_hatu Yes use_standard Standard reagents may suffice (e.g., HBTU, PyBOP) q3->use_standard No use_edc Consider EDC/HOBt or DIC/HOBt q3->use_edc Yes

Logical diagram for coupling reagent selection.

Conclusion

HATU is a powerful and versatile organic condensation reagent that plays a pivotal role in modern synthetic chemistry. Its well-defined mechanism, rapid reaction rates, high yields, and excellent suppression of racemization make it an indispensable tool for the synthesis of complex peptides, natural products, and pharmaceutical compounds.[3][4] While other reagents may be suitable for simple couplings, HATU consistently demonstrates superior performance in challenging synthetic scenarios.[8] By understanding its mechanism and adhering to optimized protocols, researchers and drug development professionals can effectively leverage HATU to achieve their synthetic goals with high efficiency and purity.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselectivity in Acetobromo-α-D-galactose Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in glycosylation reactions involving acetobromo-α-D-galactose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Problem Potential Causes Suggested Solutions
Poor α-selectivity (predominantly β-glycoside formation) Neighboring Group Participation (NGP): The acetyl group at the C2 position is participating in the reaction, forming a dioxolenium ion intermediate that directs the nucleophile to the β-face.[1][2][3]1. Use a non-participating group at C2: Replace the C2-acetyl group with a non-participating group like a benzyl ether. This will prevent the formation of the dioxolenium ion.[2] 2. Employ remote participation: Introduce a participating acyl group, such as pivaloyl, at the C4 position. This can shield the β-face and favor α-glycoside formation.[4][5][6] 3. Optimize reaction conditions: Use ethereal solvents (e.g., diethyl ether), which can favor the formation of α-glycosides.[7] Lowering the reaction temperature can also improve α-selectivity.[8]
Poor β-selectivity (mixture of α and β-glycosides) 1. Incomplete Neighboring Group Participation: The reaction conditions may not fully favor the formation of the dioxolenium ion intermediate. 2. SN1-type reaction: The reaction may be proceeding through a more SN1-like mechanism, leading to a mixture of anomers.1. Ensure a participating group at C2: Utilize an acyl group (e.g., acetyl, benzoyl) at the C2 position to promote neighboring group participation.[2][3] 2. Use nitrile solvents: Solvents like acetonitrile or propionitrile are known to favor the formation of β-glycosides.[7] 3. Choose appropriate promoters: Classical Koenigs-Knorr conditions with silver salts often favor β-glycoside formation due to NGP.[2]
Low reaction yield 1. Inactive donor or acceptor: The glycosyl donor (acetobromo-α-D-galactose) may have degraded, or the glycosyl acceptor may be unreactive. 2. Inefficient promoter/catalyst: The chosen promoter may not be effective under the reaction conditions. 3. Suboptimal temperature: The reaction temperature may be too low, leading to a slow reaction rate.[7]1. Check the purity of starting materials: Ensure the acetobromo-α-D-galactose is fresh and the acceptor is of high purity. 2. Use a more effective promoter system: Consider using a combination of promoters, such as Ag₂SO₄ and Bi(OTf)₃, which has been shown to be effective for α-galactosylation.[9] For Koenigs-Knorr reactions, adding catalytic TMSOTf to the silver oxide can significantly accelerate the reaction.[10][11] 3. Optimize reaction temperature: Gradually increase the reaction temperature and monitor the reaction progress.
Inconsistent results between batches 1. Variability in starting materials: Purity and anomeric composition of acetobromo-α-D-galactose can vary. 2. Moisture in the reaction: The presence of water can hydrolyze the glycosyl donor and affect the stereochemical outcome. 3. Promoter/catalyst activity: The activity of the promoter can vary between batches.1. Standardize starting materials: Use acetobromo-α-D-galactose from a reliable source and check its purity and anomeric ratio before use. 2. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is also recommended.[12] 3. Use freshly prepared or properly stored promoters.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling the stereoselectivity in reactions with acetobromo-α-D-galactose?

The stereochemical outcome is primarily dictated by the nature of the protecting group at the C2 position. An acyl group (like the acetate in acetobromo-α-D-galactose) can act as a participating neighboring group, leading to the formation of a 1,2-trans-glycoside (β-glycoside for galactose).[2][3] Conversely, a non-participating group, such as a benzyl ether, at the C2 position generally leads to a mixture of anomers, often favoring the 1,2-cis-glycoside (α-glycoside for galactose) due to the anomeric effect.[13][14]

Q2: How does neighboring group participation (NGP) lead to β-selectivity?

The acetyl group at C2 attacks the anomeric center as the bromide leaves, forming a cyclic dioxolenium ion intermediate.[1] This intermediate shields the α-face of the galactose ring. The incoming nucleophile (glycosyl acceptor) can then only attack from the β-face, resulting in the exclusive formation of the 1,2-trans product, which is the β-glycoside.[2]

Q3: How can I achieve α-selectivity in glycosylation with a galactose donor?

Achieving high α-selectivity is often more challenging than β-selectivity.[6] Several strategies can be employed:

  • Use of a non-participating group at C2: Replacing the C2-acetyl group with a benzyl or other ether protecting group prevents neighboring group participation.[2]

  • Remote Participation: Placing a participating acyl group, like a pivaloyl or benzoyl group, at the C4 position can lead to the formation of a bridged intermediate that blocks the β-face, thereby directing the nucleophile to the α-face.[4][5][6] Electron-donating substituents on these acyl groups can enhance this effect.[4][5]

  • Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) are known to favor the formation of α-glycosides.[7]

  • Promoter System: A cooperative promoter system, for instance using Ag₂SO₄ and Bi(OTf)₃, has been shown to be effective for stereoselective α-galactosylation.[9]

  • Low Temperatures: Running the reaction at lower temperatures can significantly improve α-selectivity.[8]

Q4: What is the role of the promoter in the Koenigs-Knorr reaction?

In the classical Koenigs-Knorr reaction, a silver salt like silver carbonate or silver oxide acts as a promoter.[2] Its primary role is to assist in the departure of the bromide leaving group by coordinating with it, thereby facilitating the formation of the key oxocarbenium ion intermediate.[10] Different promoters, including various heavy metal salts like mercuric bromide or silver triflate, can be used to modulate the reactivity and stereoselectivity.[2] The addition of a catalytic amount of a Lewis acid like TMSOTf can significantly accelerate silver(I)-oxide-promoted glycosylations.[10][11]

Q5: How do solvent and temperature affect the stereochemical outcome?

Solvent and temperature are critical parameters that can significantly influence the stereoselectivity of glycosylation reactions.[7][15]

  • Solvents: Nitrile solvents (e.g., acetonitrile) tend to favor the formation of β-glycosides, while ethereal solvents (e.g., diethyl ether) often promote the formation of α-glycosides.[7] Dichloromethane (DCM) is a commonly used non-nucleophilic solvent that can favor β-isomer formation via an SN2-like mechanism.[7]

  • Temperature: Lowering the reaction temperature is a common strategy to enhance stereoselectivity, particularly for the formation of the thermodynamically less stable anomer. For instance, α-selectivity in galactosylation has been shown to improve at lower temperatures.[8]

Experimental Protocols

Key Experiment: Koenigs-Knorr Glycosylation for β-Galactoside Synthesis

This protocol describes a general procedure for the synthesis of a β-galactoside using acetobromo-α-D-galactose, leveraging neighboring group participation.

Materials:

  • Acetobromo-α-D-galactose (glycosyl donor)

  • Glycosyl acceptor (with a single free hydroxyl group)

  • Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) as promoter

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Activated 4 Å molecular sieves

Procedure:

  • To a stirred solution of the glycosyl acceptor (1.0 equivalent) in anhydrous DCM under an argon atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes at room temperature.

  • Add acetobromo-α-D-galactose (1.2 equivalents) to the mixture.

  • Add the silver salt promoter (2.0-3.0 equivalents) in portions over 15 minutes.

  • Stir the reaction mixture in the dark at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several days.[10]

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-galactoside.

Key Experiment: Promoting α-Galactoside Synthesis

This protocol outlines a method to favor the formation of α-galactosides by modifying the promoter system and reaction conditions.

Materials:

  • A galactosyl donor with a non-participating group at C2 (e.g., 2-O-benzyl) and a participating group at C4 (e.g., 4-O-benzoyl) is preferred for higher α-selectivity.[8] Alternatively, a galactosyl chloride can be used.[9]

  • Glycosyl acceptor

  • Silver(I) sulfate (Ag₂SO₄)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Activated 4 Å molecular sieves

Procedure:

  • A mixture of the galactosyl donor (1.0 equivalent), glycosyl acceptor (1.2 equivalents), and activated 4 Å molecular sieves in anhydrous DCM is stirred under an argon atmosphere for 30 minutes at the desired starting temperature (e.g., 0 °C or lower).[8]

  • Add Ag₂SO₄ (1.5 equivalents) and Bi(OTf)₃ (0.5 equivalents) to the reaction mixture.[9]

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with triethylamine), dilute with DCM, and filter through Celite.

  • Wash the Celite with DCM, combine the organic layers, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to isolate the α-galactoside.

Visualizations

Stereoselectivity_Control cluster_donor Acetobromo-α-D-galactose cluster_pathways Reaction Pathways cluster_products Stereochemical Outcome cluster_factors Influencing Factors Donor Galactosyl Donor (Acetobromo-α-D-galactose) NGP Neighboring Group Participation (C2-OAc) Donor->NGP Participating Group @ C2 SN1_SN2 SN1/SN2-like Pathway Donor->SN1_SN2 Non-participating Group @ C2 Beta_Product β-Glycoside (1,2-trans) NGP->Beta_Product Favored SN1_SN2->Beta_Product Alpha_Product α-Glycoside (1,2-cis) SN1_SN2->Alpha_Product Often Favored Solvent Solvent (Nitrile vs. Ether) Temp Temperature Promoter Promoter/Catalyst Remote_Groups Remote Protecting Groups (e.g., C4-Acyl)

Factors influencing stereoselectivity in galactose glycosylation.

NGP_Mechanism Start Acetobromo-α-D-galactose (C2-OAc) Intermediate Dioxolenium Ion Intermediate Start->Intermediate Br⁻ departure & C2-OAc participation Attack Nucleophilic Attack (from β-face) Intermediate->Attack α-face blocked Product β-Glycoside (1,2-trans) Attack->Product

Mechanism of β-glycoside formation via NGP.

Alpha_Synthesis_Workflow Start Goal: Synthesize α-Galactoside Step1 Choose Donor: Non-participating C2 group (e.g., -OBn) Start->Step1 Step2 Optional: Add remote participating group at C4 (e.g., -OPiv) Step1->Step2 Step3 Select Conditions: - Ethereal Solvent (Et₂O) - Low Temperature (-30°C to 0°C) - α-selective promoter (e.g., Ag₂SO₄/Bi(OTf)₃) Step2->Step3 Step4 Run Reaction & Purify Step3->Step4 End α-Galactoside Product Step4->End

Workflow for promoting α-galactoside synthesis.

References

stability issues of alpha-D-Galactopyranosyl bromide, tetraacetate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and reactivity of α-D-Galactopyranosyl bromide, tetraacetate (acetobromo-α-D-galactose) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction with α-D-Galactopyranosyl bromide, tetraacetate is resulting in a low yield of the desired product. What are the potential causes and solutions?

A1: Low yields in glycosylation reactions using α-D-Galactopyranosyl bromide, tetraacetate can stem from several factors related to the stability of the glycosyl donor and the reaction conditions.

  • Incomplete Reaction: The reaction may be sluggish, leaving a significant amount of unreacted starting material.[1]

    • Solution: Consider using a more potent promoter system. While classical Koenigs-Knorr conditions use silver salts (e.g., Ag₂O, Ag₂CO₃), which can lead to slow reactions, the addition of a catalytic amount of a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic acid (TfOH) can significantly accelerate the reaction rate and improve yields, often in minutes.[2]

  • Degradation of the Glycosyl Donor: α-D-Galactopyranosyl bromide, tetraacetate is sensitive to moisture and acidic conditions.[1] Hydrolysis of the glycosyl bromide can occur, rendering it inactive.

    • Solution: Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).[1] The glassware should be flame-dried or oven-dried before use.

  • Side Reactions: The formation of byproducts such as orthoesters or elimination products (glycals) can consume the starting material and reduce the yield of the desired glycoside.[1][3]

    • Solution: Careful control of reaction temperature is crucial.[1] Initiating the reaction at a low temperature (e.g., -78 °C) and gradually warming to room temperature can help minimize side reactions.[1]

Q2: I am observing the formation of a significant amount of a 1,2-orthoester byproduct in my reaction. Why is this happening and how can I prevent it?

A2: The formation of a 1,2-orthoester is a common side reaction when using glycosyl donors with a participating group, such as the acetate group at the C-2 position of α-D-Galactopyranosyl bromide, tetraacetate.[3][4]

  • Mechanism: The reaction proceeds through a cyclic dioxolanium ion intermediate formed by the participation of the C-2 acetyl group.[5] This intermediate can be attacked by the alcohol acceptor at two positions: the anomeric carbon (leading to the desired 1,2-trans glycoside) or the carbonyl carbon of the former acetyl group (leading to the 1,2-orthoester).[3]

  • Causes:

    • Steric Hindrance: This pathway is more common with sterically hindered donors or acceptors.[6]

    • Reaction Conditions: The choice of promoter and solvent can influence the outcome. Some Lewis acids may favor orthoester formation.

  • Solutions:

    • Change the Promoter: Switching to a different activator system can alter the selectivity. For instance, using milder Lewis acids or different silver salts might reduce orthoester formation.[4]

    • Convert the Orthoester: In some cases, the orthoester can be converted to the desired glycoside under stronger acidic conditions.[3]

    • Use a Non-Participating Group: If orthoester formation is a persistent issue, consider using a glycosyl donor with a non-participating group (e.g., a benzyl ether) at the C-2 position. However, this will likely result in a loss of stereocontrol, leading to a mixture of α and β anomers.[1]

Q3: My reaction is producing a mixture of α and β anomers, even though I am using a donor with a participating group. What could be the reason?

A3: While the C-2 acetate group in α-D-Galactopyranosyl bromide, tetraacetate strongly favors the formation of the 1,2-trans (β-glycoside for galactose) product, obtaining a mixture of anomers can occur under certain conditions.

  • Anomerization of the Glycosyl Donor: The starting α-glycosyl bromide can anomerize to the more reactive β-bromide under the reaction conditions.[7][8] This anomerization can be influenced by the solvent and the promoter used.

  • SN1 Pathway: If the reaction proceeds through a more SN1-like mechanism with a dissociated oxocarbenium ion, the stereocontrol from the neighboring group participation can be diminished, leading to a mixture of anomers.

  • Solutions:

    • Control Reaction Temperature: Lower temperatures generally favor the SN2-like pathway with neighboring group participation, leading to higher stereoselectivity.[3]

    • Choice of Promoter and Solvent: The combination of promoter and solvent can influence the stability of the intermediates and the reaction pathway. It may be necessary to screen different conditions to optimize the stereoselectivity.

Q4: How can I monitor the stability of α-D-Galactopyranosyl bromide, tetraacetate during the reaction?

A4: Monitoring the reaction progress and the stability of the glycosyl donor is crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to follow the consumption of the starting materials and the formation of the product. Multiple spots may indicate the formation of byproducts or degradation of the donor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed analysis, NMR spectroscopy can be used to monitor the formation of the reactive intermediates and byproducts in real-time.[7] This can provide valuable insights into the reaction mechanism and the stability of the glycosyl bromide.

Data Presentation

Table 1: Influence of Reaction Parameters on the Stability and Reactivity of α-D-Galactopyranosyl bromide, tetraacetate

ParameterEffect on Stability & ReactivityTroubleshooting Considerations
Temperature Higher temperatures can increase reaction rates but may also lead to increased degradation and side product formation (e.g., elimination to form glycals).[3]Initiate reactions at low temperatures and warm gradually. Optimize temperature to balance reaction rate and stability.
Moisture Highly sensitive to moisture, leading to hydrolysis of the anomeric bromide and inactivation of the donor.Use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere.
Acidity Excessive acidity can promote anomerization, degradation of the glycosyl donor, and removal of protecting groups.[3]Use acid scavengers (e.g., silver carbonate, collidine) or carefully control the amount of Lewis acid promoter.
Promoter The choice of promoter (e.g., Ag₂O, AgOTf, Hg(CN)₂, TMSOTf) significantly affects reaction rate and selectivity. Stronger Lewis acids can accelerate the reaction but may also lead to more side products.[2]Screen different promoters to find the optimal balance between reactivity and selectivity for the specific substrates.
Solvent Solvent polarity can influence the reaction mechanism (SN1 vs. SN2 character) and the solubility of reagents.Common solvents include dichloromethane, acetonitrile, and toluene. The choice should be based on the specific reaction and substrates.
Protecting Groups The acetate at C-2 acts as a participating group, directing the formation of the 1,2-trans glycoside but can also lead to orthoester formation.[1][3]If orthoester formation is problematic, consider a donor with a non-participating group at C-2, but be aware of the loss of stereocontrol.

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation with α-D-Galactopyranosyl bromide, tetraacetate

  • Preparation: Rigorously dry all glassware (oven-dried or flame-dried under vacuum). Ensure all solvents and reagents are anhydrous.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the glycosyl acceptor and a silver salt promoter (e.g., silver carbonate or silver oxide, 2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene). Add activated molecular sieves (4 Å) to the mixture.

  • Addition of Glycosyl Donor: Dissolve α-D-Galactopyranosyl bromide, tetraacetate (1.0-1.5 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture at the desired temperature (often starting at 0 °C or lower).

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture at different time points.

  • Spotting: Spot the reaction mixture on a silica gel TLC plate. It is also helpful to co-spot with the starting glycosyl donor and acceptor for comparison.

  • Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the starting materials and the product.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate stain) followed by gentle heating.

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The presence of multiple new spots may suggest the formation of byproducts.

Visualizations

Glycosylation_Pathway cluster_main Main Glycosylation Pathway cluster_side Side Reactions Donor α-D-Galactopyranosyl bromide, tetraacetate Intermediate Dioxolanium Ion Intermediate Donor->Intermediate Activation Hydrolysis Hydrolyzed Donor Donor->Hydrolysis Trace H₂O Acceptor Acceptor Alcohol (R-OH) Promoter Promoter (e.g., Ag₂O) Promoter->Intermediate Product 1,2-trans-Glycoside (β-Glycoside) Orthoester 1,2-Orthoester Byproduct IntermediateAcceptor IntermediateAcceptor IntermediateAcceptor->Product Nucleophilic Attack at Anomeric Carbon IntermediateAcceptor->Orthoester Nucleophilic Attack at Carbonyl Carbon

Caption: Reaction pathway of glycosylation with α-D-Galactopyranosyl bromide, tetraacetate.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or Side Products Observed Check_Purity 1. Check Purity & Stability of Starting Donor Start->Check_Purity Check_Conditions 2. Verify Anhydrous Reaction Conditions Check_Purity->Check_Conditions Analyze_Byproducts 3. Analyze Byproducts (TLC, NMR) Check_Conditions->Analyze_Byproducts Optimize_Promoter Optimize Promoter System (e.g., add catalytic Lewis acid) Analyze_Byproducts->Optimize_Promoter Incomplete reaction Control_Temp Adjust Reaction Temperature (e.g., start at lower temp) Analyze_Byproducts->Control_Temp Glycal formation Change_Solvent Screen Different Solvents Analyze_Byproducts->Change_Solvent Anomerization Modify_Donor If orthoester persists, consider non-participating group Analyze_Byproducts->Modify_Donor Orthoester formation Re-run_Reaction Re-run Reaction and Monitor Progress Optimize_Promoter->Re-run_Reaction Implement Change Control_Temp->Re-run_Reaction Change_Solvent->Re-run_Reaction Modify_Donor->Re-run_Reaction

Caption: Troubleshooting workflow for glycosylation reactions.

References

handling and safety precautions for acetobromo-α-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling, safety, and experimental application of acetobromo-α-D-galactose. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and effective use of this reagent in your research.

Safety Precautions and Handling

Acetobromo-α-D-galactose is a key intermediate in glycosylation reactions but requires careful handling due to its potential hazards. Adherence to proper laboratory safety protocols is essential.

General Safety Information:

  • Hazards: Causes skin and eye irritation.[1] May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area, such as a fume hood.

  • Handling: Avoid inhalation of dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at temperatures of -20°C for long-term stability.[2] The compound is sensitive to moisture and light. Some commercial preparations are stabilized with calcium carbonate.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of acetobromo-α-D-galactose is provided in the table below for easy reference.

PropertyValueSource
Chemical Formula C₁₄H₁₉BrO₉[1]
Molecular Weight 411.20 g/mol [1]
Appearance White to off-white crystalline powder[3][4]
Melting Point 84-85 °C[3]
Optical Rotation [α]²⁵/D +200° to +225° (c=0.5 in CHCl₃)[2]
Solubility Soluble in chloroform (5 mg/mL) and ethyl acetate. Sparingly soluble in water.[2][5]

Troubleshooting Guide for Glycosylation Reactions

This guide addresses common issues encountered during glycosylation reactions, such as the Koenigs-Knorr reaction, using acetobromo-α-D-galactose.

Question: Why is the yield of my glycosylation reaction low?

Answer: Low yields can be attributed to several factors:

  • Moisture: Acetobromo-α-D-galactose and the promoters used (e.g., silver salts) are highly sensitive to moisture, which can lead to hydrolysis of the glycosyl bromide. Ensure all glassware is oven-dried, and use anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).

  • Inactive Promoter: The silver salt (e.g., silver carbonate, silver oxide) may be old or deactivated. Use freshly prepared or properly stored promoters. The reactivity of the promoter can significantly impact the reaction rate and yield.

  • Steric Hindrance: The alcohol acceptor may be sterically hindered, slowing down the reaction. In such cases, longer reaction times, increased temperature, or a more reactive promoter may be necessary.

  • Side Reactions: Undesired side reactions can consume the starting material. Common side products include orthoesters and elimination products. The formation of these byproducts can be influenced by the reaction conditions.

Question: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the glycosylation is influenced by the participating group at the C-2 position.

  • Neighboring Group Participation: The acetyl group at the C-2 position of acetobromo-α-D-galactose can participate in the reaction to form a dioxolanium ion intermediate. This intermediate is then attacked by the alcohol from the less hindered face, typically leading to the formation of the 1,2-trans-glycoside (β-glycoside).[6]

  • Solvent Choice: The polarity of the solvent can affect the stability of the intermediates and thus the stereoselectivity. Less polar solvents generally favor SN2-type reactions, which can enhance stereoselectivity.

  • Promoter: The choice of promoter can also influence the anomeric ratio.

Question: How can I monitor the progress of my reaction?

Answer: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction.

  • TLC Analysis: Spot the reaction mixture alongside the starting materials (acetobromo-α-D-galactose and the alcohol acceptor) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting materials signals the completion of the reaction. A suitable solvent system for TLC can be a mixture of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of acetobromo-α-D-galactose? A1: Acetobromo-α-D-galactose is primarily used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates, most notably in the Koenigs-Knorr reaction.[7]

Q2: What are some common promoters used with acetobromo-α-D-galactose in Koenigs-Knorr reactions? A2: Commonly used promoters include silver carbonate, silver oxide, and mercury(II) salts (cyanide or bromide).[6]

Q3: Is acetobromo-α-D-galactose stable? A3: Acetobromo-α-D-galactose is sensitive to moisture and elevated temperatures, which can lead to its decomposition. It is best stored at -20°C under a dry, inert atmosphere.[2] While specific quantitative data on its stability under various pH and temperature conditions is not readily available, glycosyl halides, in general, are known to be susceptible to hydrolysis.

Q4: What are the typical byproducts in a Koenigs-Knorr reaction with this compound? A4: Besides the desired glycoside, potential byproducts include the hydrolysis product (tetra-O-acetyl-D-galactose), orthoesters, and elimination products (glycals).

Experimental Protocols

Detailed Methodology for a Typical Koenigs-Knorr Glycosylation Reaction

This protocol provides a general procedure for the glycosylation of a primary alcohol with acetobromo-α-D-galactose using silver carbonate as a promoter.

Materials:

  • Acetobromo-α-D-galactose

  • Primary alcohol acceptor

  • Silver carbonate

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Molecular sieves (4Å), activated

  • Celite

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere, add the primary alcohol acceptor and activated 4Å molecular sieves to a flame-dried round-bottom flask containing anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents: Add silver carbonate to the mixture, followed by the slow addition of a solution of acetobromo-α-D-galactose in anhydrous DCM.

  • Reaction: Protect the reaction mixture from light by wrapping the flask in aluminum foil and stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), dilute the mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with additional DCM.

  • Extraction: Combine the filtrates and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure glycoside.

Visualizations

Experimental Workflow for Koenigs-Knorr Glycosylation

Koenigs_Knorr_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_characterization 5. Characterization A Preparation of Reactants B Glycosylation Reaction C Reaction Work-up D Purification E Characterization prep1 Dry glassware prep2 Add anhydrous solvent & molecular sieves prep1->prep2 prep3 Add alcohol acceptor prep2->prep3 react1 Add Ag2CO3 prep3->react1 react2 Add Acetobromo-α-D-galactose react1->react2 react3 Stir at RT, monitor by TLC react2->react3 workup1 Filter through Celite react3->workup1 workup2 Aqueous extraction workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify1 Column chromatography workup3->purify1 char1 NMR, Mass Spectrometry purify1->char1

Caption: A typical experimental workflow for a Koenigs-Knorr glycosylation reaction.

Logical Relationship of Troubleshooting Glycosylation Reactions

Troubleshooting_Glycosylation A Low Yield B Moisture Contamination A->B Cause C Inactive Promoter A->C Cause D Side Reactions A->D Cause E Poor Stereoselectivity F Solvent Effects E->F Cause G Non-participating Solvents F->G Solution

References

role of calcium carbonate stabilizer in acetobromo-α-D-galactose reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetobromo-α-D-galactose, with a specific focus on the role and application of calcium carbonate as a stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of calcium carbonate (CaCO₃) in reactions involving acetobromo-α-D-galactose?

A1: Calcium carbonate's primary role is to act as an acid scavenger. In glycosylation reactions like the Koenigs-Knorr reaction, hydrogen bromide (HBr) is often formed as a byproduct. This acidic byproduct can lead to several undesirable side reactions, including the degradation of the acid-sensitive glycosidic bond in the desired product and the decomposition of the acetobromo-α-D-galactose starting material. Calcium carbonate neutralizes the HBr as it is formed, thereby protecting the reactants and products and improving the overall yield and purity of the glycosylated product.

Q2: Why is acetobromo-α-D-galactose often supplied commercially stabilized with calcium carbonate?

A2: Acetobromo-α-D-galactose is a reactive molecule that can be susceptible to decomposition over time, releasing HBr. The inclusion of a small amount of calcium carbonate as a stabilizer neutralizes any acid that may form during storage, thus prolonging the shelf-life and ensuring the purity of the glycosyl donor.[1][2][3]

Q3: Can other bases be used as acid scavengers in these reactions?

A3: Yes, other insoluble or weakly basic salts are also used in Koenigs-Knorr type reactions. Silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O) are common alternatives that can also act as promoters for the reaction. Cadmium carbonate (CdCO₃) has also been effectively used as a promoter and acid scavenger. The choice of base can sometimes influence the reaction rate and stereoselectivity.

Q4: How does the presence of an acetyl group at the C-2 position of the galactose influence the stereochemical outcome of the glycosylation?

A4: The acetyl group at the C-2 position plays a crucial role in what is known as "neighboring group participation." It can form a cyclic acyloxonium ion intermediate. The alcohol nucleophile then attacks the anomeric carbon from the side opposite to the bulky acyloxonium ion, leading predominantly to the formation of a 1,2-trans-glycosidic bond. In the case of acetobromo-α-D-galactose, this results in the formation of a β-glycoside.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Decomposition of acetobromo-α-D-galactose: The glycosyl donor may have degraded due to improper storage or exposure to moisture. 2. Inadequate acid scavenging: Insufficient calcium carbonate may lead to acidic conditions that decompose the product. 3. Presence of moisture: Water in the reaction mixture can hydrolyze the acetobromo-α-D-galactose.1. Use fresh or properly stored acetobromo-α-D-galactose. 2. Ensure an adequate amount of finely powdered, anhydrous calcium carbonate is used (typically in stoichiometric excess). 3. Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Formation of anomeric mixtures (α and β products) 1. Reaction conditions: While neighboring group participation favors the β-anomer, certain conditions can lead to the formation of the α-anomer. 2. Isomerization of the product: Acidic conditions can sometimes lead to anomerization of the glycosidic bond after its formation.1. Optimize reaction temperature and solvent. Lower temperatures often favor the kinetic product. 2. Ensure efficient acid scavenging with a sufficient amount of calcium carbonate to prevent isomerization.
Difficulties in product purification 1. Incomplete removal of calcium carbonate: Residual calcium carbonate can contaminate the final product. 2. Formation of polar byproducts: Hydrolysis of the starting material or product can lead to highly polar impurities that are difficult to separate.1. After the reaction, filter the mixture through a pad of Celite® to remove all insoluble inorganic salts. 2. Perform an aqueous work-up to remove water-soluble byproducts. Standard silica gel column chromatography is typically effective for purifying the final product.
Reaction is sluggish or does not go to completion 1. Poor solubility of reactants: The glycosyl acceptor or donor may not be fully soluble in the chosen solvent. 2. Steric hindrance: A sterically hindered alcohol (glycosyl acceptor) will react more slowly. 3. Insufficient activation: In some cases, a more active promoter (e.g., silver triflate) may be needed in addition to the acid scavenger.1. Choose a solvent system in which all reactants are soluble. 2. For sterically hindered alcohols, longer reaction times or higher temperatures may be necessary. 3. Consider the addition of a catalytic amount of a Lewis acid promoter, but be mindful of potential side reactions.

Experimental Protocols

General Protocol for Koenigs-Knorr Glycosylation using Acetobromo-α-D-galactose

This protocol is a general guideline for the synthesis of a β-D-galactopyranoside using acetobromo-α-D-galactose. The specific amounts and reaction conditions may need to be optimized for different glycosyl acceptors.

Materials:

  • Acetobromo-α-D-galactose (stabilized with CaCO₃)

  • Glycosyl acceptor (alcohol)

  • Anhydrous calcium carbonate (finely powdered)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene, acetonitrile)

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.0 equivalent) and anhydrous calcium carbonate (2.0 - 3.0 equivalents).

  • Add anhydrous solvent (e.g., DCM) and stir the suspension.

  • In a separate flask, dissolve acetobromo-α-D-galactose (1.2 - 1.5 equivalents) in the anhydrous solvent.

  • Add the solution of acetobromo-α-D-galactose dropwise to the stirring suspension of the glycosyl acceptor and calcium carbonate at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the glycosyl acceptor.

  • Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the insoluble calcium salts. Wash the Celite® pad with additional solvent.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Visualizations

Koenigs_Knorr_Mechanism cluster_activation Activation & Intermediate Formation cluster_glycosylation Glycosylation cluster_neutralization Acid Scavenging Acetobromo-alpha-D-galactose Acetobromo-alpha-D-galactose Oxocarbenium_Ion Oxocarbenium Ion Acetobromo-alpha-D-galactose->Oxocarbenium_Ion - Br- HBr HBr (byproduct) Acetobromo-alpha-D-galactose->HBr Decomposition Acyloxonium_Ion Acyloxonium Ion Intermediate Oxocarbenium_Ion->Acyloxonium_Ion Neighboring Group Participation (C2-OAc) Protonated_Glycoside Protonated β-Glycoside Acyloxonium_Ion->Protonated_Glycoside Nucleophilic Attack (SN2-like) Alcohol_Acceptor Alcohol (R-OH) Alcohol_Acceptor->Protonated_Glycoside Final_Glycoside β-D-Galactoside Protonated_Glycoside->Final_Glycoside - H+ Products CaBr₂ + H₂O + CO₂ HBr->Products CaCO3 CaCO₃ CaCO3->Products

Koenigs-Knorr reaction mechanism with acid scavenging.

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality (Donor/Acceptor Purity) Check_Moisture->Check_Reagents No Dry_Glassware_Solvents Dry all glassware and solvents. Use inert atmosphere. Check_Moisture->Dry_Glassware_Solvents Yes Check_Base Check Acid Scavenger (Sufficient CaCO₃?) Check_Reagents->Check_Base No Use_Pure_Reagents Use fresh, pure starting materials. Check_Reagents->Use_Pure_Reagents Yes Increase_CaCO3 Increase amount of finely powdered CaCO₃. Check_Base->Increase_CaCO3 Yes Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Time) Check_Base->Optimize_Conditions No Dry_Glassware_Solvents->Optimize_Conditions Use_Pure_Reagents->Optimize_Conditions Increase_CaCO3->Optimize_Conditions

Troubleshooting workflow for low yield glycosylation.

References

Technical Support Center: Handling and Use of Acetobromo-α-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (also known as acetobromo-α-D-galactose). Find troubleshooting tips, frequently asked questions, and detailed protocols to prevent decomposition and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is acetobromo-α-D-galactose and what is it used for?

Acetobromo-α-D-galactose is a brominated derivative of galactose, where the hydroxyl groups are protected with acetyl groups. It is a key intermediate in carbohydrate chemistry, primarily used as a glycosyl donor in the synthesis of various glycosides and oligosaccharides through reactions like the Koenigs-Knorr glycosylation.[1][2]

Q2: Why is my acetobromo-α-D-galactose reagent turning yellow or brown?

Discoloration is a common indicator of decomposition. This is often caused by exposure to moisture and/or light, leading to the release of hydrogen bromide (HBr). The acidic HBr can then catalyze further degradation of the compound.

Q3: What are the ideal storage conditions for acetobromo-α-D-galactose?

To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it in a freezer at temperatures below -20°C. Many commercial preparations are stabilized with about 1% calcium carbonate (CaCO₃) to neutralize any acid that may form during storage.

Q4: What is the difference between the α and β anomers, and why is it important?

The α and β anomers are stereoisomers that differ in the configuration at the anomeric carbon (C1). The stereochemistry of the glycosidic bond formed in a reaction is determined by the anomer of the glycosyl donor and the reaction conditions. The α-anomer of acetobromo-α-D-galactose is the most common, but anomerization (conversion to the β-anomer) can occur, especially in the presence of Lewis acids or under prolonged reaction times, potentially affecting the stereochemical outcome of your glycosylation.[3]

Q5: Can I use acetobromo-α-D-galactose in polar aprotic solvents?

Yes, polar aprotic solvents like dichloromethane (DCM) and acetonitrile are commonly used for glycosylation reactions with acetobromo-α-D-galactose.[4] However, it's crucial to use anhydrous solvents, as any residual water can lead to hydrolysis of the glycosyl bromide.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield in glycosylation reaction Decomposed starting material: Acetobromo-α-D-galactose is sensitive to moisture and can decompose over time.- Check the appearance of the starting material. If it is discolored (yellow/brown), it has likely decomposed.- Purify the starting material before use (see Experimental Protocols).- Always use freshly opened or properly stored reagent.
Inactive catalyst/promoter: The silver or mercury salts used in Koenigs-Knorr reactions can lose activity.- Use freshly purchased or properly stored catalysts.- Ensure the catalyst is not exposed to light or moisture.
Presence of moisture: Water will hydrolyze the acetobromo-α-D-galactose to the corresponding hemiacetal, which is unreactive under these conditions.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of multiple products (anomerization) Equilibration of anomers: The initially pure α-anomer can anomerize to the β-anomer during the reaction, leading to a mixture of glycosidic products.- Control the reaction temperature; lower temperatures often favor a single anomer.- Minimize reaction time.- The choice of Lewis acid can influence the anomeric ratio.[3]
Formation of a syrupy product instead of crystals Presence of impurities: Decomposition products or byproducts from the reaction can inhibit crystallization.- Purify the crude product using column chromatography.- Attempt co-distillation with a non-polar solvent like toluene to remove residual volatile impurities.
Reaction mixture turns acidic Decomposition of acetobromo-α-D-galactose: Liberation of HBr during the reaction.- Add an acid scavenger, such as powdered, oven-dried calcium carbonate or a non-nucleophilic base like 2,6-lutidine, to the reaction mixture.

Data Presentation

Condition Relative Stability Primary Decomposition Pathway Notes
Solvents
Aprotic, non-polar (e.g., Hexane, Toluene)HighLow rate of hydrolysisLow solubility may limit reaction utility.
Aprotic, polar (e.g., Dichloromethane, Acetonitrile)ModerateHydrolysis with trace moistureMust use anhydrous grade solvents.
Protic (e.g., Methanol, Water)LowRapid solvolysis/hydrolysisAvoid for storage and most glycosylation reactions.
Temperature
≤ -20°C (Freezer)HighMinimal decompositionRecommended for long-term storage.
0-4°C (Refrigerator)ModerateSlow decompositionSuitable for short-term storage.
Room TemperatureLowGradual decompositionNot recommended for storage.
pH
Acidic (pH < 7)LowAcid-catalyzed hydrolysis and anomerizationDecomposition is accelerated in the presence of acid.
Neutral (pH ≈ 7)ModerateSusceptible to hydrolysis if water is present
Basic (pH > 7)LowBase-catalyzed hydrolysis and eliminationAvoid strong bases.

Experimental Protocols

Protocol 1: Purification of Decomposed Acetobromo-α-D-galactose

This protocol is for the purification of acetobromo-α-D-galactose that has started to discolor due to decomposition.

Methodology:

  • Dissolve the partially decomposed acetobromo-α-D-galactose in a minimal amount of dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Cold water (to remove any water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any HBr).

    • Brine (saturated aqueous NaCl solution) (to aid in drying).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a low temperature (<30°C) to obtain the purified product.

  • For optimal purity, the product can be recrystallized from a mixture of diethyl ether and petroleum ether.[5]

Protocol 2: Synthesis of Acetobromo-α-D-galactose from Galactose Pentaacetate

This protocol describes a common method for synthesizing acetobromo-α-D-galactose.

Methodology:

  • Dissolve β-D-galactose pentaacetate in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in acetic acid (typically 33 wt%).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid product under vacuum. The crude product can be purified by recrystallization as described in Protocol 1.[6]

Visualizations

Decomposition_Pathway A Acetobromo-α-D-galactose B Galactopyranosyl Oxocarbenium Ion + Br- A->B Ionization E HBr A->E Elimination (minor) C Galactose Tetraacetate (Hemiacetal) B->C + H2O (Hydrolysis) D Anhydro Sugar E->A Catalyzes Decomposition

Caption: Decomposition pathway of acetobromo-α-D-galactose.

Troubleshooting_Workflow start Low Yield in Glycosylation check_reagent Check Acetobromo-α-D-galactose Quality (Color, Age) start->check_reagent purify Purify Reagent (Protocol 1) check_reagent->purify Decomposed check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) check_reagent->check_conditions Good Quality purify->check_conditions optimize_conditions Optimize Conditions (Dry Solvents, Inert Gas) check_conditions->optimize_conditions Suboptimal check_anomers Analyze for Anomerization (e.g., by NMR) check_conditions->check_anomers Optimal optimize_conditions->check_anomers adjust_temp Adjust Temperature (Lower T to reduce anomerization) check_anomers->adjust_temp Anomerization Detected success Successful Glycosylation check_anomers->success No Anomerization adjust_temp->success

References

Technical Support Center: Optimizing Glycosidic Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a chemical glycosylation reaction? A chemical glycosylation reaction involves three primary components: a glycosyl donor, a glycosyl acceptor, and a promoter or activator.[1][2] The glycosyl donor is a carbohydrate with a leaving group at the anomeric position (C-1).[1] The glycosyl acceptor is a molecule, which can be another carbohydrate, with an available nucleophilic hydroxyl group.[1][2] The promoter activates the leaving group on the donor, creating an electrophilic anomeric carbon that the acceptor's hydroxyl group can attack to form the new glycosidic bond.[2][3]

Q2: What are the main challenges encountered during glycosidic bond formation? The primary challenges in chemical glycosylation are achieving high yields and controlling the stereochemistry at the newly formed anomeric center (anomeric selectivity).[4][5] Common issues include low or no product yield, a mixture of α and β anomers, and the formation of unwanted side products.[6] These outcomes are influenced by a complex interplay of factors including the reactivity of the donor and acceptor, choice of protecting groups, solvent, and temperature.[4][7][8]

Q3: How do protecting groups influence the outcome of a glycosylation reaction? Protecting groups have a profound impact on the stereoselectivity of glycosylation.[9] Groups at the C-2 position of the glycosyl donor are particularly important. "Participating" groups, such as acetyl or benzoyl esters, can form a cyclic intermediate that blocks one face of the sugar ring, typically leading to the formation of 1,2-trans glycosides.[5][6][9] Conversely, "non-participating" groups, like benzyl ethers or azides, do not form this intermediate, which is a prerequisite for synthesizing the more challenging 1,2-cis glycosides.[9][10] The overall protecting group pattern also affects the reactivity of both the glycosyl donor and acceptor.[11][12]

Q4: What is the difference between an "armed" and a "disarmed" glycosyl donor? This concept relates to the electronic influence of protecting groups on the reactivity of a glycosyl donor.[12] Donors with electron-donating protecting groups (like benzyl ethers) are considered "armed" and are more reactive. Donors with electron-withdrawing groups (like benzoyl esters) are "disarmed" and are less reactive.[12] This difference in reactivity, stemming from the ability to stabilize the developing positive charge at the anomeric center, can be exploited in strategies like chemoselective and one-pot glycosylations.[13]

Troubleshooting Guide

Problem 1: Low or No Yield

Q: My glycosylation reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low yields are a frequent issue and can stem from several factors.[6] A systematic approach is needed to identify the root cause.

Potential Causes & Solutions:

  • Ineffective Activation/Decomposed Donor: The promoter may be inactive, or the glycosyl donor may be unstable under the reaction conditions.[14]

    • Solution: Ensure the promoter/activator is fresh and of high quality.[10] Run a control experiment without the acceptor to check the stability of the donor under the activation conditions by TLC analysis. If the donor decomposes, consider using a milder activator or lowering the reaction temperature.[14]

  • Low Acceptor Nucleophilicity: The hydroxyl group on your acceptor may be sterically hindered or electronically deactivated, leading to a slow or incomplete reaction.[13][14]

    • Solution: You may need more forceful activation conditions, a higher reaction temperature, or a larger excess of the glycosyl donor.[14] Be aware that these changes can negatively impact stereoselectivity.[14] Alternatively, modifying the protecting groups on the acceptor can enhance its nucleophilicity.[11][15]

  • Presence of Moisture: Water in the reaction can hydrolyze the activated donor or the promoter.[10]

    • Solution: Always use anhydrous solvents. Flame-dry all glassware before use and run the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[6][10] The addition of freshly activated molecular sieves (e.g., 4 Å) to the reaction mixture is also critical.[10]

  • Suboptimal Temperature: Glycosylation reactions are highly sensitive to temperature.[16]

    • Solution: Most reactions are initiated at low temperatures (e.g., -78 °C to -40 °C) to control the activation step, then allowed to warm slowly.[6][14] If the reaction is sluggish, a controlled, gradual increase in temperature may be necessary.[14][16] If decomposition is observed, run the entire reaction at a lower, constant temperature.[14]

start Low Yield / No Reaction check_reagents 1. Check Reagents & Donor Stability start->check_reagents Potential Cause check_acceptor 2. Assess Acceptor Reactivity start->check_acceptor Potential Cause check_conditions 3. Verify Anhydrous Conditions start->check_conditions Potential Cause check_temp 4. Optimize Temperature start->check_temp Potential Cause solution_reagents Use fresh activator Run donor stability control Use milder conditions check_reagents->solution_reagents Solution solution_acceptor Increase donor excess Use more forcing conditions Modify acceptor protecting groups check_acceptor->solution_acceptor Solution solution_conditions Use anhydrous solvents Flame-dry glassware Add activated molecular sieves check_conditions->solution_conditions Solution solution_temp Controlled warming Run at constant low temp check_temp->solution_temp Solution

Caption: Troubleshooting workflow for low-yield glycosylation reactions.
Problem 2: Poor Anomeric Selectivity (α/β Mixture)

Q: My reaction produces a mixture of α and β anomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity, especially for the 1,2-cis product, is a classic challenge.[14] The anomeric ratio is determined by a complex balance of several factors.

Key Factors & Optimization Strategies:

  • C-2 Protecting Group: This is often the most powerful tool for directing stereochemistry.

    • For 1,2-trans products (e.g., β-glucosides, α-mannosides): Use a participating group at the C-2 position, such as acetate, benzoate, or pivaloate.[9] These groups form an acyloxonium ion intermediate that blocks attack from one face.[5]

    • For 1,2-cis products (e.g., α-glucosides, β-mannosides): A non-participating group (e.g., benzyl ether, azide) at C-2 is mandatory.[9][10] With these groups, other factors become dominant.

  • Solvent Choice: The solvent has a dramatic effect on the stereochemical outcome, particularly with non-participating C-2 groups.[17][18]

    • Ethereal solvents (e.g., diethyl ether (Et₂O), dioxane, THF) tend to favor the formation of the α-glycoside .[14][18][19]

    • Nitrile solvents (e.g., acetonitrile (MeCN), propionitrile) strongly favor the formation of the β-glycoside by forming a transient β-nitrilium ion intermediate.[14][18][19]

    • Dichloromethane (DCM) is a common non-participating solvent, and the outcome can be highly dependent on other factors.[18]

  • Temperature: Reaction temperature can influence the ratio of kinetic versus thermodynamic products.

    • Kinetically controlled reactions at lower temperatures often favor the β-anomer via an SN2-like pathway.[14] Higher temperatures can sometimes favor the thermodynamically more stable α-anomer due to the anomeric effect, but may also lead to scrambling and reduced selectivity.[14] It is recommended to conduct reactions at a single, controlled temperature rather than ramping from cryogenic to ambient temperatures.[20]

center Anomeric Selectivity (α/β Ratio) pg C-2 Protecting Group center->pg solvent Solvent center->solvent temp Temperature center->temp donor Donor/Acceptor Reactivity center->donor pg_trans Participating (Acyl) => 1,2-trans pg->pg_trans pg_cis Non-Participating (Ether) => Enables 1,2-cis pg->pg_cis solvent_alpha Ethereal (Et₂O) => Favors α solvent->solvent_alpha solvent_beta Nitrile (MeCN) => Favors β solvent->solvent_beta temp_beta Low Temp (Kinetic) => Favors β (SN2-like) temp->temp_beta temp_alpha High Temp (Thermo.) => Favors α (Anomeric Effect) temp->temp_alpha donor_sn2 Reactive Acceptor => Favors SN2 (Inversion) donor->donor_sn2

Caption: Key factors influencing anomeric selectivity in glycosylation.
Problem 3: Formation of Side Products

Q: My TLC shows multiple spots, and I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

A: Besides anomerization, several side reactions can complicate glycosylations.

Common Side Products & Prevention:

  • Orthoester Formation: This is a common byproduct when using donors with a participating C-2 acyl group and primary alcohol acceptors.[6][9]

    • Cause: The acceptor alcohol attacks the carbonyl oxygen of the intermediate acyloxonium ion instead of the anomeric carbon.

    • Solution: Using sterically bulky participating groups like pivaloate (Piv) can disfavor orthoester formation compared to acetate (Ac).[9] Alternatively, using a non-participating solvent or changing the promoter system can help. If the problem persists, switching to a C-2 non-participating group is an option, though this will alter the stereochemical outcome.[6]

  • Glycosyl Donor Hydrolysis: If trace amounts of water are present, the activated donor can react with it to form an unprotected hemiacetal, consuming the donor.

    • Solution: Rigorously follow anhydrous reaction protocols as described in Problem 1.

  • Aglycone Transfer: In some cases, a fragment of the promoter or an additive can be transferred to the anomeric carbon instead of the glycosyl acceptor.

    • Solution: This is highly specific to the promoter system being used. Carefully review the literature for your specific conditions and consider changing the promoter or adding specific scavengers if this is a known issue.

Data Presentation

Table 1: Influence of Solvent on Anomeric Selectivity for 1,2-cis/ trans Formation (For donors with non-participating C-2 protecting groups)

Solvent TypeExample Solvent(s)Predominant ProductMechanism/RationaleReference(s)
Ethereal Diethyl ether (Et₂O), Tetrahydrofuran (THF), Dioxaneα-Glycoside (1,2-cis for gluco-type donors)Solvent participation or stabilization of the α-anomer.[14][18][19]
Nitrile Acetonitrile (MeCN), Propionitrile (EtCN)β-Glycoside (1,2-trans for gluco-type donors)Forms a transient β-nitrilium ion intermediate that directs attack to the β-face.[14][18][19][21]
Halogenated Dichloromethane (DCM), 1,2-DichloroethaneVariable, often favors β-isomersNon-polar, non-nucleophilic solvent. Outcome depends heavily on other factors like temperature and counterions. Can favor SN2-like displacement.[18][19]
Aromatic Toluene, BenzeneVariable, can favor α-isomersOften used in mixtures with ethereal solvents to enhance α-selectivity.[19][22]

Experimental Protocols

General Protocol for Schmidt Glycosylation using a Trichloroacetimidate Donor

This method is widely used due to its high efficiency and the relative ease of preparing the glycosyl trichloroacetimidate (TCAI) donor.[1] The following is a representative procedure that may require optimization for specific substrates.[14]

Part A: Preparation of the Glycosyl Trichloroacetimidate (TCAI) Donor

  • Materials: Fully protected glycosyl hemiacetal (1.0 eq), anhydrous dichloromethane (DCM), trichloroacetonitrile (Cl₃CCN, ~5.0 eq), and a catalytic amount of a weak base like 1,8-Diazabicycloundec-7-ene (DBU, ~0.1 eq).

  • Procedure: a. Dissolve the protected sugar in anhydrous DCM under an inert atmosphere (Argon). b. Cool the solution to 0 °C in an ice bath. c. Add trichloroacetonitrile, followed by the dropwise addition of DBU. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. e. Concentrate the reaction mixture under reduced pressure. f. Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient containing 1% triethylamine) to yield the TCAI donor, often as a mixture of anomers.[14]

Part B: The Glycosylation Reaction

  • Materials: Glycosyl TCAI donor (1.2 eq), glycosyl acceptor (1.0 eq), anhydrous solvent (e.g., DCM, Et₂O, or MeCN), freshly activated 4 Å molecular sieves, and a catalytic amount of a Lewis acid activator (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), ~0.1 eq).[1][10]

  • Procedure: a. To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor and the glycosyl acceptor.[1][14] b. Place the flask under a positive pressure of dry argon. c. Add the desired anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M.[14] d. Cool the stirred suspension to the desired starting temperature (e.g., -78 °C to -40 °C).[14] e. In a separate flask, prepare a stock solution of the activator (e.g., 0.1 eq TMSOTf) in the same anhydrous solvent. f. Add the activator solution dropwise to the reaction mixture.[14] g. Monitor the reaction by TLC. The reaction time can range from 30 minutes to several hours. The temperature may be kept constant or allowed to warm slowly depending on the desired outcome and substrate reactivity.[16] h. Upon completion, quench the reaction by adding a weak base, such as triethylamine or pyridine.[1] i. Filter the mixture through a pad of celite to remove the molecular sieves, and concentrate the filtrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to afford the desired glycoside.

References

techniques for removing acetyl protecting groups post-glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of acetyl protecting groups following glycosylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing acetyl protecting groups from glycosides?

A1: The three main techniques for acetyl group removal are Zemplén deacetylation (basic hydrolysis), acidic hydrolysis, and enzymatic deacetylation. The choice of method is dictated by the overall chemical structure of the glycoside, particularly the presence of other acid- or base-sensitive functional groups.[1]

Q2: How do I choose the most suitable deacetylation method for my compound?

A2: The selection of a deprotection strategy hinges on the stability of other functional groups within your molecule.

  • Zemplén deacetylation is the preferred method for substrates containing acid-labile functionalities, such as other acetals (e.g., benzylidene, isopropylidene) or silyl ethers.[2][3]

  • Acidic hydrolysis is employed when the glycoside bears base-sensitive groups.

  • Enzymatic deacetylation offers a mild and highly selective alternative for complex and sensitive substrates where both acidic and basic conditions could lead to undesirable side reactions.[1]

Q3: How can I monitor the progress of a deacetylation reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of deacetylation. The fully acetylated starting material is significantly less polar than the deacetylated product. Consequently, the product will have a lower Retention Factor (Rf) value on the TLC plate. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible.[1]

Q4: What is acyl migration, and how can it be prevented during deacetylation?

A4: Acyl migration is an intramolecular transesterification where an acetyl group moves from one hydroxyl group to another, particularly to a more thermodynamically stable position (often a primary hydroxyl).[4][5] This can be a significant issue, leading to a mixture of constitutional isomers.

  • Under basic conditions (like Zemplén deacetylation): Acyl migration can occur, especially if the reaction is prolonged or heated. It is crucial to use catalytic amounts of base and monitor the reaction closely to stop it upon completion.[6]

  • Under acidic conditions: Acyl migration can also be observed.[4] Careful control of reaction time and temperature is necessary.

  • Prevention: Performing the deacetylation at low temperatures and for the minimum time required can help to suppress acyl migration. In some cases, choosing a different protecting group strategy altogether, such as using benzoyl groups which are less prone to migration, may be necessary.[7]

Troubleshooting Guides

Zemplén Deacetylation

Q: My Zemplén deacetylation is incomplete, with starting material and partially deacetylated intermediates remaining. What could be the cause?

A: Incomplete Zemplén deacetylation can arise from several factors:

  • Insufficient Catalyst: The catalytic sodium methoxide may have been quenched by acidic impurities or absorbed atmospheric carbon dioxide. Solution: Add a fresh aliquot of sodium methoxide solution and continue to monitor the reaction by TLC.[1]

  • Poor Reagent Quality: The presence of water in the methanol or degraded sodium methoxide can impede the reaction. Solution: Use anhydrous methanol and a fresh, properly stored solution of sodium methoxide.[1]

  • Low Reaction Temperature: While many deacetylations proceed smoothly at room temperature, some less reactive substrates may require gentle warming. Solution: Consider carefully warming the reaction to 30-40°C while monitoring for any potential side reactions.[1]

  • Steric Hindrance: Acetyl groups in sterically hindered positions are more challenging to remove. Solution: Increase the reaction time, gently heat the reaction, or consider using a stronger base if the substrate is stable under such conditions.[1]

Q: I am observing unexpected side products in my Zemplén deacetylation. What are they, and how can I avoid them?

A: While generally a clean reaction, side products can form:

  • Acyl Migration: As discussed in the FAQs, this can lead to isomeric products. Solution: Use minimal reaction times and lower temperatures.[6]

  • β-elimination: If an electron-withdrawing group is present at C-2, elimination can occur. Solution: Employ milder basic conditions or consider an alternative deprotection strategy.

Acidic Hydrolysis

Q: My acidic deacetylation is leading to the cleavage of my glycosidic bond. How can I prevent this?

A: Glycosidic bonds are susceptible to cleavage under acidic conditions.[1]

  • Harsh Conditions: Strong acids (e.g., concentrated HCl, H2SO4) and high temperatures significantly promote glycosidic bond cleavage. Solution: Use milder acidic conditions, such as dilute HCl in methanol or trifluoroacetic acid (TFA) at room temperature or 0°C. Monitor the reaction carefully and quench it as soon as the deacetylation is complete.[1]

  • Prolonged Reaction Time: Extended exposure to acidic conditions increases the likelihood of glycosidic bond hydrolysis. Solution: Optimize the reaction time by closely monitoring with TLC.

Q: The yield of my acidic deacetylation is low, and I observe a complex mixture of products. What is happening?

A: This could be due to a combination of factors:

  • Incomplete Reaction and Side Reactions: The reaction may not have gone to completion, while side reactions like glycosidic bond cleavage and charring (decomposition of the sugar) are occurring. Solution: Use milder conditions for a longer period. It may be beneficial to perform the reaction at a lower temperature to minimize side reactions, even if it requires a longer reaction time.

  • Acyl Migration: As with basic conditions, acyl migration can occur under acidic conditions, leading to a mixture of products.[4] Solution: Keep reaction times and temperatures to a minimum.

Enzymatic Deacetylation

Q: My enzymatic deacetylation is very slow or not working at all. What are the possible reasons?

A: Several factors can affect enzyme activity:

  • Sub-optimal pH and Temperature: Enzymes have specific optimal pH and temperature ranges for their activity. Solution: Ensure your reaction buffer is at the optimal pH for the chosen lipase and that the reaction is incubated at its optimal temperature.

  • Enzyme Inhibition: The accumulation of acetic acid as a byproduct can inhibit some lipases. Solution: Use a buffered system to maintain the pH. For particularly sensitive enzymes, performing the reaction in a dialysis setup to remove acetic acid as it forms can be beneficial.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Solution: Use a fresh aliquot of the enzyme and confirm it has been stored at the recommended temperature.

  • Poor Substrate Solubility: The acetylated sugar may not be sufficiently soluble in the aqueous buffer. Solution: A small amount of a co-solvent like DMSO or THF can be added to improve solubility. However, ensure the chosen co-solvent does not inactivate the enzyme.

Q: The regioselectivity of my enzymatic deacetylation is not what I expected. Why is this?

A: The regioselectivity of lipases can be influenced by several factors:

  • Substrate Structure: The stereochemistry of the sugar and the anomeric configuration can significantly impact which acetyl groups are preferentially cleaved.[8]

  • Enzyme Choice: Different lipases exhibit different regioselectivities. For example, Candida antarctica lipase B (CALB) often shows different selectivity compared to lipases from Pseudomonas fluorescens. Solution: Screen a panel of different lipases to find the one with the desired regioselectivity for your specific substrate.

Data Presentation

Table 1: Comparison of Common Acetyl Deprotection Methods

MethodReagents & ConditionsTypical Reaction TimeTypical YieldAdvantagesDisadvantagesCompatible Functional GroupsIncompatible Functional Groups
Zemplén Deacetylation Catalytic NaOMe in MeOH, room temp.[9]30 min - 4 h>90%Mild, fast, high-yielding, tolerates many functional groups.[10]Can cause acyl migration, sensitive to water and CO2.[6]Ethers (benzyl, silyl), acetals, azides, alkenes.[3]Base-labile groups (e.g., some esters, Fmoc).[2]
Acidic Hydrolysis Dilute HCl in MeOH or H2O, or TFA, 0°C to reflux.1 - 24 hVariable (60-90%)Effective for base-sensitive substrates.Harsh conditions can cleave glycosidic bonds and other acid-labile groups, can cause charring.[1]Esters (benzoyl), amides.Acid-labile groups (acetals, silyl ethers, Boc).[2]
Enzymatic Deacetylation Lipase (e.g., CALB) in buffer (pH ~7), 25-40°C.[11]6 - 48 hVariable (can be >90%)Very mild, highly chemo- and regioselective.[1]Slower, enzyme cost, substrate-specific.Most functional groups are tolerated due to mild conditions.---

Experimental Protocols

Protocol 1: Zemplén Deacetylation of a Per-O-acetylated Monosaccharide

Materials:

  • Per-O-acetylated sugar (1.0 equiv)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M or 25 wt%)

  • Amberlite IR-120 (H+ form) ion-exchange resin

  • TLC plates and a suitable solvent system (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolve the per-O-acetylated sugar in anhydrous methanol (5-10 mL per mmol of sugar) in a round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of the sodium methoxide solution (typically 0.1 equivalents per acetyl group) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the starting material is consumed, add the Amberlite IR-120 resin to neutralize the base. Stir until the pH is neutral (check with pH paper).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deacetylated sugar.

  • Purify by silica gel chromatography if necessary.[9]

Protocol 2: Acidic Hydrolysis of a Per-O-acetylated Glycoside

Materials:

  • Per-O-acetylated glycoside (1.0 equiv)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the per-O-acetylated glycoside in methanol (10-20 mL per mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add a few drops of concentrated HCl to the solution (to achieve a final concentration of approximately 0.1-0.5 M).

  • Stir the reaction at 0°C or let it warm to room temperature, depending on the substrate's reactivity.

  • Monitor the reaction progress by TLC.

  • Once the deacetylation is complete, carefully neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by silica gel chromatography as needed.

Protocol 3: Enzymatic Deacetylation using a Lipase

Materials:

  • Per-O-acetylated sugar (1.0 equiv)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Lipase (e.g., Candida antarctica Lipase B, immobilized)

  • Co-solvent if needed (e.g., THF or DMSO)

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Dissolve the acetylated sugar in a minimal amount of a water-miscible co-solvent if it is not soluble in the buffer alone.

  • Add the phosphate buffer to the substrate solution.

  • Add the immobilized lipase (typically 50-100% by weight of the substrate).

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle shaking.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extract the aqueous filtrate with ethyl acetate to recover the partially or fully deacetylated product.

  • Dry the organic extracts, concentrate, and purify by chromatography.

Visualizations

Deacetylation_Workflow start Per-O-acetylated Glycoside decision Assess Substrate Stability start->decision zemplen Zemplén Deacetylation (cat. NaOMe, MeOH) decision->zemplen Acid-sensitive groups present acidic Acidic Hydrolysis (dil. HCl or TFA) decision->acidic Base-sensitive groups present enzymatic Enzymatic Deacetylation (Lipase, buffer) decision->enzymatic Highly sensitive substrate product Deacetylated Glycoside zemplen->product acidic->product enzymatic->product

Caption: Decision workflow for selecting a deacetylation method.

Troubleshooting_Zemplen issue Incomplete Zemplén Deacetylation cause1 Insufficient Catalyst issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Low Temperature issue->cause3 cause4 Steric Hindrance issue->cause4 solution1 Add fresh NaOMe solution cause1->solution1 solution2 Use anhydrous MeOH and fresh NaOMe cause2->solution2 solution3 Gently warm reaction (30-40°C) cause3->solution3 solution4 Increase reaction time/temp or use stronger base cause4->solution4

Caption: Troubleshooting guide for incomplete Zemplén deacetylation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Acetobromo-α-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of acetobromo-α-D-galactose, a critical building block in the synthesis of complex oligosaccharides and glycoconjugates. Objective comparisons of performance, supported by experimental data, are presented to aid in the selection of the most appropriate analytical strategy for quality control and research applications.

Overview of Analytical Techniques

The structural integrity and purity of acetobromo-α-D-galactose are paramount for its successful application in glycosylation reactions. Several analytical techniques are routinely employed to confirm its identity and quantify impurities. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1] Each technique provides unique and complementary information regarding the molecule's structure and purity.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data and performance characteristics of the primary analytical methods used for acetobromo-α-D-galactose characterization.

Table 1: Comparison of Analytical Methods for Acetobromo-α-D-galactose

Analytical MethodInformation ProvidedKey Performance ParametersTypical Purity Specification
¹H and ¹³C NMR Detailed structural confirmation, stereochemistry, and semi-quantitative purity assessment.High resolution and sensitivity. Provides unambiguous structural elucidation.Conforms to structure, ≥97.0% by ¹H NMR.[2]
IR Spectroscopy Identification of key functional groups (e.g., C=O, C-O, C-Br).Rapid and non-destructive. Primarily for qualitative identification.Conforms to reference spectrum.
Mass Spectrometry Molecular weight confirmation and fragmentation pattern for structural verification.High sensitivity and mass accuracy.Conforms to expected molecular weight (411.20 g/mol ).[3]
HPLC Quantitative purity analysis and separation of impurities.High precision, accuracy, and sensitivity for quantitative measurements.>98.0% by HPLC.[4]
Thin-Layer Chromatography (TLC) Qualitative assessment of purity and reaction monitoring.Simple, rapid, and cost-effective for qualitative analysis.≥93% by TLC.[5]
Optical Rotation Confirmation of the α-anomeric configuration.Specific to chiral molecules and sensitive to stereochemistry.[α]²⁵/D +200° to +225° (c = 0.5% in chloroform).[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of acetobromo-α-D-galactose.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of acetobromo-α-D-galactose in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 10 ppm

  • Temperature: 25°C

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Temperature: 25°C

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (δ 77.16 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in acetobromo-α-D-galactose.

Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid acetobromo-α-D-galactose sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

  • Expected Characteristic Absorptions:

    • ~2900-3000 cm⁻¹: C-H stretching (from acetyl groups and pyranose ring)

    • ~1750 cm⁻¹: C=O stretching (from acetyl carbonyls)

    • ~1220 cm⁻¹: C-O stretching (from acetyl esters)

    • ~1050 cm⁻¹: C-O stretching (from the pyranose ring)

    • ~600-700 cm⁻¹: C-Br stretching

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS) coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation:

  • Dissolve a small amount of acetobromo-α-D-galactose in a suitable solvent such as acetonitrile or methanol to a final concentration of approximately 10-100 µg/mL.

  • Add a small amount of sodium acetate or sodium chloride to the solution to promote the formation of sodiated adducts, which often give cleaner spectra for sugars.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-120°C

  • Desolvation Temperature: 250-350°C

  • Mass Range: m/z 100-1000

Data Analysis:

  • Identify the molecular ion peak. For acetobromo-α-D-galactose (C₁₄H₁₉BrO₉, MW = 411.20), expect to see the sodiated adduct [M+Na]⁺ at m/z 433.0, considering the isotopic pattern of bromine.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for acetylated sugars involve the loss of acetic acid (60 Da) and ketene (42 Da) from the acetyl groups.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of acetobromo-α-D-galactose and quantify any impurities.

Instrumentation: HPLC system equipped with a UV or refractive index (RI) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with a composition of 60:40 (A:B).

    • Linearly increase the proportion of B to 90% over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm or RI.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the acetobromo-α-D-galactose sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of acetobromo-α-D-galactose as the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualization

The following diagrams illustrate the general workflow for the characterization of acetobromo-α-D-galactose.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample Acetobromo-α-D-galactose Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Filtration Filtration (for HPLC) Dissolution->Filtration NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS HPLC HPLC Filtration->HPLC Structure Structural Confirmation NMR->Structure Stereochem Stereochemistry NMR->Stereochem Identity Identity Confirmation IR->Identity MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Experimental workflow for the characterization of acetobromo-α-D-galactose.

cluster_qual cluster_quant Start Characterization of Acetobromo-α-D-galactose Qualitative Qualitative Analysis Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative NMR_Qual NMR: Structural Elucidation Qualitative->NMR_Qual IR_Qual IR: Functional Group ID Qualitative->IR_Qual MS_Qual MS: Molecular Weight Qualitative->MS_Qual TLC_Qual TLC: Purity Check Qualitative->TLC_Qual Optical_Rotation Optical Rotation: Stereochemistry Qualitative->Optical_Rotation HPLC_Quant HPLC: Purity (%) Quantitative->HPLC_Quant NMR_Quant ¹H NMR: Quantitative Purity Quantitative->NMR_Quant Result Comprehensive Characterization (Structure, Purity, Identity) NMR_Qual->Result IR_Qual->Result MS_Qual->Result TLC_Qual->Result Optical_Rotation->Result HPLC_Quant->Result NMR_Quant->Result

Caption: Logical relationship of analytical methods for comprehensive characterization.

References

A Comparative Guide to Purity Analysis of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl Bromide: HPLC, NMR, and TLC Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is a key glycosyl donor in carbohydrate synthesis, and its purity directly impacts the yield and stereoselectivity of glycosylation reactions. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. Due to the hydrophobic nature of the acetyl protecting groups, reversed-phase HPLC is the most suitable method for the analysis of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide. Several chemical suppliers indicate purity levels of >99% as determined by HPLC, underscoring its utility for quantitative assessment.[1]

Experimental Protocol: Reversed-Phase HPLC

A typical HPLC protocol for the analysis of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide would involve the following:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile is typically used. For example, an isocratic mobile phase of 60:40 acetonitrile:water may be effective.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintaining a constant column temperature, for instance, 25°C, ensures reproducibility.

  • Detection: The acetyl groups do not have a strong chromophore for UV detection at higher wavelengths, but they do absorb at lower wavelengths. Detection at or near 210 nm is often employed for acetylated compounds.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (~210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC analysis workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For purity assessment, quantitative ¹H NMR (qNMR) offers a primary ratio method of measurement without the need for a reference standard of the analyte itself. Some suppliers specify the purity of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide as ≥97.0% by ¹H NMR.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

The qNMR protocol for purity determination requires a certified internal standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide sample.

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The standard should have a known purity and signals that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., the anomeric proton) and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring reaction progress and identifying the number of components in a mixture. While not as precise as HPLC or NMR for quantification, it provides a quick visual assessment of purity.

Experimental Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a common choice for separating acetylated sugars. The optimal ratio may require some experimentation.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize UV-active spots.

    • Stain the plate using a suitable reagent, such as a p-anisaldehyde or ceric ammonium molybdate stain, followed by gentle heating to visualize the carbohydrate spots.

  • Interpretation: The presence of a single spot indicates a relatively pure compound, while multiple spots suggest the presence of impurities.

Purity_Analysis_Comparison cluster_methods Purity Analysis Methods cluster_attributes Comparison Attributes HPLC HPLC Quant Quantitative HPLC->Quant High Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost High NMR NMR NMR->Quant High (qNMR) NMR->Speed Moderate NMR->Cost Very High TLC TLC TLC->Quant Low (Semi-) Qual Qualitative TLC->Qual High TLC->Speed Fast TLC->Cost Low

Comparison of key attributes of HPLC, NMR, and TLC.

Comparative Summary

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a stationary and mobile phaseNuclear spin transitions in a magnetic fieldDifferential migration on a stationary phase
Primary Use Quantitative Purity & Impurity ProfilingStructural Elucidation & Quantitative PurityQualitative Purity & Reaction Monitoring
Quantification Excellent (Area % or with standard)Excellent (with internal standard)Semi-quantitative at best
Sensitivity High (ng to pg range)Moderate (µg to mg range)Low (µg range)
Sample Prep. Simple dissolution and filtrationPrecise weighing with internal standardSimple dissolution
Analysis Time 20-60 minutes per sample15-30 minutes per sample5-20 minutes per sample
Cost High initial investment, moderate running costsVery high initial investment and maintenanceVery low
Advantages High resolution, automation, excellent quantitationProvides structural information, primary methodFast, simple, inexpensive, multiple samples
Limitations Requires reference standards for identificationLower sensitivity, high cost, requires expertiseLow resolution, not truly quantitative

Conclusion

The choice of analytical method for determining the purity of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide depends on the specific requirements of the analysis.

  • HPLC is the method of choice for accurate and precise quantitative purity determination and for the separation and quantification of impurities. Its high resolution and sensitivity make it ideal for quality control in drug development and manufacturing.

  • qNMR serves as an excellent orthogonal method for purity assessment, providing not only quantitative data but also unambiguous structural confirmation. It is a primary method that does not require a reference standard of the analyte itself, which is a significant advantage.

  • TLC is a valuable tool for rapid, qualitative checks of purity, especially for monitoring the progress of a synthesis or for a quick screening of multiple samples. Its low cost and simplicity make it accessible in any organic chemistry laboratory.

For a comprehensive quality assessment of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide, a combination of these techniques is often employed. For instance, TLC can be used for routine checks, while HPLC and/or qNMR are utilized for final product release and in-depth purity certification. This multi-faceted approach ensures the high quality of this critical glycosylating agent, leading to more reliable and reproducible outcomes in carbohydrate chemistry and drug discovery.

References

A Comparative Guide to the Mass Spectrometry of Alpha-D-Galactopyranosyl Bromide, Tetraacetate and Alternative Glycosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of the common glycosyl donor, alpha-D-galactopyranosyl bromide, tetraacetate, with two alternative donors: ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside and 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate. The information presented is intended to aid researchers in the selection of appropriate analytical methods for the characterization of these important reagents in synthetic carbohydrate chemistry and drug development.

Executive Summary

This compound is a widely utilized glycosyl donor in chemical synthesis. Its characterization by mass spectrometry is crucial for verifying its identity and purity. However, the inherent instability of glycosyl halides presents challenges for mass spectrometric analysis. This guide explores the use of soft ionization techniques, such as electrospray ionization (ESI), to overcome these challenges. Furthermore, a comparison with alternative, more stable glycosyl donors highlights differences in their fragmentation patterns, providing valuable data for their differentiation and characterization.

Mass Spectrometric Performance Comparison

The following table summarizes the key mass spectrometric data for this compound and two alternative glycosyl donors. The data presented is based on electrospray ionization mass spectrometry (ESI-MS), a technique well-suited for the analysis of these potentially labile compounds.

FeatureThis compoundEthyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate
Molecular Formula C₁₄H₁₉BrO₉C₁₆H₂₄O₉SC₁₆H₂₀Cl₃NO₁₀
Molecular Weight 411.20 g/mol [1]392.42 g/mol [2]492.69 g/mol [3]
Ionization Method Electrospray Ionization (ESI)Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Typical Adducts [M+Na]⁺, [M+Li]⁺[M+Na]⁺[M+H]⁺, [M+Na]⁺
[M+Na]⁺ m/z 433.01415.10515.01
Major Fragment Ions (m/z) 331 (loss of Br), 169, 109331 (loss of SEt), 169, 109331 (loss of O-C(=NH)CCl₃), 169, 109
Observed GC-MS Fragments (m/z) 169, 163, 116, 109[1]Not applicableNot applicable

Experimental Protocols

A detailed protocol for the analysis of glycosyl donors by ESI-MS is provided below. This protocol is designed to be a starting point and may require optimization based on the specific instrument and sample.

Objective: To acquire the mass spectrum of a glycosyl donor using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • Glycosyl donor sample (this compound or alternative)

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Adduct-forming salt (e.g., sodium acetate or lithium chloride), if necessary

  • Microsyringe or autosampler vials

  • Mass spectrometer equipped with an ESI source

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the glycosyl donor in the chosen solvent to a final concentration of approximately 1-10 µg/mL.

    • For glycosyl halides, it is recommended to use anhydrous acetonitrile to minimize decomposition.

    • If adduct formation is desired, add a small amount of the salt solution (e.g., 1 mM sodium acetate in methanol) to the sample solution.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters. Typical starting parameters include:

      • Ionization mode: Positive

      • Capillary voltage: 3-5 kV

      • Nebulizing gas pressure: 10-30 psi

      • Drying gas flow rate: 5-10 L/min

      • Drying gas temperature: 150-300 °C

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an autosampler.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000 amu).

    • If fragmentation analysis is required, perform MS/MS experiments by selecting the precursor ion of interest (e.g., the [M+Na]⁺ ion) and applying collision-induced dissociation (CID).

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway for this compound under ESI-MS conditions. The primary fragmentation involves the loss of the bromide leaving group to form a stable oxocarbenium ion.

fragmentation_pathway Gal(OAc)4Br This compound (m/z 411) Oxocarbenium_ion Tetraacetyl-galactopyranosyl oxocarbenium ion (m/z 331) Gal(OAc)4Br->Oxocarbenium_ion - Br Fragment_169 Fragment Ion (m/z 169) Oxocarbenium_ion->Fragment_169 - Acetic Anhydride Fragment_109 Fragment Ion (m/z 109) Fragment_169->Fragment_109 - Acetic Acid

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Workflow for Mass Spectrometry Analysis

This diagram outlines the general workflow for the analysis of glycosyl donors by mass spectrometry, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolution Dissolve Glycosyl Donor in Solvent Adduct_Formation Add Adduct-Forming Salt (Optional) Dissolution->Adduct_Formation ESI_MS Electrospray Ionization Mass Spectrometry Adduct_Formation->ESI_MS MS_MS Tandem Mass Spectrometry (MS/MS) ESI_MS->MS_MS Spectrum_Analysis Analyze Mass Spectrum MS_MS->Spectrum_Analysis Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum_Analysis->Fragmentation_Analysis

Caption: General workflow for the mass spectrometric analysis of glycosyl donors.

References

A Comparative Guide to Acetobromo-α-D-galactose and Acetobromo-α-D-glucose as Glycosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical determinant of success in the construction of complex oligosaccharides and glycoconjugates. Among the classical and widely utilized donors are the per-O-acetylated glycosyl bromides, with acetobromo-α-D-glucose and its C4-epimer, acetobromo-α-D-galactose, being cornerstone reagents. This guide provides an objective comparison of these two glycosyl donors, supported by available experimental data and a detailed examination of the underlying stereoelectronic factors that govern their reactivity and stereoselectivity.

Performance Comparison: A Look at the Data

Direct, head-to-head comparative studies of acetobromo-α-D-galactose and acetobromo-α-D-glucose under identical glycosylation conditions are not extensively documented in readily available literature. However, by compiling data from various sources employing the venerable Koenigs-Knorr reaction, a general performance overview can be constructed. The Koenigs-Knorr reaction, first described by Wilhelm Koenigs and Edward Knorr in 1901, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[1]

Glycosyl DonorGlycosyl AcceptorPromoterSolventYield (%)α:β RatioReference
Acetobromo-α-D-glucoseMethanolSilver CarbonateMethanolGoodPredominantly βHistorical data, Koenigs & Knorr, 1901
Acetobromo-α-D-galactoseMethanolSilver CarbonateMethanolGoodPredominantly βHistorical data, Koenigs & Knorr, 1901
Acetobromo-α-D-glucoseCyclohexanol DerivativesCadmium CarbonateToluene50-60 (overall)Exclusively β(P. M. Collins et al., J. Chem. Soc., Perkin Trans. 1, 1975, 1895-1901)
Acetobromo-α-D-galactoseCyclohexanol DerivativesCadmium CarbonateToluene50-60 (overall)Exclusively β(P. M. Collins et al., J. Chem. Soc., Perkin Trans. 1, 1975, 1895-1901)

Note: The yields and stereoselectivity are highly dependent on the specific acceptor, promoter, solvent, temperature, and reaction time. The data presented should be considered illustrative rather than absolute.

The Decisive Role of C4 Stereochemistry

The fundamental difference between acetobromo-α-D-glucose and acetobromo-α-D-galactose lies in the stereochemistry at the C4 position. In the preferred 4C1 chair conformation, the C4-acetate group is equatorial in the glucose donor and axial in the galactose donor. This seemingly subtle distinction has profound implications for the donor's reactivity and the stereochemical outcome of the glycosylation reaction.

Stereoelectronic Effects:

The orientation of the C4-acetate group influences the electron distribution within the pyranose ring. An axial C4-substituent in the galactose donor can exert different stereoelectronic effects compared to the equatorial substituent in the glucose donor. These effects can influence the stability of the transient oxocarbenium ion intermediate formed during the glycosylation reaction. It has been suggested that saccharides with axial polar 4-substituents can be more reactive than their equatorial counterparts due to a stabilizing electronic effect on the oxocarbenium ion.

Conformational Influence:

The axial C4-acetate in acetobromo-α-D-galactose can lead to different conformational preferences of the pyranose ring in the ground state and, more importantly, in the transition state of the glycosylation reaction. This can affect the accessibility of the anomeric center for the incoming nucleophile (the glycosyl acceptor) from the α- or β-face, thereby influencing the α/β-selectivity of the newly formed glycosidic bond.

The Koenigs-Knorr Reaction Mechanism: A Visual Representation

The classical Koenigs-Knorr reaction, when using per-O-acetylated donors like acetobromo-α-D-glucose or -galactose, generally proceeds with neighboring group participation from the acetyl group at C2. This participation leads to the formation of a dioxolanium ion intermediate, which effectively blocks the α-face of the donor, resulting in the formation of a 1,2-trans-glycosidic linkage (a β-glycoside).

Koenigs_Knorr_Mechanism Donor Acetobromo-α-D-sugar Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium - AgBr Promoter Ag₂CO₃ Dioxolanium Dioxolanium Ion (α-face blocked) Oxocarbenium->Dioxolanium Neighboring Group Participation (C2-OAc) Intermediate Oxonium Intermediate Dioxolanium->Intermediate SN2 attack by ROH (from β-face) Acceptor ROH (Acceptor) Product β-Glycoside Intermediate->Product - H⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Acceptor 1. Prepare Acceptor Solution (Acceptor, Molecular Sieves, Solvent) Add_Promoter 2. Add Promoter (Silver Carbonate) Prep_Acceptor->Add_Promoter Add_Donor 3. Add Glycosyl Donor Solution (Acetobromo-sugar in Solvent) Add_Promoter->Add_Donor Monitor_TLC 4. Monitor Reaction by TLC Add_Donor->Monitor_TLC Filter 5. Filtration through Celite Monitor_TLC->Filter Wash 6. Aqueous Work-up Filter->Wash Purify 7. Column Chromatography Wash->Purify Final_Product Pure Glycoside Purify->Final_Product

References

A Comparative Guide to the Reaction Kinetics of Alcoholysis with Glucopyranosyl Bromide Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with various alcohols. The alcoholysis of this substrate, a key intermediate in glycoside synthesis, is a cornerstone of carbohydrate chemistry, pivotal in the development of numerous therapeutic agents and biologically active molecules. Understanding the kinetic nuances of this reaction with different alcohol partners is crucial for optimizing reaction conditions, maximizing yields, and controlling stereoselectivity.

The primary mechanism of this reaction, often referred to as a Koenigs-Knorr type reaction, is dependent on the nature of the alcohol. For primary alcohols, the reaction generally proceeds through an S(_N)1 mechanism, involving the formation of a glycosyl cation intermediate. In contrast, with more sterically hindered secondary alcohols, the reaction tends to follow an S(_N)2 pathway, involving a direct backside attack on the anomeric carbon.[1]

Quantitative Data Comparison

While a comprehensive study by Schroeder, Green, and Johnson investigated the kinetics of this reaction with four primary and two secondary alcohols, the specific quantitative rate data from this publication is not publicly available.[1] However, based on the mechanistic understanding of S(_N)1 and S(_N)2 reactions, a qualitative and comparative trend can be outlined.

AlcoholTypeProposed MechanismExpected Relative RatePredominant Product Anomer
MethanolPrimaryS(_N)1Fastestβ-glucopyranoside
EthanolPrimaryS(_N)1Fastβ-glucopyranoside
n-PropanolPrimaryS(_N)1Moderateβ-glucopyranoside
n-ButanolPrimaryS(_N)1Moderateβ-glucopyranoside
IsopropanolSecondaryS(_N)2Slowβ-glucopyranoside
CyclohexanolSecondaryS(_N)2Slowestβ-glucopyranoside

Note: The relative rates are inferred from general principles of S(_N)1 and S(_N)2 reactions where S(_N)1 reactions are generally faster for this substrate and are influenced by solvent polarity and the stability of the carbocation, while S(_N)2 reactions are highly sensitive to steric hindrance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the kinetics of the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

G Experimental Workflow for Kinetic Analysis A Reactant Preparation (Glucopyranosyl Bromide Tetraacetate, Alcohol) B Initiate Reaction (Mix reactants at constant temperature) A->B C Aliquoting at Time Intervals B->C D Quench Reaction (e.g., with silver carbonate/nitrate) C->D E Product Analysis (e.g., HPLC, GC, NMR) D->E F Data Processing (Concentration vs. Time) E->F G Determine Rate Constant (k) F->G

Caption: A schematic of the kinetic analysis workflow.

Experimental Protocols

The following is a generalized experimental protocol for determining the reaction kinetics of the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. This protocol is based on established methods for studying Koenigs-Knorr type reactions.

Objective: To determine the rate constant for the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with a selected alcohol.

Materials:

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (stabilized with CaCO(_3))

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Silver carbonate (or other suitable promoter/acid scavenger)

  • Internal standard for analytical measurements (e.g., naphthalene for HPLC/GC)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Syringes and needles

  • Vials for sample collection

  • Analytical instrument (HPLC, GC, or NMR)

Procedure:

  • Reaction Setup:

    • A known concentration of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and the internal standard are dissolved in the anhydrous solvent in a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C).

    • A separate solution of the anhydrous alcohol in the same solvent is prepared and allowed to reach thermal equilibrium.

  • Reaction Initiation:

    • The reaction is initiated by rapidly adding the alcohol solution to the glucopyranosyl bromide solution with vigorous stirring. Time zero (t=0) is recorded at the point of mixing.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), aliquots (e.g., 0.1 mL) of the reaction mixture are withdrawn using a syringe.

  • Quenching:

    • Each aliquot is immediately transferred to a vial containing the quenching solution to stop the reaction. Silver carbonate is often used as a promoter and acid scavenger in Koenigs-Knorr reactions; however, for kinetic studies without a promoter, a suitable quenching agent is necessary to halt the reaction.

  • Analysis:

    • The quenched samples are analyzed by a suitable analytical technique (e.g., HPLC, GC, or NMR) to determine the concentration of the remaining 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and the formed alkyl glucopyranoside products. The use of an internal standard allows for accurate quantification.

  • Data Analysis:

    • The concentration of the reactant is plotted against time.

    • For a first-order reaction (as expected for an S(_N)1 mechanism), a plot of ln[Reactant] versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

    • For a second-order reaction (as expected for an S(_N)2 mechanism), a plot of 1/[Reactant] versus time will be linear with a slope equal to k.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alcoholysis is dictated by the reaction mechanism. The following diagram illustrates the two competing pathways.

G Reaction Pathways in Alcoholysis cluster_0 SN1 Pathway (Primary Alcohols) cluster_1 SN2 Pathway (Secondary Alcohols) A α-Glucopyranosyl Bromide B Glycosyl Cation (Planar Intermediate) A->B Slow, Rate-determining C β-Attack by Alcohol B->C D α-Attack by Alcohol B->D E β-Glucopyranoside (Major Product) C->E F α-Glucopyranoside (Minor Product) D->F G α-Glucopyranosyl Bromide H Backside Attack by Alcohol G->H I β-Glucopyranoside (Inversion of Stereochemistry) H->I

Caption: Competing SN1 and SN2 pathways in the alcoholysis reaction.

This guide provides a framework for understanding and comparing the reaction kinetics of the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. For precise quantitative comparisons, consultation of the original literature, when accessible, is recommended.

References

A Comparative Guide to the Toxicity and Safety of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide and Alternative Glycosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of reagents is a critical step where both efficacy and safety must be carefully considered. This guide provides a comparative overview of the available toxicity and safety information for 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide and other commonly used glycosyl donors. Due to a lack of publicly available quantitative comparative toxicity data, this document focuses on summarizing known hazards and provides detailed experimental protocols for key toxicity assays. This will enable research teams to generate their own comparative data for specific applications.

Safety Profile of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is a widely used glycosyl donor in carbohydrate synthesis. Based on available safety data sheets (SDS), its primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

One source mentions that studies have indicated low toxicity in animal models, but no quantitative data (e.g., LD50) is provided to substantiate this claim.[4] It is handled with standard laboratory safety procedures, including the use of personal protective equipment.[4]

Comparison with Alternative Glycosyl Donors

The choice of a glycosyl donor often depends on factors like reactivity and stereoselectivity. However, the safety profile of these alternatives should also be a significant consideration. Here is a qualitative comparison of the known hazards associated with common classes of alternative glycosyl donors.

Glycosyl Donor ClassKey Advantages in SynthesisKnown or Anticipated Hazards
Glycosyl Bromides/Halides Highly reactive and widely used.Irritants. Can release corrosive hydrogen halides upon hydrolysis.
Glycosyl Trichloroacetimidates Highly reactive, often providing good yields and stereoselectivity under mild acidic conditions.[5][6]Trichloroacetonitrile, a reagent used in their synthesis, is toxic. The imidate itself can be a source of trichloroacetamide as a byproduct.[6] Some studies have evaluated the cytotoxicity of compounds synthesized using this method.[5][7]
Thioglycosides Stable to a wide range of reaction conditions, allowing for more complex synthetic strategies.[8][9]Thiols used in their synthesis often have a strong, unpleasant odor. Some organic sulfur compounds can have varying levels of toxicity.
Glycosyl Phosphates Mimic natural glycosyl donors and are used in chemo-enzymatic synthesis.The accumulation of sugar phosphates can have toxic effects on cells.[10][11][12]

It is important to note that the overall toxicity of a glycosylation reaction will also depend on the specific reagents, solvents, and catalysts used in conjunction with the glycosyl donor.

Experimental Protocols for Toxicity Assessment

To facilitate direct comparison, detailed protocols for standard in vitro and in vivo toxicity assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with varying concentrations of the glycosyl donor and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Add test compounds (glycosyl donors) A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Read absorbance at 570nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[15][16][17]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[18]

Protocol:

  • Cell Treatment: Expose cells in suspension or culture to the test compounds for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

Experimental Workflow for Comet Assay

Comet_Assay_Workflow A Treat cells with test compounds B Embed cells in agarose on a slide A->B C Lyse cells to release DNA B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Neutralize and stain DNA E->F G Visualize and score comets under a microscope F->G H Quantify DNA damage G->H

Caption: Generalized workflow for assessing genotoxicity via the Comet assay.

Acute Oral Toxicity Assessment (OECD Guideline 423)

For an initial assessment of acute toxicity, the OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[2][4]

Principle: The method assigns a substance to a toxicity class based on the mortality and morbidity observed after sequential dosing of small groups of animals.

Protocol:

  • Animal Selection and Housing: Use healthy, young adult rodents (usually rats) from a single strain. House them in appropriate conditions with access to food and water.

  • Dose Preparation and Administration: Prepare the test substance, usually in an aqueous vehicle, and administer it orally by gavage to a group of three animals of a single sex (typically females). The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, morbidity, and mortality.

  • Stepwise Dosing:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality occurs, the test is repeated with three animals at the next higher dose level.

  • Data Analysis: The classification is based on the dose level at which mortality is observed. This method provides a range for the LD50 value rather than a precise point estimate.

Logical Flow for Acute Oral Toxicity Testing (OECD 423)

OECD_423_Logic decision decision start Start with 3 animals at a selected dose level observe Observe for mortality and clinical signs start->observe decision1 Mortality? observe->decision1 stop_classify Stop and classify decision1->stop_classify 2 or 3 deaths retest Retest at same dose with 3 more animals decision1->retest 1 death higher_dose Test 3 animals at the next higher dose decision1->higher_dose 0 deaths decision2 Mortality in retest? retest->decision2 decision2->stop_classify Yes decision2->higher_dose No higher_dose->observe no_mortality_classify Stop and classify based on non-lethal toxicity

Caption: Decision-making workflow for OECD Guideline 423 acute oral toxicity testing.

Conclusion

While 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is a valuable reagent in glycosylation chemistry, it is important to handle it with care due to its irritant properties. When considering alternatives such as glycosyl trichloroacetimidates, thioglycosides, or glycosyl phosphates, researchers must weigh the synthetic advantages against the potential hazards associated with each class of compound and the necessary reagents for their use. The provided experimental protocols offer a framework for generating robust, comparative toxicity data to inform the selection of the safest and most effective glycosyl donor for a given research or drug development program.

References

A Researcher's Guide to the Purity Assessment of Commercial Acetobromo-α-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of synthetic endeavors. Acetobromo-α-D-galactose, a key glycosyl donor in carbohydrate chemistry, is no exception. This guide provides a comparative overview of commercially available acetobromo-α-D-galactose and offers detailed experimental protocols for its purity assessment, enabling informed selection and rigorous quality control.

Acetobromo-α-D-galactose (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide) is a vital building block in the synthesis of a wide array of complex oligosaccharides, glycoconjugates, and galactose-containing natural products.[1] Its reactivity as a glycosyl donor is highly dependent on its purity, as even minor impurities can lead to undesired side reactions, reduced yields, and complex purification challenges. This guide outlines the common purity levels of commercially available acetobromo-α-D-galactose and provides robust analytical methods for independent verification.

Comparison of Commercial Acetobromo-α-D-galactose

Several chemical suppliers offer acetobromo-α-D-galactose, typically with stated purities of ≥93% or ≥98%. While suppliers provide certificates of analysis, independent verification is crucial for sensitive applications. The primary analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Many commercial preparations are also stabilized with calcium carbonate to prevent degradation.

SupplierStated PurityAnalytical Method(s) CitedStabilizer
Supplier A≥98%AssayNot specified
Supplier B>98.0%HPLCCaCO₃
Supplier C≥93%TLCCaCO₃
Supplier D≥97.0%NMRNot specified

Experimental Protocols for Purity Assessment

Rigorous assessment of acetobromo-α-D-galactose purity involves the identification and quantification of the desired α-anomer and potential impurities. The most common impurities include the β-anomer, hydrolyzed byproducts, and residual solvents from the synthesis and purification process.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and anomeric purity of acetobromo-α-D-galactose. The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic for the α- and β-anomers.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the acetobromo-α-D-galactose sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Number of Scans: 16-32

  • Data Analysis:

    • α-Anomer (Desired Product): The anomeric proton (H-1) of the α-anomer is expected to appear as a doublet at approximately 6.6-6.7 ppm with a coupling constant (³JH1,H2) of approximately 4.0 Hz .

    • β-Anomer (Impurity): The anomeric proton of the β-anomer typically resonates upfield from the α-anomer, at around 5.1 ppm .[3]

    • Acetate Protons: Look for sharp singlets between 2.0 and 2.2 ppm, corresponding to the four acetate groups.

    • Ring Protons: The other ring protons will appear in the region of 4.0-5.5 ppm.

    • Purity Calculation: The relative integration of the anomeric proton signals of the α- and β-anomers can be used to determine the anomeric purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying the purity of acetobromo-α-D-galactose and detecting non-anomeric impurities. A normal-phase HPLC method is well-suited for separating the polar, acetylated galactose derivative from less polar impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the acetobromo-α-D-galactose sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Silica-based normal-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

    • Mobile Phase: A mixture of hexane and ethyl acetate. A typical starting gradient could be 80:20 (Hexane:Ethyl Acetate), with the possibility of optimizing the ratio for better separation.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV detector at 210 nm (for the acetyl groups) or a Refractive Index (RI) detector.[4]

    • Column Temperature: 25°C

  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak corresponding to acetobromo-α-D-galactose.

    • Impurities will appear as separate peaks, and their retention times can help in their identification if appropriate standards are available.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a commercial sample of acetobromo-α-D-galactose.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Conclusion start Receive Commercial Acetobromo-α-D-galactose prep Prepare Samples for NMR and HPLC Analysis start->prep nmr ¹H NMR Spectroscopy prep->nmr hplc Normal-Phase HPLC prep->hplc analyze_nmr Determine Anomeric Purity (α vs. β) nmr->analyze_nmr analyze_hplc Quantify Overall Purity and Detect Other Impurities hplc->analyze_hplc conclusion Assess if Purity Meets Experimental Requirements analyze_nmr->conclusion analyze_hplc->conclusion

Caption: Workflow for the purity assessment of acetobromo-α-D-galactose.

By implementing these detailed analytical protocols, researchers can independently verify the purity of their commercial acetobromo-α-D-galactose, ensuring the reliability and success of their synthetic carbohydrate chemistry research.

References

A Comparative Guide to Koenigs-Knorr and Helferich Glycosylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, crucial for the synthesis of a vast array of biologically significant molecules. Among the classical methods, the Koenigs-Knorr reaction and its Helferich modification have long been staple techniques. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for specific synthetic challenges.

At a Glance: Key Differences

FeatureKoenigs-Knorr ReactionHelferich Modification
Promoter Typically silver salts (e.g., silver carbonate, silver oxide)Typically mercury(II) salts (e.g., mercuric cyanide, mercuric bromide)
Glycosyl Donor Glycosyl halides (bromides or chlorides)Glycosyl halides (bromides or chlorides) or glycosyl acetates
Stereoselectivity Generally favors 1,2-trans products with participating neighboring groupsCan provide both α- and β-glycosides, with stereoselectivity influenced by the catalyst and reaction conditions
Toxicity Silver salts are less toxic than mercury saltsMercury salts are highly toxic and require careful handling and disposal

Performance Comparison: A Quantitative Look

Direct comparative studies of the Koenigs-Knorr and Helferich methods on the same substrate are not abundant in the literature. However, by examining representative examples, we can draw meaningful comparisons regarding their performance in terms of yield and stereoselectivity.

One area where both methods have been applied is in the glycosylation of complex alcohols like cholesterol. While a single study directly comparing both methods for cholesterol glycosylation is elusive, individual reports on each method provide valuable insights.

Table 1: Glycosylation of Cholesterol with Acetobromoglucose

MethodPromoterGlycosyl DonorGlycosyl AcceptorSolventYieldStereochemistryReference
Koenigs-KnorrCadmium CarbonateAcetobromo-α-D-glucopyranosideCholesterolTolueneGood (not specified)β-D-glucopyranoside[1]
Helferich-typeTin(IV) chloridePenta-O-acetyl-β-D-glucopyranoseCholesterolDichloromethane65%Not specified[This is a representative example, not a direct Helferich reaction with mercury salts on cholesterol]

It is important to note that the Helferich modification can also utilize other Lewis acids besides mercury salts. The data above illustrates a general yield expectation for a related glycosylation.

For a more direct comparison, consider the glycosylation of 4-methylumbelliferone, a common fluorogenic substrate. An improved Helferich method has been reported to provide high yields and stereoselectivity.[2]

Table 2: Glycosylation of 4-Methylumbelliferone

MethodPromoter/CatalystGlycosyl DonorBaseSolventYieldAnomeric Ratio (α:β)Reference
Improved HelferichBF₃·OEt₂Peracetylated sugarsDMAPClCH₂CH₂Cl51-94%Highly stereoselective for β or α depending on conditions[2]

Reaction Mechanisms and Stereochemical Control

The stereochemical outcome of both reactions is significantly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.

Koenigs-Knorr Reaction Mechanism

The Koenigs-Knorr reaction, in its classical form using silver carbonate, proceeds through the formation of an oxocarbenium ion intermediate.[3] When a participating group (e.g., an acetyl or benzoyl group) is present at the C-2 position, it can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the anomeric carbon, leading to a nucleophilic attack by the alcohol from the opposite face, resulting in the formation of a 1,2-trans glycosidic bond with high stereoselectivity.[3]

Koenigs_Knorr_Mechanism Glycosyl_Halide Glycosyl Halide (with C-2 participating group) Oxocarbenium_Ion Oxocarbenium Ion Intermediate Glycosyl_Halide->Oxocarbenium_Ion Ag2CO3 Silver_Carbonate Silver Carbonate (Ag2CO3) Acyloxonium_Ion Acyloxonium Ion Intermediate Oxocarbenium_Ion->Acyloxonium_Ion Neighboring group participation Glycoside 1,2-trans Glycoside Acyloxonium_Ion->Glycoside Alcohol Alcohol (Acceptor) Alcohol->Glycoside

Caption: Mechanism of the Koenigs-Knorr reaction with a participating group at C-2.

Helferich Modification Mechanism

The Helferich modification, employing mercury(II) salts such as mercuric cyanide or mercuric bromide, also proceeds via an oxocarbenium ion.[4] The mercury salt acts as a Lewis acid to activate the glycosyl halide. The stereoselectivity can be influenced by the specific mercury salt and reaction conditions. In some cases, the Helferich conditions can lead to the formation of α-glycosides, particularly with non-participating groups at C-2.

Helferich_Mechanism Glycosyl_Halide Glycosyl Halide Oxocarbenium_Ion Oxocarbenium Ion Intermediate Glycosyl_Halide->Oxocarbenium_Ion Hg(CN)2 Mercuric_Salt Mercuric Salt (e.g., Hg(CN)2) Glycoside Glycoside (α or β) Oxocarbenium_Ion->Glycoside Alcohol Alcohol (Acceptor) Alcohol->Glycoside

Caption: General mechanism of the Helferich modification.

Experimental Protocols

Below are representative experimental protocols for both the Koenigs-Knorr and Helferich glycosylation reactions.

Koenigs-Knorr Glycosylation of Cholesterol

This protocol is adapted from the synthesis of cholesteryl β-D-glucopyranoside.[1]

Materials:

  • Acetobromo-α-D-glucopyranoside (glycosyl donor)

  • Cholesterol (glycosyl acceptor)

  • Cadmium carbonate (promoter)

  • Toluene (anhydrous)

  • Zemplén saponification reagents (for deacetylation)

  • Silica gel for column chromatography

Procedure:

  • Dissolve cholesterol and a molar excess of acetobromo-α-D-glucopyranoside in anhydrous toluene.

  • Add a stoichiometric amount of cadmium carbonate to the mixture.

  • Heat the reaction mixture under reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the cadmium salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product, tetra-O-acetyl-β-D-glucopyranosyl-cholesterol, is then subjected to Zemplén saponification to remove the acetyl protecting groups.

  • Purify the final product, cholesteryl-β-D-glucopyranoside, by silica gel column chromatography.

Helferich Glycosylation using Mercuric Cyanide and Mercuric Bromide

This is a general protocol adapted from established procedures.[5]

Materials:

  • Glycosyl halide (e.g., tri-O-acetyl-α-L-fucopyranosyl bromide)

  • Glycosyl acceptor (e.g., benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside)

  • Mercuric cyanide (Hg(CN)₂)

  • Mercuric bromide (HgBr₂) (optional, can be used as a co-catalyst)

  • Anhydrous solvent (e.g., a 1:1 mixture of nitromethane and benzene)

Procedure:

  • Dissolve the glycosyl acceptor in the anhydrous solvent mixture in a flask equipped with a stirrer and a drying tube.

  • If necessary, distill off a portion of the solvent to ensure anhydrous conditions.

  • Cool the solution to the desired reaction temperature (e.g., 60°C).

  • Add mercuric cyanide and the glycosyl bromide to the stirred solution.

  • Maintain the reaction at the specified temperature for an extended period (can be several days), with additional portions of the mercury salt and glycosyl bromide added periodically as needed, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove insoluble mercury salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting glycoside by column chromatography.

Experimental Workflow

The general workflow for both glycosylation methods involves several key steps, from preparation of reactants to the purification of the final product.

Glycosylation_Workflow Start Start Prepare_Reactants Prepare Anhydrous Glycosyl Donor, Acceptor, and Solvent Start->Prepare_Reactants Reaction_Setup Set up Reaction under Inert Atmosphere (if necessary) Prepare_Reactants->Reaction_Setup Add_Promoter Add Promoter (Silver or Mercury Salt) Reaction_Setup->Add_Promoter Reaction Glycosylation Reaction (Stirring at appropriate temperature) Add_Promoter->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Filtration, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Koenigs-Knorr and Helferich glycosylations.

Conclusion

Both the Koenigs-Knorr reaction and its Helferich modification remain valuable tools for the synthesis of glycosides. The choice between the two often comes down to a balance of factors including the desired stereochemical outcome, the sensitivity of the substrates, and safety considerations.

The Koenigs-Knorr reaction , particularly with participating neighboring groups, is a reliable method for achieving 1,2-trans glycosidic linkages. The use of less toxic silver salts makes it a more attractive option from a safety and environmental perspective.

The Helferich modification , while employing highly toxic mercury salts, can offer alternative reactivity and stereoselectivity, sometimes providing access to α-glycosides that are challenging to obtain via the classical Koenigs-Knorr route. Modern variations of the Helferich method, using other Lewis acids, have expanded its utility and offer milder reaction conditions.

Ultimately, the selection of the appropriate glycosylation strategy requires careful consideration of the specific synthetic target and the available experimental resources. This guide provides a foundational understanding to aid researchers in making an informed decision.

References

A Comparative Guide to the Evaluation of Anti-inflammatory and Anti-tumor Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and experimental data for evaluating the anti-inflammatory and anti-tumor activities of novel compounds. It is designed to assist researchers in selecting appropriate assays, understanding key signaling pathways, and interpreting comparative efficacy data.

I. Evaluation of Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Its dysregulation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. The following sections detail common in vitro and in vivo methods for assessing the anti-inflammatory potential of test compounds.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a natural compound, Ursolic Acid derivative (UA-1), for comparison. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundAssayTarget/Cell LineIC50 (µM)Reference
Diclofenac Protein DenaturationBovine Serum Albumin~100-400 µg/ml[1]
UA-1 Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages2.2 ± 0.4[2]
Ursolic Acid (UA) Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages17.5 ± 2.0[2]
Experimental Protocols: Key Anti-inflammatory Assays

1. Inhibition of Protein Denaturation Assay

  • Principle: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

  • Methodology:

    • A reaction mixture containing a test compound at various concentrations and a protein solution (e.g., 0.5% w/v bovine serum albumin) is prepared.

    • The mixture is incubated at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

    • The percentage inhibition of protein denaturation is calculated relative to a control. Diclofenac sodium is often used as a standard reference drug.[1]

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Principle: This assay measures the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.

    • The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated by comparing it to the LPS-stimulated control.[2]

Signaling Pathways in Inflammation

The following diagram illustrates the NF-κB signaling pathway, a central regulator of inflammatory responses.

NF-kB Signaling Pathway cluster_0 NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Upregulates

Caption: Simplified NF-κB signaling pathway in inflammation.

II. Evaluation of Anti-tumor Activity

The search for novel anti-cancer agents requires robust methods to assess their efficacy in inhibiting tumor cell growth and inducing cell death. This section outlines standard in vitro assays and key signaling pathways involved in tumorigenesis.

Data Presentation: In Vitro Anti-tumor Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for several standard anti-cancer drugs against various human tumor cell lines, providing a basis for comparing the cytotoxic potential of new compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin HCT116wtColon CancerVaries[3]
Simvastatin HCT116wtColon CancerVaries[3]
5-Fluorouracil Oral Squamous Cell CarcinomaOral CancerVaries[4]
Docetaxel Oral Squamous Cell CarcinomaOral CancerVaries[4]

Note: IC50 values for anti-cancer drugs can vary significantly depending on the cell line and assay conditions.

Experimental Protocols: Key Anti-tumor Assays

1. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Methodology:

    • Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[5]

2. Cell Proliferation Assay (e.g., BrdU Incorporation)

  • Principle: This assay measures the incorporation of a synthetic nucleoside, bromodeoxyuridine (BrdU), into newly synthesized DNA, which is a direct measure of cell proliferation.

  • Methodology:

    • Cells are treated with the test compound for a desired duration.

    • BrdU is added to the cell culture medium and incubated to allow for its incorporation into the DNA of proliferating cells.

    • The cells are fixed, and the DNA is denatured.

    • A specific antibody conjugated to an enzyme (e.g., peroxidase) that detects incorporated BrdU is added.

    • A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of DNA synthesis.

Signaling Pathways in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Caption: Overview of the PI3K/AKT/mTOR signaling pathway in cancer.

III. General Experimental Workflow

The following diagram outlines a typical workflow for the initial evaluation of a novel compound for its anti-inflammatory or anti-tumor properties.

Experimental_Workflow Compound Novel Compound InVitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Compound->InVitro DataAnalysis1 Data Analysis (IC50 Determination) InVitro->DataAnalysis1 LeadSelection Lead Compound Selection DataAnalysis1->LeadSelection Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) LeadSelection->Mechanism InVivo In Vivo Studies (e.g., Xenograft, Paw Edema) LeadSelection->InVivo Mechanism->InVivo DataAnalysis2 Data Analysis (Efficacy & Toxicity) InVivo->DataAnalysis2 Preclinical Preclinical Development DataAnalysis2->Preclinical

Caption: General workflow for pre-clinical drug evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for alpha-D-Galactopyranosyl bromide, tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for alpha-D-Galactopyranosyl bromide, tetraacetate (CAS No: 3068-32-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

Immediate Safety and Hazard Information

Hazard Identification: this compound is classified as a hazardous substance. It is irritating to the skin, eyes, and respiratory system.[1][2][3][4][5][6]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][4][5][6][7]

    • H319: Causes serious eye irritation.[2][4][5][6][7]

    • H335: May cause respiratory irritation.[2][5][6][7][8]

Personal Protective Equipment (PPE): To minimize exposure, the following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N95 dust mask, should be used, especially when handling the powder form to avoid dust inhalation.[1][8]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Seek medical attention if irritation persists.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical aid.[1][7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₄H₁₉BrO₉[4][7][10]
Molecular Weight 411.20 g/mol [4][7][10]
Appearance White to off-white crystalline solid or powder[1][4][7][8]
Melting Point 83-85 °C[1][4][6][7]
Solubility Slightly soluble in water; Soluble in Ethyl Acetate, DMSO, DCM.[1][4][7]
Stability Stable at room temperature but temperature sensitive.[1][4]
Storage Temperature Store at 0 to 8 °C or in a freezer at -20°C for long-term stability.[4][7][8]

Spill and Disposal Procedures

Disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[1] It should be treated as hazardous chemical waste.

Spill Cleanup Protocol:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation to avoid inhalation of dust.[1]

  • Contain: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.[1] Avoid generating dust.[1]

  • Collect: Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal Protocol: There are no specific experimental protocols for the chemical neutralization of this compound for disposal. Therefore, it must be disposed of through an approved chemical waste management service.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams.[9] Leave the chemical in its original container if possible.[9]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, aluminum, oxidizing agents, and magnesium.[1]

    • Keep the container tightly closed.[1]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the safety data sheet (SDS) to the disposal company.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste: alpha-D-Galactopyranosyl bromide, tetraacetate ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator start->ppe waste_container Use Designated Hazardous Waste Container ppe->waste_container spill_event Spill Occurs ppe->spill_event label_container Label Container Clearly: 'Hazardous Waste' & Contents waste_container->label_container storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles label_container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs documentation Provide Safety Data Sheet (SDS) to Disposal Personnel contact_ehs->documentation end Waste Disposed of per Regulations documentation->end spill_cleanup Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain & Collect - Decontaminate spill_event->spill_cleanup Immediate Action spill_cleanup->waste_container

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.